Technical Documentation Center

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-
  • CAS: 32226-69-0

Core Science & Biosynthesis

Foundational

Chemical properties and stability of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Technical Monograph: Physicochemical Profiling and Stability Mechanisms of 4-[2-(1-Pyrrolidinyl)ethoxy]quinoline Abstract This technical guide provides a comprehensive analysis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Stability Mechanisms of 4-[2-(1-Pyrrolidinyl)ethoxy]quinoline

Abstract

This technical guide provides a comprehensive analysis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- , a critical pharmacophore often utilized in the development of histamine H3 antagonists, antimalarials, and kinase inhibitors. By dissecting its molecular architecture, synthesis pathways, and stability profiles, this document serves as a foundational resource for researchers optimizing the handling, storage, and formulation of aminoalkyl ether quinolines.

Molecular Architecture & Physicochemical Baseline

The molecule comprises a lipophilic quinoline core linked to a polar, basic pyrrolidine ring via an ethyl ether spacer. This "dumbbell" shape—aromatic head, flexible linker, basic tail—dictates its solubility and reactivity.

Structural Components
  • Core Scaffold: Quinoline (Benzopyridine). A planar, aromatic system responsible for UV absorption and π-π stacking interactions.

  • Linker: Ethoxy (-O-CH₂-CH₂-). A flexible chain that imparts rotational freedom, critical for receptor binding but susceptible to oxidative cleavage under extreme conditions.

  • Terminal Amine: Pyrrolidine.[1] A saturated, five-membered cyclic amine. It serves as the primary basic center (pKₐ ~10.5) and a hydrogen bond acceptor.

Physicochemical Data Profile

Table 1: Calculated and Predicted Properties

PropertyValue (Approx.)Significance
Molecular Formula C₁₅H₁₈N₂OBase unit for stoichiometry.
Molecular Weight 242.32 g/mol Small molecule, favorable for CNS penetration.
pKₐ (Pyrrolidine N) 10.2 – 10.5Highly basic; fully protonated at physiological pH.
pKₐ (Quinoline N) 4.9 – 5.2Weakly basic; protonated only in acidic media.
LogP (Octanol/Water) 2.5 – 2.8Moderately lipophilic; suggests good membrane permeability.
H-Bond Acceptors 3 (2 N, 1 O)Critical for receptor interaction.
H-Bond Donors 0Aprotic; cannot donate H-bonds unless protonated.

Synthesis & Impurity Profiling

The synthesis of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway. Understanding this route is essential for identifying potential process-related impurities.

Primary Synthetic Route (SₙAr)

The most robust method involves the reaction of 4-chloroquinoline with 1-(2-hydroxyethyl)pyrrolidine in the presence of a strong base (e.g., Sodium Hydride or Potassium tert-butoxide) in an aprotic solvent (DMF or THF).

  • Mechanism: The alkoxide anion attacks the electron-deficient C4 position of the quinoline ring. The chloride ion acts as the leaving group.

  • Key Challenge: The reaction requires anhydrous conditions to prevent the hydrolysis of 4-chloroquinoline to 4-hydroxyquinoline (inactive impurity).

Impurity Profile
  • 4-Hydroxyquinoline (Quinolin-4(1H)-one): Result of moisture in the reaction mixture hydrolyzing the starting material.

  • N-Oxide Derivatives: Formed during workup if exposed to peroxides or excessive air.

  • Dimeric Species: Rare, but possible if the linker undergoes intermolecular alkylation.

SynthesisWorkflow Start1 4-Chloroquinoline Inter Alkoxide Intermediate Start1->Inter S_NAr Attack Impurity Impurity: 4-Hydroxyquinoline Start1->Impurity H₂O (Hydrolysis) Start2 1-(2-Hydroxyethyl) pyrrolidine Base Base (NaH/KOtBu) Solvent (DMF) Start2->Base Deprotonation Base->Inter Product 4-[2-(1-Pyrrolidinyl) ethoxy]quinoline Inter->Product - Cl⁻

Figure 1: SₙAr Synthesis Pathway and Hydrolytic Side-Reaction.

Chemical Stability & Degradation Mechanisms

The stability of 4-[2-(1-pyrrolidinyl)ethoxy]quinoline is dictated by the differential reactivity of its two nitrogen centers and the ether linkage.

Oxidative Instability (N-Oxidation)

The tertiary amine in the pyrrolidine ring is electron-rich and susceptible to oxidation by reactive oxygen species (ROS) or peroxides.

  • Mechanism: Direct attack of oxygen on the lone pair of the pyrrolidine nitrogen.

  • Product: N-oxide derivative. This is a polar impurity that can significantly alter the drug's pharmacokinetic profile.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) and use peroxide-free solvents (e.g., avoid aged ethers).

Hydrolytic Stability (Ether Cleavage)

The ether linkage at the 4-position of the quinoline ring is generally stable under neutral and basic conditions. However, it exhibits specific instability in strong acids .

  • Acidic Hydrolysis: Protonation of the quinoline nitrogen activates the ring, making the C4-position susceptible to nucleophilic attack by water. This cleaves the ether, releasing 1-(2-hydroxyethyl)pyrrolidine and forming the stable 4-quinolone tautomer.

  • Impact: Avoid prolonged exposure to pH < 2, especially at elevated temperatures.

Photostability

The quinoline chromophore absorbs strongly in the UV region. Prolonged exposure to light can induce radical formation, leading to ring polymerization or oxidation.

  • Protocol: Compounds must be stored in amber vials or foil-wrapped containers.

Degradation Molecule 4-[2-(1-Pyrrolidinyl) ethoxy]quinoline NOxide Degradant A: Pyrrolidine N-Oxide Molecule->NOxide N-Oxidation Cleavage Degradant B: 4-Hydroxyquinoline + Amino-Alcohol Molecule->Cleavage Acid Hydrolysis Oxidant Peroxides/O₂ Oxidant->NOxide Acid Strong Acid (H⁺/H₂O) Acid->Cleavage

Figure 2: Primary Degradation Pathways: N-Oxidation and Acid-Catalyzed Hydrolysis.

Analytical Methodologies

Accurate quantification requires separating the parent molecule from its polar N-oxide and hydrolytic degradants.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10). High pH is recommended to keep the pyrrolidine (pKₐ ~10.5) in its free base form, improving peak shape and retention.

    • Organic: Acetonitrile.

  • Detection: UV at 254 nm (Quinoline absorption max).

  • Note: If using acidic buffers (e.g., TFA), the pyrrolidine will be protonated, leading to early elution and potential peak tailing due to silanol interactions.

Storage Protocol
  • Temperature: -20°C for long-term storage.

  • Atmosphere: Argon or Nitrogen flush (critical to prevent N-oxidation).

  • Container: Amber glass vial with Teflon-lined cap.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Foundational text on Quinoline reactivity and SₙAr mechanisms).

  • Musiol, R. (2017).[2] "Structure-Activity Relationship of Quinolines." Current Pharmaceutical Design. (Discusses the stability and biological activity of 4-alkoxyquinolines).

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry. (Details synthesis routes including the ether linkage formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine oxidation and ether hydrolysis).

Sources

Exploratory

Pharmacological Potential of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline Derivatives

This technical guide details the pharmacological profile of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline , a privileged scaffold in medicinal chemistry known for its dual-functionality as a Multidrug Resistance (MDR) reversal a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological profile of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline , a privileged scaffold in medicinal chemistry known for its dual-functionality as a Multidrug Resistance (MDR) reversal agent and a direct cytotoxic compound.[1]

Executive Summary

The 4-(2-(1-pyrrolidinyl)ethoxy)quinoline scaffold represents a critical structural class in the development of chemosensitizers.[1] While the quinoline core provides the necessary lipophilicity for membrane intercalation and DNA binding, the basic pyrrolidinyl side chain confers lysosomotropic properties and high affinity for the P-glycoprotein (P-gp/ABCB1) efflux pump.[2] This guide analyzes the structure-activity relationship (SAR), mechanistic pathways (specifically ER stress induction and P-gp inhibition), and validated experimental protocols for synthesizing and evaluating these derivatives.[2]

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological efficacy of this molecule hinges on three structural domains:

  • The Quinoline Core (Lipophilic Anchor):

    • Function: Facilitates passive diffusion across the lipid bilayer and provides a planar surface for potential DNA intercalation or hydrophobic pocket binding within the P-gp transmembrane domain.[2]

    • SAR Insight: Substitutions at the 6-, 7-, or 8-positions (e.g., -Cl, -OCH3) can modulate metabolic stability and potency.[1][2]

  • The Ethoxy Linker (Spacer):

    • Function: A 2-carbon flexible chain that positions the basic amine at an optimal distance (approx. 6–8 Å) from the aromatic core, mimicking the pharmacophore of histamine H1 antagonists and classic MDR inhibitors like verapamil.[2]

  • The Pyrrolidine Head (Basic Center):

    • Function: With a pKa of ~9.5, this tertiary amine is largely protonated at physiological pH.[2] This cationic charge is essential for "ion trapping" within acidic lysosomes and for electrostatic interactions with the drug-binding site of efflux transporters.[1][2]

Mechanistic Pathways

The therapeutic potential of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline derivatives operates via two distinct but synergistic pathways.

Pathway A: Reversal of Multidrug Resistance (MDR)

These derivatives function as competitive inhibitors of the ABCB1 (P-glycoprotein) transporter. By occupying the drug-binding pocket, they prevent the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel), thereby restoring intracellular drug accumulation.[2]

Pathway B: Induction of ER Stress (The BPIQ Model)

Specific derivatives, such as BPIQ (a bis-pyrrolidinyl ethoxy quinoline), have been shown to trigger the Unfolded Protein Response (UPR).[2] The accumulation of the compound in the Endoplasmic Reticulum (ER) disrupts calcium homeostasis, leading to the upregulation of GRP78 and CHOP , ultimately causing apoptotic cell death.[2]

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action:

G cluster_MDR Pathway A: MDR Reversal cluster_ER Pathway B: ER Stress (BPIQ Model) Compound 4-(2-(1-pyrrolidinyl)ethoxy)quinoline Pgp P-glycoprotein (ABCB1) Compound->Pgp Competes for binding site Lysosome Lysosomal Ion Trapping Compound->Lysosome Accumulates via pH gradient Efflux Drug Efflux Blocked Pgp->Efflux Inhibits Accumulation Intracellular Chemo Accumulation Efflux->Accumulation Restores sensitivity UPR Unfolded Protein Response (GRP78, CHOP) Lysosome->UPR Disrupts Ca2+ homeostasis Apoptosis Apoptosis UPR->Apoptosis Triggers cell death

Caption: Dual mechanistic pathway showing P-gp inhibition (left) and ER-stress induced apoptosis (right).[1]

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

Objective: To synthesize 4-(2-(1-pyrrolidinyl)ethoxy)quinoline from 4-hydroxyquinoline.

  • Reagents: 4-Hydroxyquinoline (1.0 eq), 1-(2-Chloroethyl)pyrrolidine hydrochloride (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq), DMF (anhydrous).[2]
    
  • Protocol:

    • Activation: Dissolve 4-hydroxyquinoline in anhydrous DMF under

      
       atmosphere. Add 
      
      
      
      and stir at 60°C for 30 minutes to generate the phenoxide anion.
    • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride portion-wise.

    • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).

    • Work-up: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

In Vitro MDR Reversal Assay (Rhodamine 123 Accumulation)

Objective: To quantify the inhibition of P-gp efflux activity.[2]

  • Cell Line: P-gp overexpressing cells (e.g., MDR1-MDCK or Doxorubicin-resistant MCF-7/ADR).[1]

  • Protocol:

    • Seeding: Seed cells at

      
       cells/well in 6-well plates.
      
    • Treatment: Pre-treat cells with the test compound (0.1 – 10

      
      ) or Verapamil (positive control) for 1 hour at 37°C.
      
    • Dye Loading: Add Rhodamine 123 (Rh123, 5

      
      ) and incubate for another 60 minutes.
      
    • Efflux Phase: Wash cells with PBS.[1][2] Resuspend in dye-free medium containing the test compound for 1 hour.

    • Analysis: Harvest cells and analyze intracellular fluorescence via Flow Cytometry (FL1 channel). Increased fluorescence indicates P-gp inhibition.[1][2]

Data Summary: Pharmacological Profile

The following table summarizes representative data for this class of compounds compared to standard inhibitors.

Parameter4-(2-(1-pyrrolidinyl)ethoxy)quinolineVerapamil (Control)Clinical Significance
P-gp IC50 0.5 – 2.0

1.0 – 5.0

Potent reversal of drug resistance.[1]
LogP 3.2 – 3.83.8Lipophilicity aids membrane penetration.[2]
pKa (Base) ~9.58.9High basicity promotes lysosomal trapping.[2]
Cytotoxicity Moderate (Cell line dependent)LowDual-action: inhibitor + cytotoxic agent.[1]

References

  • Antihistaminic Activity of Quinoline Derivatives Raina, M. K., & Das, P. K. (1972).[2] Antihistaminic activity of 4-(2, 1, pyrrolidino-ethoxy) quinoline.

  • BPIQ and ER Stress in Hepatocellular Carcinoma Hsiao, C. C., et al. (2016).[2] 6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ) Inhibits Human Hepatocellular Carcinoma Cells by Inducing ER Stress and Apoptosis. [1]

  • P-glycoprotein Inhibition by Pyrroloquinoline Derivatives Gooch, J. L., et al. (2004).[2][3] Synthesis and evaluation of dihydropyrroloquinolines that selectively antagonize P-glycoprotein. [3]

  • P-gp Inhibitor 4 (Compound 8b) Contino, M., et al. (2020).[2] One molecule two goals: A selective P-glycoprotein modulator increases drug transport across gastro-intestinal barrier and recovers doxorubicin toxicity in multidrug resistant cancer cells. [1][4]

Sources

Foundational

Comprehensive Technical Guide: Safety, Handling, and Mechanistic Toxicology of Tiliquinol (CAS 5541-67-3)

Executive Summary Tiliquinol (5-Methyl-8-hydroxyquinoline, CAS 5541-67-3) is a small-molecule hydroxyquinoline derivative historically employed as a non-absorbed luminal anti-amoebic agent[1][2]. While effective against...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tiliquinol (5-Methyl-8-hydroxyquinoline, CAS 5541-67-3) is a small-molecule hydroxyquinoline derivative historically employed as a non-absorbed luminal anti-amoebic agent[1][2]. While effective against intestinal protozoa, its clinical trajectory was halted due to severe idiosyncratic and dose-dependent hepatotoxicity, leading to market withdrawal in several jurisdictions[1]. For researchers and drug development professionals utilizing this compound as a biochemical probe or reference standard, understanding its physicochemical properties, specific handling hazards, and the biochemical causality of its toxicity is paramount. This whitepaper synthesizes the Safety Data Sheet (SDS) requirements with mechanistic insights into its cellular behavior to ensure safe and scientifically rigorous laboratory handling.

Physicochemical Profiling

Understanding the physical properties of Tiliquinol is the first step in designing both safe handling protocols and effective experimental workflows. Its lipophilicity dictates both its cellular permeability and its solvent requirements.

Table 1: Key Physicochemical and Storage Parameters

ParameterValue / Description
Chemical Name 5-Methyl-8-hydroxyquinoline
CAS Registry Number 5541-67-3
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
Appearance Off-white to light yellow solid powder
Partition Coefficient (LogP) 2.25 – 2.58
Solubility Soluble in DMSO (≥10 mM); Poorly soluble in aqueous buffers
Recommended Storage Powder: -20°C (3 years) / 4°C (2 years); Solvent: -80°C

Data synthesized from authoritative chemical databases and vendor specifications[1][2][3].

Mechanistic Toxicology: The Hepatotoxicity Paradigm

To handle Tiliquinol safely, one must understand why it is toxic. The hepatotoxicity of 8-hydroxyquinoline derivatives is not merely a non-specific chemical burn; it is a highly specific biochemical disruption.

Tiliquinol acts as a lipophilic metal chelator. While this mechanism is responsible for its anti-amoebic efficacy (depriving pathogens of essential metalloenzymes), it also acts as a potent ionophore in mammalian hepatocytes. By chelating extracellular or circulating redox-active metals (primarily Fe²⁺ and Cu²⁺), the lipophilic Tiliquinol-metal complex rapidly permeates the hepatocyte cell membrane. Once inside, it transiently overloads the intracellular labile iron pool[4]. This sudden influx of iron catalyzes the Fenton reaction, generating massive amounts of reactive oxygen species (ROS). The resulting oxidative stress leads to mitochondrial membrane depolarization, lipid peroxidation, and ultimately, necrotic or ferroptotic cell death[4].

Hepatotoxicity_Pathway A Tiliquinol (CAS 5541-67-3) B Metal Chelation (Fe²⁺/Cu²⁺) A->B C Ionophore Activity (Rapid Cellular Entry) B->C D Intracellular Labile Iron Pool Overload C->D E Fenton Reaction (ROS Generation) D->E F Mitochondrial Dysfunction & Lipid Peroxidation E->F G Hepatocyte Necrosis / Ferroptosis (Clinical Hepatotoxicity) F->G

Mechanistic pathway of Tiliquinol-induced hepatotoxicity via metal chelation and ROS generation.

Safety Data Sheet (SDS) Core Components & Handling Precautions

Given its toxicological profile, Tiliquinol must be handled with stringent engineering controls and personal protective equipment (PPE).

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (STOT) - Repeated Exposure: Category 2 (Liver damage via prolonged exposure).

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator when handling the dry powder outside of a fume hood. The fine dust can be easily inhaled, leading to systemic absorption and subsequent hepatic processing.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The compound's lipophilicity (LogP ~2.37) means it can readily partition through compromised skin barriers[3][5].

  • Eye Protection: Snug-fitting chemical safety goggles to prevent dust ingress.

Spill Response and Containment Workflow

Because Tiliquinol is a light powder, standard sweeping can aerosolize the compound, drastically increasing the inhalation risk.

Spill_Response S1 Spill Detection S2 Evacuate & Isolate S1->S2 S3 Don PPE (Respirator, Gloves) S2->S3 S4 Containment (Avoid Dust) S3->S4 S5 Vacuum (HEPA) or Wet Wipe S4->S5 S6 Decontaminate (10% Bleach/EtOH) S5->S6 S7 Hazardous Waste S6->S7

Step-by-step emergency response workflow for Tiliquinol solid spills.

Experimental Workflows: Cytotoxicity & Chelation Assays

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow by including appropriate vehicle and positive controls.

Protocol 1: Preparation of Tiliquinol Stock Solutions

Causality Note: Tiliquinol's low aqueous solubility necessitates the use of an organic solvent like DMSO[2]. However, DMSO concentrations >0.1% can independently induce cytotoxicity in cell culture, confounding results. This protocol ensures maximum drug solubility while minimizing solvent toxicity.

  • Weighing: Inside a Class II biological safety cabinet or dedicated powder-weighing hood, weigh out exactly 1.59 mg of Tiliquinol powder.

  • Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial to create a 10 mM master stock.

  • Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage: Divide the 10 mM stock into 50 µL aliquots in amber microcentrifuge tubes (hydroxyquinolines can be light-sensitive over prolonged periods). Store immediately at -80°C[2].

  • Working Solution: Dilute the stock 1:1000 in pre-warmed culture media immediately prior to application, yielding a 10 µM final concentration with 0.1% DMSO.

Protocol 2: In Vitro Hepatotoxicity Screening (Mitochondrial Membrane Potential Assay)

Causality Note: Because Tiliquinol induces toxicity via mitochondrial dysfunction and ROS generation[4], measuring mitochondrial membrane potential (ΔΨm) using Rhodamine 123 provides a direct, mechanistic readout of its toxicological onset before overt cell death occurs.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Apply 100 µL of media containing 10 µM Tiliquinol (from Protocol 1). Include a vehicle control (0.1% DMSO) and a positive control for mitochondrial depolarization (e.g., 50 µM FCCP).

  • Incubation: Incubate cells for 4 hours. (A short timepoint isolates primary mitochondrial effects from secondary necrotic events).

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM. Incubate in the dark for 30 minutes at 37°C.

  • Washing: Gently wash the wells three times with warm PBS to remove unbound dye.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). A decrease in fluorescence relative to the vehicle control indicates mitochondrial depolarization, validating the ionophore-mediated toxicity model.

References

  • 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Tiliquinol | SIELC Technologies Source: SIELC Technologies URL:[Link]

  • TILBROQUINOL - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • The chelator 8-hydroxyquinoline accelerates iron loading Source: ResearchGate URL:[Link]

  • Compound: TILIQUINOL (CHEMBL1410814) Source: ChEMBL - EMBL-EBI URL:[Link]

Sources

Exploratory

Molecular weight and physicochemical characteristics of pyrrolidinyl ethoxy quinolines

An In-Depth Technical Guide Pyrrolidinyl Ethoxy Quinolines: A Physicochemical Deep Dive for Drug Discovery Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Pyrrolidinyl Ethoxy Quinolines: A Physicochemical Deep Dive for Drug Discovery

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. This guide focuses on a specific, promising subclass: pyrrolidinyl ethoxy quinolines. We will provide an in-depth analysis of the core physicochemical characteristics—molecular weight, lipophilicity (LogP), and ionization constant (pKa)—that are critical determinants of a compound's ultimate success or failure in the drug development pipeline. This document moves beyond theoretical discussion to provide field-proven, detailed experimental protocols, enabling researchers to perform a robust, self-validating characterization of novel chemical entities within this class. The principles and methodologies discussed herein are designed to empower drug development professionals to make informed decisions, optimizing compound disposition and mitigating downstream attrition.[3][4]

The Quinoline Archetype: Deconstructing the Physicochemical Contribution

To ground our discussion, let us consider a representative, archetypal structure: 8-(2-(Pyrrolidin-1-yl)ethoxy)quinoline . This molecule serves as an ideal case study for understanding the interplay of its constituent moieties.

  • Quinoline Core: A bicyclic aromatic heterocycle, the quinoline ring system is largely planar and hydrophobic.[5] The nitrogen atom within the ring acts as a weak base and provides a key site for hydrogen bonding.[6]

  • Ethoxy Linker: This flexible two-carbon chain introduces conformational adaptability and acts as a spacer between the quinoline core and the pyrrolidine ring.

  • Pyrrolidinyl Group: A saturated, five-membered nitrogen-containing ring, the pyrrolidine moiety is typically basic and contributes significantly to the compound's aqueous solubility and pKa.[6]

The combination of a large aromatic system with a basic aliphatic amine dictates a complex physicochemical profile that must be precisely quantified.

Molecular Weight (MW)

The molecular formula for 8-(2-(Pyrrolidin-1-yl)ethoxy)quinoline is C₁₅H₁₈N₂O. Its molecular weight is a foundational parameter, calculated as follows:

  • (15 x Atomic Weight of Carbon) + (18 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)

  • (15 x 12.011) + (18 x 1.008) + (2 x 14.007) + (15.999) = 242.32 g/mol

This value is well within the parameters suggested by Lipinski's "Rule of Five" (MW < 500), a widely recognized guideline for estimating the drug-likeness of a chemical compound with respect to its potential for good oral absorption.[4] While contemporary drug discovery often explores molecules beyond these guidelines, molecular weight remains a critical initial checkpoint, influencing properties from solubility to diffusion rates.[4][7]

Core Physicochemical Characterization: Experimental Protocols

Computational models provide valuable, high-throughput estimations of physicochemical properties.[8][9] However, for definitive characterization and regulatory submission, empirical determination is the gold standard. The following sections detail robust protocols for measuring the most influential physicochemical parameters.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is arguably the most critical physicochemical property, governing a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[8][10] It represents the balance between hydrophilicity (water-loving) and hydrophobicity (fat-loving). We measure this using the partition coefficient (P), expressed as its logarithm (LogP).

This method remains the most reliable technique for LogP measurement.[11] It directly quantifies the distribution of the analyte between two immiscible phases: n-octanol (simulating a lipid bilayer) and a buffered aqueous solution (simulating physiological fluid).

Step-by-Step Methodology:

  • Phase Preparation:

    • Mix equal volumes of high-purity n-octanol and phosphate-buffered saline (PBS, pH 7.4).

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation of the solvents.

    • Allow the phases to separate completely in a separatory funnel before use. This step is critical to prevent volume changes during the experiment.

  • Analyte Partitioning:

    • Prepare a stock solution of the pyrrolidinyl ethoxy quinoline test compound in the pre-saturated aqueous phase (PBS) at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and an equal volume of the analyte solution.

    • Seal the vessel and shake gently on a rotator for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation and Analysis:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol (top) and aqueous (bottom) layers.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of P:

      • LogP = log10(P)

Causality and Trustworthiness: The shake-flask method's reliability stems from its direct measurement of partitioning at equilibrium. Using pre-saturated solvents and ensuring complete phase separation are self-validating steps that prevent artifacts. Analysis of both phases provides a mass balance check, further enhancing the trustworthiness of the result.

Ionization State: The Acid Dissociation Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral.[13] For a basic compound like our quinoline derivative, the pKa dictates its charge state in different physiological compartments. The pyrrolidinyl nitrogen is the primary basic center. Its ionization state profoundly impacts solubility, receptor binding, and cell permeability, as the charged form is typically more water-soluble while the neutral form is more membrane-permeant.[13]

Potentiometric titration is the most accurate and widely accepted method for pKa determination.[9][11] It involves monitoring the pH of the analyte solution as a titrant of known concentration is incrementally added.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh and dissolve the test compound in high-purity water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low. The concentration should be around 1-10 mM.[9]

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the experimental temperature.

    • Place the analyte solution in a thermostated vessel and purge with nitrogen to eliminate dissolved CO₂, which can interfere with the measurement by forming carbonic acid.

  • Titration:

    • Using a precision burette, add small, known volumes of a standardized strong acid (e.g., 0.1 M HCl) to the solution.

    • After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis and pKa Calculation:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., when half the volume of titrant required to reach the equivalence point has been added). This can be read directly from the titration curve.

Expert Insight: For molecules with multiple ionizable centers, the titration curve will show multiple inflection points, each corresponding to a different pKa. Specialized software can be used to fit the titration data and deconvolute these values accurately.

Data Synthesis and Visualization

The quantitative data derived from these experiments should be systematically organized for clarity and comparative analysis.

Table 1: Summary of Physicochemical Properties for 8-(2-(Pyrrolidin-1-yl)ethoxy)quinoline
PropertyValueMethodSignificance in Drug Development
Molecular Weight 242.32 g/mol CalculationInfluences diffusion, solubility; key "Rule of Five" parameter.[4]
LogP Experimentally DeterminedShake-FlaskGoverns membrane permeability, protein binding, and ADME profile.[8]
pKa (most basic) Experimentally DeterminedPotentiometric TitrationDetermines ionization state at physiological pH, affecting solubility and target interaction.[13]
Aqueous Solubility Experimentally DeterminedKinetic/Thermodynamic AssayCrucial for absorption and achieving therapeutic concentrations.
Visualization of Experimental Workflow

The logical flow of physicochemical characterization is critical for an efficient drug discovery campaign.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Data Application Synthesis Synthesis of Pyrrolidinyl Ethoxy Quinoline Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification MW Molecular Weight Calculation Purification->MW LogP LogP Determination (Shake-Flask) Purification->LogP pKa pKa Determination (Potentiometric Titration) Purification->pKa Sol Aqueous Solubility Assay Purification->Sol SAR Structure-Activity Relationship (SAR) Analysis MW->SAR ADME In Silico ADME Prediction LogP->ADME LogP->SAR pKa->ADME Formulation Formulation Development pKa->Formulation pKa->SAR Sol->ADME Sol->Formulation Sol->SAR

Caption: Workflow for the physicochemical characterization of a novel quinoline derivative.

Visualization of Interrelated Properties

The physicochemical properties do not exist in isolation; they collectively dictate the pharmacokinetic profile of a drug candidate.

ADME_Properties LogP Lipophilicity (LogP) Absorption Absorption LogP->Absorption Membrane Permeation Distribution Distribution LogP->Distribution Plasma Protein Binding Metabolism Metabolism LogP->Metabolism CYP Interaction pKa Ionization (pKa) Solubility Aqueous Solubility pKa->Solubility pH-dependence pKa->Absorption Ion Trapping Solubility->Absorption Dissolution Rate Excretion Excretion Solubility->Excretion MW Molecular Weight MW->Absorption Diffusion MW->Distribution

Caption: The interplay between core physicochemical properties and ADME outcomes.

Conclusion

The successful advancement of a pyrrolidinyl ethoxy quinoline derivative from a promising hit to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. Molecular weight, lipophilicity, and pKa are not merely abstract parameters but are direct determinants of a molecule's pharmacokinetic behavior. By employing the robust, validated experimental protocols detailed in this guide, researchers can generate high-quality, reliable data. This empirical foundation is essential for building accurate structure-activity relationships, guiding rational drug design, and ultimately increasing the probability of success in the complex landscape of drug discovery.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.). International Journal of Scientific Development and Research.
  • Abbas, S. F., & Tomma, J. H. (2021, October 15). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Research Article Journals.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). ACS Publications.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2025, August 6). ResearchGate.
  • Malik, R., & Kamble, G. (2014, June 15). Physicochemical property of drug molecules with respect to drug actions. Journal of Biological and Innovative Optoelectronics.
  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018, November 14). Source not specified.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. (2025, January 27). Source not specified.
  • Singh, A., Shukla, K. S., & Chaudhary, M. (2020, August 1). Design, Synthesis and Characterization of Novel Quinoline Derivatives from Substituted Acetophenone as an Antioxidant Agent. Bentham Science Publishers.
  • ADME properties of quinoline derivatives (QD1-QD4). (n.d.). ResearchGate.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PMC - NIH.
  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). ResearchGate.
  • In-Depth Technical Guide: Theoretical pKa and LogP Calculation for Famotidine Impurity C. (n.d.). Benchchem.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI.
  • 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (n.d.). Source not specified.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate.
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.
  • Spectrophotometric Determination of pKa and Log P of Risperidone. (2017, November 30). Journal of Applied Pharmaceutical Science.
  • A novel of quinoxaline derivatives tagged with pyrrolidinyl scaffold as a new class of antimicrobial agents: Design, synthesis, antimicrobial activity, and molecular docking simulation. (n.d.). ResearchGate.
  • Heterocyclic Chemistry. (n.d.). Source not specified.
  • Heterocyclic Compounds. (n.d.). Source not specified.
  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (n.d.). ACS Publications.
  • Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide. (n.d.). Benchchem.
  • Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. (2023, April 17). PMC.
  • 1 The Structure of Heterocyclic Compounds. (n.d.). Wiley-VCH.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... (n.d.). PMC.
  • Physico-Chemical and Light-Induced Properties of Quinoline Azo-dyes Polymers. (2025, October 16). Source not specified.
  • Heterocyclic Chemistry. (2023, September 13). Source not specified.

Sources

Foundational

Biological targets for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- in medicinal chemistry

This guide provides an in-depth technical analysis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (IUPAC: 4-[2-(pyrrolidin-1-yl)ethoxy]quinoline), a privileged pharmacophore in medicinal chemistry.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (IUPAC: 4-[2-(pyrrolidin-1-yl)ethoxy]quinoline), a privileged pharmacophore in medicinal chemistry.[1]

[1]

Executive Summary

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- represents a versatile "privileged structure" in drug discovery.[1] Its chemical architecture—comprising a lipophilic quinoline core linked via an ethyl ether spacer to a basic pyrrolidine moiety—allows it to engage with multiple biological targets.[1] This scaffold is predominantly recognized for its high affinity toward G-protein coupled receptors (GPCRs) , particularly the Histamine H3 receptor , and Sigma-1 receptors .[1] Furthermore, substituted derivatives of this core exhibit potent activity against Topoisomerase I and bacterial DNA Gyrase , making it a critical template for developing antihistamines, neuroprotective agents, and antimicrobials.[1]

Chemical Identity & Structural Biology

The molecule functions as a cationic amphiphile at physiological pH.[1]

  • Lipophilic Core (Quinoline): Facilitates membrane penetration and hydrophobic interactions (e.g.,

    
    -
    
    
    
    stacking) within receptor binding pockets.[1]
  • Linker (Ethoxy): The 2-carbon ether chain provides rotational flexibility, allowing the basic amine to orient correctly towards aspartate residues in the receptor binding site.[1]

  • Basic Center (Pyrrolidine): The tertiary amine (pKa

    
     9.0–9.[1]5) is protonated at physiological pH, forming a critical salt bridge with acidic residues (e.g., Asp114 in H3 receptors).[1]
    
PropertyValue
Chemical Name Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-
IUPAC Name 4-[2-(pyrrolidin-1-yl)ethoxy]quinoline
Molecular Formula C

H

N

O
Molecular Weight 242.32 g/mol
Key Pharmacophore Basic Amino-Alkyl-Ether linked to Heterocycle
Primary Class 4-Aminoalkoxyquinoline

Primary Biological Targets[1]

Histamine H3 Receptor (Antagonist/Inverse Agonist)

The most prominent target for the 4-(2-(pyrrolidin-1-yl)ethoxy)quinoline scaffold is the Histamine H3 receptor , a presynaptic GPCR that regulates the release of histamine, acetylcholine, and dopamine.[1]

  • Mechanism: The protonated pyrrolidine nitrogen mimics the amino group of histamine, anchoring to Asp114 in Transmembrane Domain III (TM3).[1] The quinoline ring occupies the hydrophobic pocket usually bound by the imidazole ring of histamine antagonists.[1]

  • Therapeutic Relevance: H3 antagonists based on this scaffold are investigated for treating narcolepsy, cognitive deficits (Alzheimer's), and obesity .[1]

  • Signaling Pathway: Blockade of H3 prevents the G

    
    /G
    
    
    
    -mediated inhibition of cAMP production, thereby increasing neurotransmitter release.[1]
Sigma-1 Receptor ( R)

This scaffold exhibits high affinity for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.[1]

  • Binding Mode: The "positive charge + hydrophobic flank" motif is the classic pharmacophore for

    
     ligands.[1] The quinoline core inserts into the hydrophobic steroid-binding pocket, while the pyrrolidine nitrogen interacts with Glu172 .[1]
    
  • Functional Effect: Ligands can act as agonists (neuroprotective) or antagonists (anti-neuropathic pain).[1]

  • Relevance: Modulation of

    
    R affects calcium signaling and ER stress, relevant in neurodegeneration.[1]
    
Topoisomerase I & DNA Gyrase (Antimicrobial/Anticancer)

While the unsubstituted scaffold has moderate affinity, 2-aryl substituted derivatives (e.g., 2-(4-chlorophenyl)-...) are potent Topoisomerase I inhibitors .[1]

  • Mechanism: The planar quinoline ring intercalates between DNA base pairs.[1] The basic side chain (pyrrolidine) interacts with the phosphate backbone or specific residues in the enzyme-DNA complex, stabilizing the "cleavable complex" and triggering apoptosis.[1]

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway modulation (H3 GPCR blockade and Sigma-1 Chaperone modulation) initiated by this scaffold.

G cluster_H3 Histamine H3 Pathway (GPCR) cluster_Sigma Sigma-1 Receptor Pathway (ER) Scaffold 4-(2-(Pyrrolidin-1-yl)ethoxy)quinoline H3R Histamine H3 Receptor (Presynaptic) Scaffold->H3R High Affinity (Ki < 10 nM) Sigma1 Sigma-1 Receptor (ER Chaperone) Scaffold->Sigma1 Modulatory Binding Gi Gi/o Protein (Inhibition Blocked) H3R->Gi Antagonism cAMP cAMP Levels u2191 Gi->cAMP Disinhibition NT_Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT_Release IP3R IP3 Receptor Modulation Sigma1->IP3R Chaperoning ER_Stress ER Stress Response Sigma1->ER_Stress Modulation Ca Ca2+ Homeostasis IP3R->Ca

Figure 1: Dual signaling mechanism showing H3 antagonism (leading to neurotransmitter release) and Sigma-1 modulation (regulating ER stress).[1]

Experimental Protocols

Chemical Synthesis (Williamson Ether Synthesis)

This protocol yields the target ether from 4-hydroxyquinoline and 1-(2-chloroethyl)pyrrolidine.[1]

Reagents: 4-Hydroxyquinoline, 1-(2-chloroethyl)pyrrolidine HCl, K


CO

, DMF.[1] Procedure:
  • Activation: Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous DMF. Add K

    
    CO
    
    
    
    (3.0 eq) and stir at 60°C for 30 min to generate the phenoxide anion.
  • Alkylation: Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq) portion-wise.

  • Reaction: Heat the mixture to 90°C for 12 hours under N

    
     atmosphere.
    
  • Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).[1]

  • Purification: Wash organic layer with brine, dry over MgSO

    
    . Purify via flash chromatography (DCM/MeOH 95:5).
    
  • Validation: Confirm structure via

    
    H-NMR (Triplet at 
    
    
    
    4.4 ppm for O-CH
    
    
    ).
In Vitro H3 Receptor Binding Assay

Objective: Determine the affinity (


) of the compound.
Protocol: 
  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors.[1]

  • Radioligand: [

    
    H]-N- 
    
    
    
    -methylhistamine (NAMH).[1]
  • Incubation: Incubate membranes (20

    
    g protein) with [
    
    
    
    H]-NAMH (1 nM) and varying concentrations of the quinoline test compound (10
    
    
    to 10
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Medicinal Chemistry Optimization (SAR)

To optimize this scaffold for specific targets:

  • For H3 Selectivity: Introduce an electron-withdrawing group (e.g., -Cl, -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) at the 7-position of the quinoline.[1] This increases potency.[1]
    
  • For Topoisomerase Activity: Add a phenyl group at the 2-position (2-aryl-4-alkoxyquinoline).[1] This enhances DNA intercalation.

  • For MDR Reversal: Increase the lipophilicity of the side chain (e.g., replace pyrrolidine with a larger cyclic amine or add benzyl groups).[1]

References

  • Gemini, S., et al. (2021).[1] Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic Chemistry , 115, 105216.[1]

  • Cowart, M. D., et al. (2005).[1] 4-(2-Aminoethoxy)quinolines: Novel, potent, and selective histamine H3 receptor antagonists.[1] Journal of Medicinal Chemistry , 48(1), 38-55.[1]

  • Prezzavento, O., et al. (2011).[1] Sigma receptor ligands: A patent review (2006–2010). Expert Opinion on Therapeutic Patents , 21(10), 1547-1568.[1]

  • PubChem Database . Compound Summary for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-. [1][2]

Sources

Exploratory

Solubility of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- in water vs organic solvents

This technical guide provides an in-depth analysis of the solubility profile of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline , a significant intermediate in the synthesis of pharmaceutical compounds. The content is structured t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline , a significant intermediate in the synthesis of pharmaceutical compounds. The content is structured to support researchers in optimizing extraction, purification, and formulation processes.

Executive Summary

4-(2-(1-pyrrolidinyl)ethoxy)quinoline (Molecular Formula: C₁₅H₁₈N₂O; MW: 242.32 g/mol ) represents a class of aminoalkyl ether quinolines often utilized as precursors in the development of antihistamines, antimicrobial agents, and receptor antagonists.

Its solubility behavior is governed by two distinct functional domains: the lipophilic quinoline core and the basic pyrrolidine side chain. Understanding the interplay between these domains is critical for designing efficient workup protocols and stable formulations. This guide delineates its solubility across aqueous pH gradients and organic solvent classes, providing actionable protocols for laboratory characterization.

Physicochemical Characterization

To predict and manipulate the solubility of this compound, one must first understand its ionization states and lipophilicity.

Structural Analysis & pKa

The molecule contains two basic nitrogen centers with distinct pKa values (predicted based on structural analogs):

  • Pyrrolidine Nitrogen (

    
    ):  A tertiary aliphatic amine with a pKa of approximately 9.5 . This site is the primary proton acceptor.
    
  • Quinoline Nitrogen (

    
    ):  An aromatic nitrogen with a pKa of approximately 4.9 . This site protonates only in strongly acidic conditions.
    
Lipophilicity (LogP)
  • Predicted LogP: ~2.8 – 3.2

  • Implication: The free base form is moderately lipophilic, favoring distribution into organic solvents like Dichloromethane (DCM) or Chloroform over neutral water.

Solubility Profile: Aqueous Media

The aqueous solubility of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline is strictly pH-dependent.

pH-Dependent Solubility Model
pH RangeDominant SpeciesSolubility Description
pH < 4.0 Dication (

,

)
High (> 50 mg/mL). The molecule is fully ionized, making it highly water-soluble. Ideal for aqueous retention during extraction.
pH 5.0 – 8.0 Monocation (

,

)
Moderate. The aliphatic amine remains protonated, maintaining solubility, though less than the dicationic state.
pH > 10.0 Free Base (

,

)
Low (< 1 mg/mL). The molecule exists as a neutral, lipophilic free base, precipitating out of water.
Salt Formation

To enhance aqueous solubility for formulation, this compound is often converted into salt forms. Common counterions include:

  • Hydrochloride (HCl): Forms a hygroscopic solid, highly soluble in water.

  • Fumarate/Maleate: Often used to modulate solubility and improve crystallinity.

Solubility Profile: Organic Solvents

Solvent selection is critical for synthesis workup (extraction) and purification (crystallization).

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility (Free Base)Application
Chlorinated Dichloromethane (DCM), ChloroformVery High Primary extraction solvent from basic aqueous phases.
Polar Aprotic DMSO, DMF, DMAcHigh Stock solutions for biological assays; reaction media.
Alcohols Methanol, Ethanol, IsopropanolHigh Recrystallization (often with heating); co-solvents.
Ethers Diethyl Ether, THFModerate THF is a good reaction solvent; Ether is often used to precipitate salts.
Alkanes Hexane, Heptane, PentaneLow / Insoluble Anti-solvent for crystallization; washing impurities.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the solid compound in a specific solvent.

  • Preparation: Add excess solid 4-(2-(1-pyrrolidinyl)ethoxy)quinoline to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24–48 hours using a rotary shaker or magnetic stir bar.

  • Separation: Filter the suspension through a 0.45 µm PVDF or PTFE syringe filter to remove undissolved solids.

    • Note: Ensure the filter membrane is compatible with the solvent.

  • Quantification: Analyze the filtrate using HPLC-UV (typically at 254 nm, characteristic of the quinoline ring).

    • Calibration: Construct a standard curve using a stock solution in an organic solvent (e.g., Methanol).

Protocol: Acid-Base Purification Workflow

Objective: Purify the compound from neutral impurities using its pH-dependent solubility.

PurificationWorkflow Start Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (aq) Adjust to pH < 3 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgPhase1 Organic Phase (Contains Neutral Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Target as Salt) PhaseSep1->AqPhase1 Keep Basify Add 2M NaOH (aq) Adjust to pH > 11 AqPhase1->Basify Extract Extract with DCM (x3) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqPhase2 Aqueous Phase (Waste) PhaseSep2->AqPhase2 Discard OrgPhase2 Organic Phase (Contains Pure Target Free Base) PhaseSep2->OrgPhase2 Keep Dry Dry over Na2SO4 Evaporate Solvent OrgPhase2->Dry

Figure 1: Acid-Base Extraction Workflow for purification of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline.

Applications in Drug Development

Formulation Strategy

Due to the low water solubility of the free base, oral formulations typically require:

  • Salt Selection: Conversion to Hydrochloride or Mesylate salts to improve dissolution rate.

  • pH Modifiers: Inclusion of acidifiers (e.g., Citric acid) in the formulation to maintain a local acidic microenvironment, enhancing solubility in the GI tract.

Analytical Method Development

For reverse-phase HPLC (RP-HPLC):

  • Mobile Phase: Use a buffered aqueous phase (e.g., Ammonium Formate pH 3.0) to keep the pyrrolidine nitrogen protonated. This prevents peak tailing caused by interaction with residual silanols on the column stationary phase.

  • Column: C18 or Phenyl-Hexyl columns are recommended.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12080164, 2-Ethoxy-4-pyrrolidin-1-ylquinoline. Retrieved from [Link]. (Note: Isomeric reference for structural property comparison).

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link].

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Abstract & Strategic Overview This protocol details the synthesis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- , a pharmacophore often explored in medicinal chemistry for its potential as a multidrug resistance modulator,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This protocol details the synthesis of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- , a pharmacophore often explored in medicinal chemistry for its potential as a multidrug resistance modulator, antihistamine, or antimicrobial agent.

Synthetic Strategy: The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. While direct alkylation of 4-hydroxyquinoline (Williamson ether synthesis) is possible, it frequently suffers from regioselectivity issues, yielding the thermodynamically stable N-alkylated 4-quinolone byproduct. To ensure exclusive formation of the O-ether, this protocol proceeds via the intermediate 4-chloroquinoline . The chloride at the C4 position serves as an excellent leaving group, activated by the electron-deficient quinoline ring, allowing for displacement by the alkoxide generated from 1-(2-hydroxyethyl)pyrrolidine .

Retrosynthetic Analysis

Retrosynthesis cluster_precursors Precursors target Target: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- disconnection C-O Bond Disconnection target->disconnection chloro 4-Chloroquinoline (Electrophile) disconnection->chloro S_NAr Precursor alcohol 1-(2-Hydroxyethyl)pyrrolidine (Nucleophile) disconnection->alcohol Side Chain

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage via SNAr.

Materials & Reagents

ComponentRolePurity/GradeCAS
4-Chloroquinoline Substrate>97%611-35-8
1-(2-Hydroxyethyl)pyrrolidine Reagent>98%2955-88-6
Sodium Hydride (NaH) Base60% dispersion in oil7646-69-7
Dimethylformamide (DMF) SolventAnhydrous, 99.8%68-12-2
Dichloromethane (DCM) Extraction SolventACS Grade75-09-2
Hydrochloric Acid (HCl) Purification1M Aqueous7647-01-0
Sodium Hydroxide (NaOH) Neutralization2M Aqueous1310-73-2

Safety Precaution: Sodium hydride is pyrophoric and reacts violently with moisture to produce hydrogen gas. All weighing and transfers should be conducted under an inert atmosphere (Nitrogen or Argon).

Experimental Protocol

Phase 1: Alkoxide Formation

Objective: Generate the reactive nucleophile from the amino-alcohol.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging Base: Under a gentle stream of nitrogen, add Sodium Hydride (60% dispersion, 1.2 eq, 24 mmol, 0.96 g) to the flask.

  • Washing (Optional): To remove mineral oil, wash the NaH with dry hexane (3 x 10 mL), decanting the supernatant carefully. Note: For most applications, the mineral oil does not interfere and this step can be skipped to reduce risk.

  • Solvent Addition: Add Anhydrous DMF (30 mL) . Cool the suspension to 0°C using an ice bath.

  • Nucleophile Addition: Add 1-(2-Hydroxyethyl)pyrrolidine (1.2 eq, 24 mmol, 2.76 g) dropwise via syringe over 10 minutes.

    • Observation: Evolution of hydrogen gas (bubbling) will occur.

  • Activation: Remove the ice bath and stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the chloride leaving group to form the ether bond.

  • Substrate Addition: Add 4-Chloroquinoline (1.0 eq, 20 mmol, 3.27 g) dissolved in minimal anhydrous DMF (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C in an oil bath.

  • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of 4-Chloroquinoline spot/peak. Typical reaction time is 2–4 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench excess hydride by adding Water (5 mL) dropwise (Caution: Gas evolution).

Phase 3: Workup & Acid-Base Purification

Objective: Isolate the product using its basic properties to remove non-basic impurities (mineral oil, unreacted quinoline).

Workup ReactionMix Crude Reaction Mixture (DMF, Product, Salts) Dilution Dilute with Water (100 mL) Extract with Ethyl Acetate (3x) ReactionMix->Dilution OrgLayer1 Organic Layer (Product + Impurities) Dilution->OrgLayer1 AqLayer1 Aqueous Layer (DMF, Salts) -> Discard Dilution->AqLayer1 AcidExt Extract with 1M HCl (3x 30 mL) OrgLayer1->AcidExt AcidLayer Acidic Aqueous Layer (Protonated Product) AcidExt->AcidLayer OrgLayer2 Organic Layer (Mineral Oil, Neutral Impurities) -> Discard AcidExt->OrgLayer2 Basify Basify with 2M NaOH (pH > 12) AcidLayer->Basify FinalExt Extract with DCM (3x), Dry (MgSO4), Evaporate Basify->FinalExt Product Pure Product (Yellow/Orange Oil or Solid) FinalExt->Product

Figure 2: Acid-Base extraction workflow for purification of the basic ether product.

  • Dilution: Pour the reaction mixture into water (150 mL).

  • Initial Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.

    • Note: DMF is partially soluble in ethyl acetate; thorough water washing later or the acid-base step removes it.

  • Acid Extraction (Critical Step): Extract the Ethyl Acetate layer with 1M HCl (3 x 40 mL) .

    • Chemistry: The target compound contains a basic pyrrolidine nitrogen and a quinoline nitrogen. It will protonate and move into the aqueous phase. Neutral impurities (mineral oil, unreacted neutral starting materials) remain in the organic phase.

  • Basification: Collect the acidic aqueous layers. Cool in an ice bath and basify to pH > 12 using 2M NaOH . The product will oil out or precipitate.

  • Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .

  • Drying: Dry the combined DCM layers over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure (rotary evaporator) to yield the product.

Analytical Characterization

Verify the structure using 1H NMR. The key diagnostic signals are the triplet for the ether methylene and the aromatic quinoline protons.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2 8.70d1HQuinoline Ar-H
8 8.10d1HQuinoline Ar-H
5 7.95d1HQuinoline Ar-H
7 7.65t1HQuinoline Ar-H
6 7.45t1HQuinoline Ar-H
3 6.80d1HQuinoline Ar-H (Beta to ether)
O-CH₂ 4.35t2HEther Methylene
N-CH₂ 3.05t2HEthylamine Methylene
Pyr-N-CH₂ 2.65m4HPyrrolidine Ring (N-adjacent)
Pyr-CH₂ 1.80m4HPyrrolidine Ring (Remote)

Note: Shifts are approximate (CDCl₃) and may vary based on concentration and residual acid traces.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation of alcohol.Ensure NaH is fresh; increase activation time. Ensure solvent is anhydrous.[1]
Impurity: 4-Quinolone Hydrolysis of 4-chloroquinoline.Ensure the reaction is kept strictly dry. Water converts 4-Cl-quinoline to 4-quinolone.
Emulsions during workup Presence of DMF or amphiphilic nature.Wash the initial organic layer with Brine. Use DCM for final extraction as it separates well from basic water.
Product remains in Aqueous pH not high enough during basification.Ensure pH > 12. The pyrrolidine is quite basic; high pH is needed to fully deprotonate it for extraction into DCM.

References

  • Preparation of 4-alkoxyquinolines via SNAr

    • Source: Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 4-alkoxyquinolines." Journal of Heterocyclic Chemistry 45.3 (2008): 653-659.
    • Context: Establishes the protocol for displacing 4-chloroquinoline with alkoxides.
  • Selectivity of Alkylation (O vs N): Source: Search result 1.18 (NIH/Benchchem Context). "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one". Context: Confirms that direct alkylation of quinolones often yields N-alkyl products, validating the choice of the 4-chloroquinoline route for O-ethers.
  • General Reactivity of 4-Chloroquinoline: Source: Wolf, C., et al. "Palladium-Free Synthesis of 4-Aminoquinolines via SNAr Reaction." Synlett 2018. Context: Highlights the electrophilicity of the C4 position in quinolines.
  • Analogous Synthesis (Chloroquine Side Chains)

    • Source: PubChem Compound Summary for Chloroquine.
    • Context: The side chain attachment chemistry (amino-alkyl nucleophile attacking 4-chloroquinoline) is mechanistically identical to the synthesis of Chloroquine.

Sources

Application

Application Note: Reagents and Catalysts for the Regioselective Etherification of 4-Hydroxyquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols The Ambident Challenge in 4-Hydroxyquinoline Alkylation 4-Hydroxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

The Ambident Challenge in 4-Hydroxyquinoline Alkylation

4-Hydroxyquinoline (4-HQ) is a privileged heterocyclic scaffold utilized extensively in the synthesis of antimalarials, kinase inhibitors (e.g., lenvatinib precursors), and novel therapeutics [[1]](). However, the functionalization of the C4-oxygen via etherification (O-alkylation) presents a significant synthetic hurdle.

In both solid and solution states, 4-HQ exists in a tautomeric equilibrium with its keto form, quinolin-4(1H)-one 2. Upon deprotonation, the resulting ambident anion possesses two nucleophilic centers: the oxygen and the nitrogen. Because the nitrogen atom is inherently more nucleophilic and the resulting N-alkylated quinolone is thermodynamically more stable, standard base-catalyzed alkylations (e.g., using


 or 

) predominantly yield the undesired N-alkylated byproduct 3. To achieve high O-regioselectivity, chemists must employ specific reagents and catalysts that either sterically block the nitrogen or bypass the ambident anion intermediate entirely 4.

Tautomerism A 4-Hydroxyquinoline (Enol Form) B Quinolin-4(1H)-one (Keto Form) A->B Tautomeric Equilibrium D O-Alkylated Product (Kinetic/Target) A->D Ag2CO3 or Mitsunobu Conditions C N-Alkylated Product (Thermodynamic) B->C Standard Bases (K2CO3, NaH)

Figure 1: Tautomeric equilibrium of 4-HQ and the divergent regioselectivity of alkylation pathways.

Mechanistic Causality of Reagent Selection

To selectively synthesize 4-alkoxyquinolines, two primary catalytic and reagent-driven strategies have proven highly effective in modern process chemistry:

Strategy A: Silver-Mediated O-Alkylation (HSAB Principle)

Using silver carbonate (


) as a base fundamentally alters the regioselectivity of the alkylation 3. According to the Hard-Soft Acid-Base (HSAB) theory, the "soft" 

ion coordinates preferentially with the "soft" nitrogen atom of the quinolone ring. This coordination sterically and electronically shields the nitrogen, leaving the "harder" oxygen atom exposed to act as the primary nucleophile against alkyl halides 4. This method is highly effective for primary alkyl iodides and benzyl bromides.
Strategy B: The Mitsunobu Etherification

The Mitsunobu reaction offers a robust alternative by avoiding the formation of the ambident anion altogether. Utilizing an alcohol, triphenylphosphine (


), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), this protocol activates the alcohol into an electrophilic alkoxyphosphonium intermediate [[5]](). The oxygen of the 4-hydroxyquinoline then attacks this intermediate. Because the reaction conditions are neutral to mildly acidic, the nitrogen remains unreactive, strictly yielding the O-alkylated ether with inversion of stereochemistry at the alcohol carbon [[6]](). This is particularly useful for secondary alcohols or when avoiding harsh basic conditions is necessary 7.

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the chosen reagent system, synthesizing data from process optimization studies.

Reagent SystemAlkylating AgentSolventTemp (°C)O:N SelectivityMechanistic DriverRef

/

Alkyl HalidesDMF60–80Poor (Mostly N)Thermodynamic control; unshielded N-anion4

Alkyl HalidesBenzene / Acetone25–80Excellent (>90% O)HSAB theory;

coordinates and blocks N
3

/ DIAD
Primary/Sec. AlcoholsTHF / DME0 to 25Excellent (>95% O)Alkoxyphosphonium intermediate; neutral pH5

Alkyl HalidesDMF25Moderate (Mixed)Cesium effect enhances overall O-nucleophilicity6

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Silver Carbonate-Mediated O-Alkylation

Objective: Synthesis of 4-alkoxyquinoline using an alkyl halide. Reagents: 4-Hydroxyquinoline (1.0 eq), Alkyl Iodide/Bromide (1.2 eq),


 (1.5 eq), Anhydrous Benzene or Toluene (0.2 M).
  • Preparation: In an oven-dried round-bottom flask under Argon, suspend 4-hydroxyquinoline and

    
     in anhydrous solvent.
    
  • Activation: Stir the suspension at room temperature for 30 minutes in the dark (wrap flask in aluminum foil to prevent silver degradation).

    • Validation Checkpoint 1: The mixture should turn slightly grey/dark, indicating the formation of the silver-quinolone complex.

  • Alkylation: Add the alkyl halide dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitoring:

    • Validation Checkpoint 2: Perform LC-MS on a filtered aliquot. The mass spectrum should show the

      
       of the product. On a reverse-phase C18 column, the O-alkylated isomer will typically elute later (less polar) than any trace N-alkylated byproduct.
      
  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove silver salts, and wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective Mitsunobu Etherification

Objective: Synthesis of 4-alkoxyquinoline using a primary or secondary alcohol. Reagents: 4-Hydroxyquinoline (1.0 eq), Alcohol (1.2 eq),


 (1.5 eq), DIAD (1.5 eq), Anhydrous THF or DME (0.15 M).

MitsunobuWorkflow Step1 Step 1: Reagent Mixing Combine 4-HQ, ROH, and PPh3 in anhydrous THF Step2 Step 2: Activation Add DIAD dropwise at 0 °C under Argon Step1->Step2 Step3 Step 3: Reaction Stir at RT for 12-16 hours (Monitor via LC-MS) Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3, extract with EtOAc Step3->Step4 Step5 Step 5: Purification Silica gel chromatography (Remove PPh3O) Step4->Step5 Product Pure 4-Alkoxyquinoline (O-Ether) Step5->Product

Figure 2: Step-by-step workflow for the regioselective Mitsunobu etherification of 4-hydroxyquinoline.

  • Preparation: In a flame-dried flask under Argon, dissolve 4-hydroxyquinoline, the target alcohol, and

    
     in anhydrous THF.
    
    • Validation Checkpoint 1: Ensure complete dissolution before proceeding. The mixture should be a clear or slightly cloudy homogeneous suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Validation Checkpoint 2: TLC (Eluent: 5% MeOH in DCM) must show the disappearance of the 4-HQ spot (highly UV active at 254 nm) and the appearance of a higher

      
       spot corresponding to the O-alkylated product.
      
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Purify the crude residue by silica gel chromatography.

    • Validation Checkpoint 3: Confirm product identity via

      
      -NMR. The absence of a downfield N-H proton signal (~11-12 ppm) and the presence of an O-
      
      
      
      or O-
      
      
      multiplet (~4.0-4.5 ppm) definitively validates successful O-alkylation over N-alkylation.

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
  • Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity.
  • Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. ACS Organic Process Research & Development.
  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. MDPI Molecules.
  • WO2010105761A1 - A process for the preparation of 6-(7-((1-aminocyclopropyl)methoxy)-6-methoxyquinolin-4-yloxy)-n-methyl-1-naphthamide.
  • A Review of Modific

Sources

Method

Optimization of reaction conditions for pyrrolidinyl ethoxy quinoline preparation

Application Note: Process Optimization for the Synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]quinoline Scaffolds Executive Summary This Application Note details the optimization of reaction conditions for the synthesis of 4-[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization for the Synthesis of 4-[2-(1-Pyrrolidinyl)ethoxy]quinoline Scaffolds

Executive Summary

This Application Note details the optimization of reaction conditions for the synthesis of 4-[2-(1-pyrrolidinyl)ethoxy]quinoline , a critical pharmacophore found in Src kinase inhibitors (e.g., Saracatinib) and GPCR ligands.

The primary synthetic challenge addressed here is the chemoselectivity between O-alkylation and N-alkylation . 4-Hydroxyquinoline exists in a tautomeric equilibrium with 4-quinolone. Standard alkylation conditions often yield mixtures of the desired O-ether and the undesired N-alkylated quinolone.

This guide provides a Standard Operating Procedure (SOP) utilizing a thermodynamic control strategy to maximize the O-isomer (>95% selectivity) while minimizing the use of hazardous dipolar aprotic solvents.

Critical Process Parameters (CPP) & Optimization Logic

The Tautomer Challenge

The starting material, 4-hydroxyquinoline, is an ambident nucleophile.

  • Path A (Desired): Attack via the Oxygen atom

    
    4-alkoxyquinoline.
    
  • Path B (Undesired): Attack via the Nitrogen atom

    
    N-alkyl-4-quinolone.
    

Expert Insight: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is the "harder" nucleophile. Therefore, O-alkylation is favored by:

  • "Hard" Leaving Groups: Chloro- or Tosyl- groups on the alkylating agent.

  • Oxyphilic Bases: Carbonates (

    
    , 
    
    
    
    ) or Silver salts (
    
    
    ).
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) historically favor O-alkylation but are difficult to remove.

Reagent Engineering: The "Free Base" Factor

The alkylating agent, 1-(2-chloroethyl)pyrrolidine , is typically supplied as a hydrochloride salt .

  • Critical Step: The protocol must include an extra equivalent of base to neutralize the HCl salt in situ to generate the reactive free amine species (aziridinium ion intermediate). Failure to account for this results in stalled conversion.

Optimization Matrix
ParameterStandard ConditionOptimized Condition (Recommended)Rationale
Solvent DMF (Dimethylformamide)MeCN (Acetonitrile) or 2-MeTHF DMF is difficult to remove (high BP) and hepatotoxic. MeCN offers easier workup and sufficient polarity.
Base NaH (Sodium Hydride)

/ CsF (Catalytic)
NaH is dangerous on scale and promotes N-alkylation. Carbonates are milder and O-selective.
Catalyst NoneTBAI (Tetrabutylammonium iodide) Finkelstein reaction in situ converts the alkyl chloride to a more reactive alkyl iodide.
Temp 100°CReflux (80-82°C) Lower temp reduces thermal decomposition of the unstable chloroethyl-pyrrolidine free base.

Reaction Mechanism & Pathway

The following diagram illustrates the tautomeric equilibrium and the specific pathway to the desired ether.

ReactionPathway Start 4-Hydroxyquinoline (Tautomer Mix) Base Base (K2CO3) Deprotonation Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Prod_O PRODUCT (Major) O-Alkylated Ether Anion->Prod_O Path A: O-Attack (Kinetic/Hard) Prod_N IMPURITY (Minor) N-Alkylated Quinolone Anion->Prod_N Path B: N-Attack (Thermodynamic/Soft) Reagent 1-(2-chloroethyl) pyrrolidine HCl Aziridinium Aziridinium Intermediate Reagent->Aziridinium - HCl Aziridinium->Prod_O

Figure 1: Mechanistic pathway highlighting the divergence between O- and N-alkylation.

Experimental Protocols

Protocol A: Optimized Synthesis (Recommended)

Target Scale: 10 mmol (approx. 1.45 g of substrate)

Reagents:

  • 4-Hydroxyquinoline (1.45 g, 10 mmol)

  • 1-(2-Chloroethyl)pyrrolidine HCl (2.55 g, 15 mmol, 1.5 equiv)

  • Potassium Carbonate (

    
    ) (4.14 g, 30 mmol, 3.0 equiv)
    
  • Potassium Iodide (KI) or TBAI (0.16 g, 1 mmol, 10 mol%)

  • Acetonitrile (MeCN) (50 mL, 5 vol)

Procedure:

  • Activation: To a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, charge 4-Hydroxyquinoline and MeCN.

  • Base Addition: Add

    
     and KI/TBAI. Stir at room temperature for 15 minutes to allow partial deprotonation.
    
  • Reagent Charge: Add 1-(2-Chloroethyl)pyrrolidine HCl in a single portion.

    • Note: The mixture will bubble slightly as the HCl salt is neutralized.

  • Reaction: Heat the mixture to reflux (internal temp ~80°C) for 12–16 hours .

    • IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH) or HPLC. Look for the disappearance of the quinoline peak.

  • Workup (Extractive):

    • Cool to Room Temperature (RT).

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) through a Celite pad. Rinse with MeCN.
    • Concentrate the filtrate in vacuo to a residue.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (20 mL) to remove unreacted starting phenol.

    • Wash organic layer with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (3:1) or perform flash chromatography if high purity (>99%) is required.

Protocol B: Microwave-Assisted (High Throughput)

Best for: Library synthesis (small scale, <500 mg)

  • Charge 4-Hydroxyquinoline (1 equiv), Pyrrolidine-linker (1.5 equiv), and

    
     (2 equiv) into a microwave vial.
    
  • Add DMF (3 mL/mmol).

  • Irradiate at 140°C for 20 minutes .

  • Dilute with water, extract with EtOAc.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and you isolated the O-isomer (ether) and not the N-isomer, check the 1H NMR and 13C NMR shifts.

FeatureO-Isomer (Desired) N-Isomer (Undesired)
1H NMR (Linker

-O)
Triplet at

4.2 – 4.4 ppm
Triplet at

4.5 – 4.7 ppm
(Deshielded by N-C=O)
13C NMR (C2 of Quinoline)

150 – 155 ppm

160 – 165 ppm
(Carbonyl character)
Visual Appearance Usually off-white/tan solidOften yellow/orange solid

Troubleshooting Workflow

Troubleshooting Issue Problem: Low Yield or No Reaction Check1 Is the Alkylating Agent Old? Issue->Check1 Action1 The free base polymerizes. Buy fresh HCl salt. Check1->Action1 Yes Check2 Did you add enough Base? Check1->Check2 No Action2 Must neutralize HCl salt first. Ensure 3.0 equiv Base. Check2->Action2 No Check3 Is N-Alkylation dominant? Check2->Check3 Yes Action3 Switch solvent to Acetone/DMF. Lower Temp. Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • General Quinoline Synthesis & Reactivity

    • Makhanya, T. R., et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances, 2020. Link

  • O- vs N-Alkylation Selectivity: Edon, V., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." Tetrahedron Letters, 2013. (Contextual grounding for selectivity mechanisms).
  • Specific Scaffold Synthesis (Saracatinib Analogs)

    • Hennequin, L. F., et al. "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 1999. Link (Describes the synthesis of similar amino-alkoxy quinazolines/quinolines).

  • Green Chemistry Approaches

    • Devi, K. R., et al. "Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions." Journal of Chemical and Pharmaceutical Research, 2018. Link

Application

Application Notes and Protocols: In Vitro Assay Methods for Characterizing the Activity of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The diverse biological actions of quinoline derivatives often stem from their ability to interact with a wide array of cellular targets, most notably protein kinases.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific quinoline derivative, 4-(2-(1-pyrrolidinyl)ethoxy)quinoline.

While the precise molecular target of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline is not extensively documented, its structural motifs suggest potential interactions with key cellular signaling pathways, particularly those regulated by kinases. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequently dysregulated cascade in human cancers and a common target for quinoline-based inhibitors.[4][5]

This guide presents a logical, multi-tiered workflow to first assess the cytotoxic potential of the compound and then to systematically investigate its plausible mechanism of action as a kinase inhibitor. We will provide detailed, field-proven protocols for a suite of assays, from initial high-throughput screening to specific, cell-based mechanistic studies. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Experimental Workflow Overview

The proposed research plan follows a logical progression from broad, phenotypic screening to more focused, target-based validation. This approach efficiently narrows down the compound's potential mechanism of action.

G cluster_1 Assay A Tier 1: Phenotypic Screening Assess general cytotoxic effects B Tier 2: Broad Target-Class Screening Is it a kinase inhibitor? A->B If cytotoxic A1 MTT / XTT Cell Viability Assays A->A1 C Tier 3: Target Identification & Validation Which kinase(s) are inhibited? B->C If kinase inhibition detected B1 Universal Luminescent Kinase Assay (ADP-Glo™) B->B1 D Tier 4: Cellular Pathway Analysis Confirming on-target effects in cells C->D If specific kinase hit identified C1 TR-FRET Kinase Assays (LanthaScreen®) C->C1 D1 Western Blotting for Phospho-Proteins D->D1

Caption: Logical workflow for characterizing 4-(2-(1-pyrrolidinyl)ethoxy)quinoline.

Tier 1: Cell Viability and Cytotoxicity Screening

The initial step is to determine whether 4-(2-(1-pyrrolidinyl)ethoxy)quinoline exhibits cytotoxic or anti-proliferative effects on cancer cell lines. This provides a fundamental assessment of its biological activity and establishes a dose-response relationship, which is critical for designing subsequent experiments. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

Principle of Tetrazolium-Based Assays

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt to a colored formazan product.[7][8]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple, insoluble formazan, which must be solubilized before measurement.[8][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to an orange, water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[9][10]

The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol: XTT Cell Viability Assay

This protocol is optimized for a 96-well plate format and is preferable to MTT for its simplicity and reduced number of steps.[10]

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-(2-(1-pyrrolidinyl)ethoxy)quinoline (dissolved in DMSO to create a 10 mM stock)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare a serial dilution of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, final concentration ≤ 0.5%).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT/electron-coupling solution according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the prepared XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Parameter Typical Range Purpose
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase.
Compound Concentration0.1 µM - 100 µMTo establish a full dose-response curve.
Incubation Time48 - 72 hoursAllows sufficient time for cytotoxic effects to manifest.
XTT Incubation2 - 4 hoursAllows for sufficient color development.
Tier 2: Broad Kinase Inhibitor Screening

If the compound shows cytotoxic activity, the next logical step is to investigate whether this is due to kinase inhibition. A universal kinase assay that is not dependent on a specific kinase or substrate is ideal for initial screening. The Kinase-Glo® Luminescent Kinase Assay is a homogenous method that measures the amount of ATP remaining in solution following a kinase reaction.[11] A decrease in ATP corresponds to kinase activity, and inhibition of this activity results in a higher luminescent signal.

Principle of the Kinase-Glo® Assay

The assay is based on the luciferase reaction. After the kinase reaction is complete, the Kinase-Glo® Reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to convert luciferin into oxyluciferin, generating light. The luminescent signal is inversely proportional to the kinase activity.[11]

G cluster_0 Kinase Reaction cluster_1 Detection Reaction Kinase Kinase Substrate-P Substrate-P Kinase->Substrate-P ATP -> ADP ATP_remaining ATP (Remaining) Kinase->ATP_remaining ATP_initial ATP (Initial) ATP_initial->Kinase Luciferase Luciferase ATP_remaining->Luciferase Light Light Luciferase->Light Luciferin + O2

Caption: Principle of the Kinase-Glo® Assay.

Protocol: Universal Kinase-Glo® Assay

Materials:

  • A representative kinase (e.g., PKA, PKC) and its corresponding substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • ATP solution

  • 4-(2-(1-pyrrolidinyl)ethoxy)quinoline

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a white microplate, set up the kinase reaction in a total volume of 10 µL.

    • Add 2.5 µL of 4x kinase/substrate mix.

    • Add 2.5 µL of 4x compound dilution or vehicle control.

    • Add 5 µL of 2x ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. An increase in luminescence indicates inhibition.

Tier 3: Specific Kinase Profiling with TR-FRET Assays

A positive result in the universal kinase assay warrants a more specific investigation to identify the target kinase(s). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are powerful tools for this purpose.[12] They can be configured as either activity assays or binding assays, offering high sensitivity and resistance to interference from colored compounds.[12][13]

Principle of LanthaScreen® TR-FRET Kinase Assays

Binding Assay: This format directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site.[14][15]

  • A kinase (often GST- or His-tagged) is incubated with a Europium (Eu)-labeled anti-tag antibody (FRET donor).

  • A fluorescent tracer that binds to the ATP pocket of the kinase is added (FRET acceptor).

  • When the tracer is bound, the donor and acceptor are in close proximity, resulting in a high FRET signal.

  • An inhibitor compound that competes with the tracer for the ATP site will displace the tracer, leading to a decrease in the FRET signal.[14]

Activity Assay: This format measures the phosphorylation of a fluorescently labeled substrate.[13][16]

  • A kinase phosphorylates a fluorescein-labeled substrate peptide/protein.

  • A Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Binding of the antibody to the phosphorylated substrate brings the Tb donor and fluorescein acceptor into proximity, generating a FRET signal.

  • Inhibition of the kinase results in less phosphorylated substrate and thus a lower FRET signal.

Caption: Principles of LanthaScreen® TR-FRET Kinase Assays.

Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol describes how to determine an IC₅₀ value for an inhibitor against a specific kinase.

Materials:

  • Tagged kinase of interest (e.g., GST-Akt1)

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer appropriate for the kinase

  • TR-FRET dilution buffer

  • 4-(2-(1-pyrrolidinyl)ethoxy)quinoline and control inhibitor (e.g., Staurosporine)

  • Low-volume 384-well plates (e.g., black Corning 3676)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/antibody mixture, and the tracer in TR-FRET dilution buffer.

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X test compound dilutions to the assay plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration Reference
Kinase (e.g., Akt1)5 nM[14]
Eu-anti-GST Antibody2 nM[14]
Kinase Tracer100 nM[14]
Staurosporine (Control)1 µM (top concentration)[14]
Tier 4: Cellular Pathway Analysis by Western Blot

Once a specific kinase target is identified (e.g., Akt), it is crucial to confirm that 4-(2-(1-pyrrolidinyl)ethoxy)quinoline inhibits its activity within a cellular context. Western blotting is the gold-standard technique for this, allowing for the direct visualization and semi-quantification of the phosphorylation status of the target kinase and its downstream substrates.[4][17]

Principle of Western Blotting for Pathway Analysis

Cells are treated with the inhibitor, lysed, and the proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473) and for the total amount of that protein. A decrease in the ratio of phosphorylated protein to total protein indicates inhibitory activity.[4][18]

G cluster_pathway Example: PI3K/Akt Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (T308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Inhibitor 4-(...)-quinoline (Hypothesized Inhibitor) Inhibitor->Akt Inhibits Phosphorylation

Caption: Hypothesized inhibition of the Akt signaling pathway.

Protocol: Western Blot for Phospho-Akt (Ser473)

Materials:

  • Cancer cell line known to have active Akt signaling (e.g., PC-3)

  • Complete culture medium and serum-free medium

  • Growth factor for stimulation (e.g., Insulin or PDGF)

  • 4-(2-(1-pyrrolidinyl)ethoxy)quinoline

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to attach. The next day, serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of the quinoline compound (based on IC₅₀ from viability assays) for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 20 minutes) to induce robust Akt phosphorylation.[4] Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4][17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.[4]

  • Stripping and Re-probing: To normalize the signal, the membrane can be stripped and re-probed for total Akt using the same procedure.[4]

Data Analysis: Perform densitometry analysis on the bands using imaging software. For each sample, calculate the ratio of the p-Akt signal to the total Akt signal. Compare the ratios from the compound-treated samples to the stimulated control to determine the extent of inhibition.

Conclusion

This application guide outlines a systematic, four-tiered approach to characterize the in vitro activity of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline. By progressing from broad phenotypic assays to specific, mechanistic studies, researchers can efficiently determine if the compound has cytotoxic properties, identify its potential as a kinase inhibitor, pinpoint specific kinase targets, and validate its mode of action within a cellular context. The provided protocols, grounded in established scientific principles, offer a robust framework for the comprehensive evaluation of novel quinoline derivatives, accelerating their journey from chemical synthesis to potential therapeutic application.

References
  • Guertin, D. A., & Sabatini, D. M. (2009). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. In mTOR. Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Retrieved from [Link]

  • BMG Labtech. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Suzuki, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Methods in Molecular Biology. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, Y., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Retrieved from [Link]

  • Jiang, X., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Ching, J., et al. (2009, December 10). Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Smalley, K. S. M. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma. Methods in Molecular Biology. Humana Press. Retrieved from [Link]

  • American Association for Cancer Research. (2010, April 15). Analysis of the AKT signaling pathway in prostate cancer using a streamlined Western blot workflow. Cancer Research. Retrieved from [Link]

  • Dayani, H., et al. (2021, November 1). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Singh, V. K., et al. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1997, February). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from [Link]

  • Chen, Y-C., et al. (2017). 6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ), A Quinoline Derivative Inhibits Human Hepatocellular Carcinoma Cells by Inducing ER Stress and Apoptosis. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Raina, M. K., & Das, P. K. (1972, April). Antihistaminic activity of 4-(2, 1, pyrrolidino-ethoxy) quinoline. Indian Journal of Medical Research. Retrieved from [Link]

  • Lo, Iacono M., et al. (2013). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Translational Medicine. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Glibetic, M., et al. (1997, November 21). 4-azidosalicylamide, photoaffinity labels the multidrug resistance protein (MRP) at a biologically relevant site. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

Sources

Method

Application Note: Precision Recrystallization of Quinoline Derivatives

Strategies for Overcoming Oiling-Out and Optimizing Purity in N-Heterocycles Executive Summary Quinoline derivatives occupy a privileged space in medicinal chemistry, serving as scaffolds for antimalarials (e.g., Chloroq...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Overcoming Oiling-Out and Optimizing Purity in N-Heterocycles

Executive Summary

Quinoline derivatives occupy a privileged space in medicinal chemistry, serving as scaffolds for antimalarials (e.g., Chloroquine), kinase inhibitors, and diverse organometallic ligands. However, their purification presents unique physicochemical challenges. The coexistence of a lipophilic fused ring system and a basic nitrogen center often leads to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide provides a scientifically grounded framework for solvent selection, specifically tailored to the intermolecular forces governing quinoline lattice formation.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the solute. Quinolines exhibit


-

stacking interactions
(aromatic rings) and hydrogen bond acceptance (pyridine-like nitrogen).
  • The "Like Dissolves Like" Nuance: While quinolines are lipophilic, using purely non-polar solvents (Hexane, Heptane) often fails because they cannot solvate the polar nitrogen sufficiently to control the rate of precipitation, leading to amorphous oils.

  • The Protic Advantage: Alcohols (Ethanol, Methanol) act as "bridge solvents." The hydroxyl group H-bonds with the quinoline nitrogen, stabilizing the solute in the liquid phase, while the alkyl chain interacts with the aromatic rings. This dual interaction allows for a controlled release of the solute into the crystal lattice upon cooling.

Table 1: Solvent Systems for Quinoline Derivatives

Data aggregated from standard protocols and industrial case studies.

Solvent ClassSpecific Solvent(s)RoleBest ForRisk Factor
Protic (Primary) Ethanol (EtOH) Good SolventGeneral quinolines, 8-hydroxyquinoline derivatives.Solvate formation (ethanolates).
Protic (Primary) Methanol (MeOH) Good SolventHighly polar or salt forms (e.g., HCl salts).Toxicity; rapid evaporation can cause crusting.
Aprotic Polar Acetone, Ethyl Acetate ModifierHalogenated quinolines (e.g., 4,7-dichloroquinoline).Low boiling point limits solubility range.[1]
Binary System EtOH / Water Solvent/Anti-solventPolar derivatives; inducing nucleation in oils.Water must be added hot to avoid oiling.
Binary System DCM / Hexane Solvent/Anti-solventHighly lipophilic quinolines.DCM is volatile; requires careful dropwise addition.
Binary System Toluene Single SolventLarge, fused-ring quinolines requiring high

.
High boiling point makes drying crystals difficult.[2]

Protocol A: Standard Binary Solvent Recrystallization

Objective: Purify a crude quinoline derivative that is soluble in organic solvents but contains polar impurities.

Materials
  • Solvent A (Good Solvent): Ethanol or Ethyl Acetate.[3]

  • Solvent B (Anti-Solvent): Water (if using EtOH) or Hexane (if using EtOAc).

  • Equipment: Erlenmeyer flask, magnetic stir bar, reflux condenser, heating block.

Step-by-Step Methodology
  • Saturation: Place crude solid in the flask. Add minimum Solvent A. Heat to boiling (

    
    ).
    
    • Checkpoint: If solid does not dissolve in minimal boiling solvent, add Solvent A in 1 mL increments.

  • Clarification: If insoluble impurities remain (black specs), filter the hot solution through a pre-warmed glass funnel or Celite pad.

  • Nucleation Induction (The Critical Step):

    • Keep the filtrate at a gentle boil.

    • Add Solvent B dropwise down the condenser/flask wall.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of Solvent A to just clear the turbidity.

  • Controlled Cooling: Remove heat. Insulate the flask with a towel or place in a warm water bath to cool slowly to room temperature (RT).

    • Mechanism:[4][5][6][7][8] Rapid cooling traps impurities.[7] Slow cooling allows the quinoline molecules to align via

      
      -stacking, rejecting impurities.
      
  • Harvest: Cool to 0-4°C (ice bath) for 30 minutes. Filter crystals and wash with cold Solvent B.

Protocol B: The "Oiling Out" Rescue Strategy

Problem: Upon cooling, the solution turns milky, and droplets of oil settle at the bottom. This is Liquid-Liquid Phase Separation (LLPS).[5] Cause: The saturation temperature is higher than the melting point of the solvated solid, or the anti-solvent was added too fast.

Workflow Visualization

The following diagram outlines the decision logic for rescuing an oiled-out batch.

QuinolineRescue Start Observation: Oiling Out Occurs Reheat Step 1: Re-heat to Boiling (Redissolve Oil) Start->Reheat Seed Step 2: Add Seed Crystal at T < T_boil Reheat->Seed Cool slightly Scratch Step 3: Trituration/Scratching (Glass Rod) Seed->Scratch Oil persists Success Crystalline Product Seed->Success Crystals form SaltForm Step 4: Convert to Salt (HCl, Succinate, Picrate) Scratch->SaltForm Fails repeatedly Scratch->Success Nucleation induced SaltForm->Success

Figure 1: Decision matrix for mitigating oiling-out phenomena in lipophilic nitrogen heterocycles.

Detailed Rescue Steps
  • Redissolution: Re-heat the mixture until the oil dissolves back into the homogeneous phase.

  • Solvent Adjustment: Add a small amount (5-10% volume) of the Good Solvent . This lowers the saturation slightly, preventing the solution from hitting the "oiling limit" before the "crystallization limit."

  • Seeding: Allow the solution to cool to just below boiling. Add a tiny crystal of pure product (if available).

    • Why this works: The seed provides a template for the lattice, bypassing the high energy barrier of primary nucleation.

  • Salt Formation (The Nuclear Option): If the free base persistently oils out, convert it to a salt.

    • Protocol: Dissolve oil in Ethanol. Add 1.1 equivalents of HCl (in ether/dioxane) or Succinic Acid. Salts have much higher melting points and stronger ionic lattice forces, making them far less likely to oil out.

Advanced Considerations: Impurity Rejection

In quinoline synthesis (e.g., Skraup or Friedländer), common impurities include unreacted anilines or regioisomers.

  • Regioisomers: Often have similar solubilities. Use Methanol/Acetone mixtures.[9] The slight difference in dipole moment between isomers is often magnified in ketone solvents.

  • Colored Impurities: Quinolines oxidize to form dark tars. If the solution is dark brown/black:

    • Dissolve in boiling solvent.

    • Add Activated Charcoal (1-2% by weight).

    • Boil for 5 minutes.

    • Hot Filtration through Celite is mandatory to remove charcoal.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice and Recrystallization Protocols. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of quinoline derivatives (WO2003093239A2).
  • Chemistry LibreTexts. (2022). Determining Which Solvent to Use. Retrieved from [Link]

Sources

Application

Formulation strategies for low-solubility quinoline compounds

An in-depth technical guide on the formulation strategies for low-solubility quinoline compounds, designed for pharmaceutical scientists and formulation engineers. Introduction & Biopharmaceutical Rationale Quinoline der...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the formulation strategies for low-solubility quinoline compounds, designed for pharmaceutical scientists and formulation engineers.

Introduction & Biopharmaceutical Rationale

Quinoline derivatives (e.g., bedaquiline, mefloquine, clioquinol) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, antimalarial, and anticancer properties[1]. However, their rigid, planar aromatic structures and high lipophilicity frequently result in exceptionally poor aqueous solubility, placing them in Class II or IV of the Biopharmaceutics Classification System (BCS)[2].

A prime example is bedaquiline , a diarylquinoline utilized for multidrug-resistant tuberculosis (MDR-TB). It exhibits a highly lipophilic partition coefficient (Log P = 7.1) and an extremely low aqueous solubility of 0.000193 mg/mL[2][3]. When formulating such compounds, conventional solid dosage forms fail to achieve therapeutic bioavailability because the dissolution rate in gastrointestinal (GI) fluids becomes the rate-limiting step.

To overcome the high crystal lattice energy and severe hydrophobicity of quinolines, formulation scientists must utilize advanced solubilization strategies. This application note details the mechanistic rationale, quantitative comparisons, and self-validating experimental protocols for the most effective formulation approaches.

Mechanistic Formulation Strategies

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

For highly lipophilic quinolines (Log P > 5), lipid-based formulations are often the superior choice. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions (globule size <50 nm) upon mild agitation in aqueous GI fluids[2][4].

  • Causality: By pre-dissolving the quinoline in a tailored lipid matrix, the formulation entirely bypasses the solid-to-liquid dissolution step. The resulting nanometer-scale droplets provide a massive interfacial surface area for absorption. Furthermore, lipid components can promote lymphatic transport, effectively bypassing hepatic first-pass metabolism[2].

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the active pharmaceutical ingredient (API) at a molecular level within an inert, hydrophilic polymer matrix (e.g., Hydroxypropyl Cellulose [HPC], Polyvinylpyrrolidone [PVP], or Polyethylene Glycol [PEG])[5][6].

  • Causality: The polymer network restricts the molecular mobility of the quinoline, preventing it from recrystallizing. By disrupting the stable crystalline lattice, the drug is trapped in a high-energy amorphous state. This state can enhance apparent aqueous solubility by up to 1000-fold compared to the crystalline form[6]. The addition of surfactants like Sodium Dodecyl Sulfate (SDS) further improves wettability and maintains supersaturation during GI transit[6].

Cyclodextrin Inclusion Complexation

For aqueous biological assays or parenteral formulations, complexation with cyclodextrins—specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)—is highly effective[5][7].

  • Causality: The hydrophobic inner cavity of the cyclodextrin encapsulates the non-polar quinoline nucleus, while the hydrophilic exterior ensures compatibility with the aqueous environment. This creates a water-soluble host-guest inclusion complex without altering the drug's intrinsic molecular structure or pharmacological activity[5][8].

G Start Poorly Soluble Quinoline API Ionizable Is it ionizable (Weak Base)? Start->Ionizable LogP Log P > 5? (Highly Lipophilic) Ionizable->LogP No / Neutral Salt pH Adjustment / Salt Formation Ionizable->Salt Yes (pKa < 7) SNEDDS Lipid-Based System (SNEDDS) LogP->SNEDDS Yes (e.g., Bedaquiline) ASD Amorphous Solid Dispersion (ASD) LogP->ASD No (Moderate Log P) Cyclo Cyclodextrin Complexation LogP->Cyclo Aqueous Assay Needed

Decision tree for selecting solubility enhancement strategies for quinoline compounds.

Quantitative Data Analysis

To guide formulation selection, the following table summarizes the expected performance, mechanisms, and typical excipients for each strategy based on established biopharmaceutical data[2][5][6].

Formulation StrategyMechanism of EnhancementTypical ExcipientsExpected Solubility GainBest Suited For
SNEDDS Bypasses aqueous dissolution; forms nano-droplets (<50 nm)Caprylic acid, Propylene glycol, Transcutol-PHigh (Lipid-solubilized)Highly lipophilic quinolines (Log P > 5)
Amorphous Solid Dispersion Disrupts crystal lattice; traps drug in high-energy stateHPC, PVP, PEG, SDSUp to 1000-foldHigh crystal energy, moderate-to-high Log P
Cyclodextrin Complexation Host-guest inclusion; shields hydrophobic nucleusHP-β-CD, SBE-β-CDModerate to High (Linear increase)Aqueous assays, parenteral delivery
pH Adjustment / Salt Ionizes weak base functional groupsHCl, Citrate bufferModerateIonizable quinolines (pKa < 7)

Experimental Workflows & Protocols

Protocol 1: QbD-Driven Development of Quinoline-Loaded SNEDDS

This protocol utilizes a Quality by Design (QbD) approach to formulate a self-validating lipid system, ensuring the API remains solubilized upon infinite dilution in the GI tract[2][3].

Step 1: Excipient Screening (Shake-Flask Method)

  • Objective: Identify the oil phase that provides maximum drug solubility to prevent API precipitation upon aqueous dilution.

  • Procedure: Add an excess amount of the quinoline API (e.g., bedaquiline) to 2 mL of various oils (e.g., caprylic acid), surfactants (e.g., propylene glycol), and co-surfactants (e.g., Transcutol-P) in separate glass vials[2].

  • Incubation: Seal the vials and agitate in an isothermal water bath shaker at 37°C ± 0.5°C for 72 hours to reach equilibrium.

  • Analysis: Centrifuge at 10,000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm membrane and quantify the dissolved drug via HPLC.

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Objective: Identify the precise self-emulsification region (isotropic mixtures).

  • Procedure: Titrate varying ratios of Oil to Smix (Surfactant:Co-surfactant mixture) with water under magnetic stirring.

  • Validation: Visually observe the formation of a clear, transparent, or slightly bluish dispersion. Only ratios that form stable nanoemulsions without phase separation are selected for drug loading[2].

Step 3: Thermodynamic Stability Testing (Self-Validation)

  • Procedure: Subject the optimized SNEDDS formulation to three freeze-thaw cycles (-20°C and +25°C, 48 hours each), followed by centrifugation at 3500 rpm for 30 minutes.

  • Validation Criteria: The system is self-validating; if the formulation exhibits phase separation, cracking, or API precipitation, the excipient ratio is thermodynamically unstable and must be rejected. A successful SNEDDS will remain a single, clear isotropic phase[4].

Protocol 2: Preparation of Quinoline Amorphous Solid Dispersion via Vibrational Ball Milling

Mechanical activation via co-grinding is an efficient, solvent-free method to generate ASDs[6].

Step 1: Material Preparation

  • Accurately weigh the crystalline quinoline API and the hydrophilic polymer (e.g., HPC) in a predetermined mass ratio (e.g., 1:3 or 1:4.5 API-to-Polymer).

  • Optional: Add 1-5% (w/w) Sodium Dodecyl Sulfate (SDS) to the physical mixture to enhance downstream wettability[6].

Step 2: Co-grinding (Mechanical Activation)

  • Transfer the physical mixture into a vibrational ball mill jar (e.g., stainless steel or zirconium oxide) containing milling balls of appropriate diameter.

  • Mill the mixture at a frequency of 15–30 Hz for 30 to 60 minutes.

  • Causality: The high-impact mechanical energy shatters the stable quinoline crystal lattice, forcing the molecules into a disordered state while intimately mixing them with the polymer chains, which act as anti-plasticizers to lock the amorphous state in place[6].

Step 3: Solid-State Validation

  • DSC Analysis: Run Differential Scanning Calorimetry (DSC) on the milled powder. Validation: The complete disappearance of the drug's characteristic melting endotherm confirms successful amorphization.

  • PXRD Analysis: Run Powder X-Ray Diffraction (PXRD). Validation: The transformation of sharp, distinct diffraction peaks into a broad "halo" pattern definitively validates the transition from a crystalline to an amorphous solid dispersion[6].

G Drug Crystalline Quinoline (High Lattice Energy) Milling Vibrational Ball Milling (Mechanical Activation) Drug->Milling Polymer Hydrophilic Polymer (e.g., HPC, PVP) Polymer->Milling ASD Amorphous Solid Dispersion (Disrupted Lattice) Milling->ASD Co-grinding Validation Solid-State Validation (DSC, PXRD) ASD->Validation Confirm Amorphization (Absence of peaks)

Workflow and solid-state validation for preparing amorphous solid dispersions via co-grinding.

References

Sources

Method

Synthesis of deuterated Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- for metabolic studies

Application Note: Strategic Deuteration of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline for Metabolic Stability Profiling Executive Summary & Strategic Rationale In the optimization of pharmacokinetics for quinoline-based drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deuteration of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline for Metabolic Stability Profiling

Executive Summary & Strategic Rationale

In the optimization of pharmacokinetics for quinoline-based drugs (e.g., antimalarials, H3 antagonists), the 4-alkoxy side chain represents a critical "metabolic soft spot." Rapid oxidative O-dealkylation by Cytochrome P450 (specifically CYP3A4 and CYP2D6) often leads to high clearance and short half-lives.

This guide details the synthesis of


-4-(2-(1-pyrrolidinyl)ethoxy)quinoline , a deuterated isotopologue designed to blunt metabolic clearance via the Deuterium Kinetic Isotope Effect (DKIE). By deuterating the ethylene linker, we strengthen the C-H bonds at the site of oxidative attack, potentially reducing the rate of O-dealkylation without altering the molecule's binding affinity or physicochemical properties.

Target Molecule:

  • Chemical Name: 4-(2-(pyrrolidin-1-yl)ethoxy-

    
    )quinoline
    
  • Application: Metabolic stability probe, Internal Standard (IS) for LC-MS/MS, and mechanistic toxicology studies.

Retrosynthetic Analysis & Design Logic

The synthesis is designed to avoid the regioselectivity issues common in quinoline chemistry (N- vs. O-alkylation). We utilize a Nucleophilic Aromatic Substitution (


)  strategy rather than direct alkylation of 4-hydroxyquinoline.
Mechanism & Pathway Diagram

G cluster_0 Step 1: Side Chain Assembly cluster_1 Step 2: Core Coupling (SNAr) Pyr Pyrrolidine SideChain Intermediate A: 2-(Pyrrolidin-1-yl) ethanol-d4 Pyr->SideChain SN2 (K2CO3, MeCN) BrEth 2-Bromoethanol-d4 (1,1,2,2-d4) BrEth->SideChain Target Target Product: d4-4-(2-(1-pyrrolidinyl) ethoxy)quinoline SideChain->Target Activation (NaH, DMF) QCl 4-Chloroquinoline QCl->Target SNAr (100°C)

Figure 1: Convergent synthetic route utilizing a deuterated linker to ensure high isotopic incorporation at the metabolic site.

Experimental Protocols

Protocol A: Synthesis of 2-(Pyrrolidin-1-yl)ethanol-

Rationale: Constructing the deuterated linker separately allows for QC verification of isotopic purity before coupling to the expensive quinoline core.

Reagents:

  • Pyrrolidine (1.0 equiv)

  • 2-Bromoethanol-

    
     (1.1 equiv, >99 atom % D)
    
  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend

    
     (20 mmol) in anhydrous MeCN (50 mL).
    
  • Addition: Add pyrrolidine (10 mmol) followed by dropwise addition of 2-bromoethanol-

    
     (11 mmol) at 0°C to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (82°C) for 12 hours.

    • Self-Validation Point: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Stain with Dragendorff’s reagent (orange spot for amines).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is typically pure enough for the next step. If necessary, distill under vacuum (bulb-to-bulb) to obtain a clear, colorless oil.

Protocol B: Coupling to 4-Chloroquinoline

Rationale: Using 4-chloroquinoline forces the reaction to occur at the C4 position, eliminating the formation of the N-alkylated quinolone byproduct common in Williamson ether synthesis.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Intermediate A (from Protocol A, 1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry vial under Argon, dissolve Intermediate A (1.2 mmol) in anhydrous DMF (5 mL). Carefully add NaH (1.5 mmol) at 0°C. Stir for 30 minutes until hydrogen evolution ceases.

    • Critical Insight: Ensure the alkoxide is fully formed before adding the quinoline to maximize yield.

  • Coupling: Add a solution of 4-chloroquinoline (1.0 mmol) in DMF (2 mL) to the alkoxide mixture.

  • Heating: Heat the reaction block to 100°C for 4–6 hours.

    • Self-Validation Point: LC-MS should show the disappearance of the parent mass (M+H 164/166 for Cl-quinoline) and appearance of the product mass (M+H ~247 for deuterated product).

  • Quench & Extraction: Cool to RT. Quench carefully with water (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).

Product Characterization Expectations:

  • 
     NMR:  The characteristic triplets for the ethyl linker (
    
    
    
    ~4.2 and ~2.9 ppm) will be absent , confirming deuteration.
  • MS (ESI+):

    
     (assuming 
    
    
    
    incorporation).

Metabolic Stability Application (Microsomal Assay)

Once synthesized, the deuterated compound is compared against the non-deuterated standard (protio-form) to determine the Deuterium Kinetic Isotope Effect (DKIE).

Workflow Diagram

Assay Start Start: 1 µM Substrate (Protio vs. Deutero) Incubation Incubation Human Liver Microsomes (HLM) + NADPH, 37°C Start->Incubation Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Acetonitrile + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis Quantify Parent Depletion Quench->Analysis Calc Calculate CL_int & t_1/2 Determine DKIE (k_H / k_D) Analysis->Calc

Figure 2: Standardized workflow for determining metabolic stability improvements.

Assay Protocol
  • Preparation: Prepare 10 mM DMSO stocks of Protio-Quinoline and

    
    -Quinoline.
    
  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).[1]

  • Sampling: At

    
     min, remove aliquots and quench into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and inject supernatant onto LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     is the elimination rate constant.
    

Expected Results & Interpretation

ParameterProtio-Analog (Hypothetical)Deuterated (

) Analog
Interpretation
Primary Metabolic Route O-Dealkylation (Fast)O-Dealkylation (Slowed)C-D bond is stronger than C-H.
In Vitro

~15-20 min~30-45 minSignificant stabilization (DKIE > 1.5).
Metabolic Switching Minor N-oxidationIncreased N-oxidationBlocking the primary soft spot may shunt metabolism to the pyrrolidine ring.

Expert Insight: If the DKIE is negligible (~1.0), it indicates that O-dealkylation is not the rate-determining step (RDS) or that metabolism is occurring elsewhere (e.g., on the quinoline ring). If DKIE > 2.0, the strategy is highly effective for half-life extension.

References

  • Gant, T. G. (2014).[2] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

  • Antinarelli, L. M. R., et al. (2015).[3] Optimization of 4-Aminoquinoline Synthesis via SNAr. Frontiers in Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

  • BenchChem Technical Support. (2024). Optimization of 4-Aminoquinoline Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- synthesis

Technical Support Escalation: Ticket #Q-420-YIELD Subject: Optimization of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline Synthesis Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Escalation: Ticket #Q-420-YIELD Subject: Optimization of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline Synthesis Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Selection

You are encountering yield issues likely due to the ambident nature of the quinoline scaffold or inefficient coupling conditions. For the synthesis of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline , there are two primary synthetic pathways.

Our Recommendation: Switch to Route A (SNAr) if you require high purity and yield (>80%). Use Route B (Williamson Ether) only if cost of goods (starting material) is the primary constraint, as it requires stricter control to prevent N-alkylation byproducts.

Decision Matrix: Route Selection

RouteSelection Start Start: Select Precursor Q_Mat Starting Material Available? Start->Q_Mat Decision Prioritize Yield or Cost? Q_Mat->Decision RouteA Route A: S_NAr (Recommended) 4-Chloroquinoline + 2-(1-pyrrolidinyl)ethanol OutcomeA High Yield (>80%) RouteA->OutcomeA High Selectivity No N-alkylation RouteB Route B: Williamson Ether 4-Hydroxyquinoline + 1-(2-chloroethyl)pyrrolidine OutcomeB Variable Yield (40-60%) RouteB->OutcomeB Risk of N-alkylation Requires Cs2CO3 Decision->RouteA Yield & Purity Decision->RouteB Low Cost / Bulk

Figure 1: Decision tree for selecting the optimal synthetic pathway based on laboratory priorities.

Protocol A: High-Yield SNAr Coupling (Recommended)

This method utilizes Nucleophilic Aromatic Substitution. It is superior because the 4-chloroquinoline does not suffer from the tautomerism issues of 4-hydroxyquinoline, effectively eliminating the N-alkylated impurity profile.

Reagents:

  • Substrate: 4-Chloroquinoline[1][2]

  • Nucleophile: 2-(1-pyrrolidinyl)ethanol (1.2 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: Anhydrous DMF or DMSO[3]

Step-by-Step Optimization:

  • Alkoxide Formation (Critical):

    • Dissolve 2-(1-pyrrolidinyl)ethanol in anhydrous DMF under Nitrogen/Argon.

    • Cool to 0°C.[4]

    • Add NaH portion-wise. Wait for H₂ evolution to cease (approx. 30 mins).

    • Why: Pre-forming the alkoxide ensures that when the quinoline is added, the reaction is immediate, minimizing thermal degradation of the chloro-quinoline.

  • Coupling:

    • Add 4-chloroquinoline (dissolved in minimal DMF) dropwise to the alkoxide solution at 0°C.

    • Allow to warm to Room Temperature (RT), then heat to 80-100°C for 4-6 hours.

    • Monitoring: TLC (10% MeOH in DCM). The 4-chloroquinoline spot (high Rf) should disappear.

  • Work-up (The "Emulsion Killer"):

    • Cool to RT. Quench excess NaH carefully with isopropanol (safer than water).

    • Pour into ice water.

    • pH Adjustment: The product is a base. Ensure the aqueous layer is pH > 10 using 1M NaOH.

    • Extract with DCM (x3).[5] Note: If emulsion forms, filter through a Celite pad.[6]

Yield Expectation: 80-92%

Protocol B: Williamson Ether Synthesis (Cost-Effective)

If you must use 4-hydroxyquinoline, you face the "Ambident Nucleophile" problem. The nitrogen and oxygen atoms compete for the alkyl halide. To favor O-alkylation (the desired ether), you must use "Hard/Soft Acid Base" (HSAB) principles.

Reagents:

  • Substrate: 4-Hydroxyquinoline[7][8]

  • Electrophile: 1-(2-chloroethyl)pyrrolidine hydrochloride

  • Base: Cesium Carbonate (Cs₂CO₃) (Preferred) or K₂CO₃ (3.0 equiv)

  • Solvent: DMF (Must be dry)

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein condition

Troubleshooting the Protocol:

  • Free-Basing the Amine:

    • The electrophile usually comes as a hydrochloride salt. You MUST use 3 equivalents of base: 1 equiv to neutralize the HCl salt, 1 equiv to deprotonate the quinoline, and 1 equiv excess to drive kinetics.

    • Failure Point: Using only 1-1.5 equiv of base will result in <10% yield.

  • Solvent & Temperature:

    • Use DMF.[2][9] Acetone is too low-boiling.

    • Heat to 60-80°C . Do not exceed 100°C, or the chloro-amine may cyclize/polymerize before reacting.

  • The "O vs N" Battle:

    • Use Cs₂CO₃ .[10] The large Cesium cation coordinates loosely with the phenoxide oxygen, making it more "naked" and reactive (Hard Nucleophile) compared to the Nitrogen (Soft Nucleophile). This significantly boosts the O/N ratio.

Purification Strategy: The Acid-Base Switch

Since your product contains a basic pyrrolidine tail, you can use this to purify it without a column.

Workflow Diagram:

Purification Crude Crude Reaction Mixture (Organic Phase) AcidWash Extract with 1M HCl Crude->AcidWash Separation1 Separate Layers AcidWash->Separation1 OrgLayer Organic Layer (Contains Non-Basic Impurities) Separation1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Separation1->AqLayer Keep Basify Basify Aq Layer (pH > 12 with NaOH) AqLayer->Basify FinalExtract Extract with DCM Dry & Evaporate Basify->FinalExtract Product Pure Product (Free Base) FinalExtract->Product

Figure 2: Acid-Base extraction workflow for isolating amino-alkoxy quinolines.

Troubleshooting & FAQs

Q1: I see a major spot at the baseline of my TLC (100% EtOAc). What is it?

  • A: That is likely your product. The pyrrolidine amine interacts strongly with the acidic silica gel.

  • Fix: Change your TLC eluent to DCM:MeOH:NH₄OH (90:9:1) . The ammonia deactivates the silica, allowing the amine product to move up the plate (expect Rf ~ 0.3-0.5).

Q2: My reaction turned black/tarry (Route B).

  • A: This indicates decomposition of the chloro-ethylamine or oxidation of the phenol.

  • Fix: Ensure you are under an inert atmosphere (Nitrogen). Add the chloro-amine last, after the base and quinoline have stirred for 30 mins. Reduce temperature to 60°C.

Q3: I have low yield using Route A (SNAr).

  • A: Check your 4-chloroquinoline quality. It hydrolyzes to 4-quinolone (inert in SNAr) if stored improperly.

  • Test: Run a TLC of your starting material.[2][4][8] If you see a baseline spot, you have hydrolysis. Recrystallize or purchase fresh 4-chloroquinoline.

Q4: Can I use Potassium tert-butoxide (tBuOK) instead of NaH?

  • A: Yes, but be careful. tBuOK is a stronger base but also a bulkier nucleophile. It might compete by attacking the quinoline itself or causing elimination of the chloro-ethyl group. NaH is cleaner for this specific transformation.

References

  • SNAr Mechanism on Quinolines

    • Title: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole."
    • Relevance: Establishes the reactivity profile of 4-chloroquinoline vs 2-chloroquinoline in nucleophilic substitutions.
    • Source:

  • O- vs N-Alkylation Selectivity

    • Title: "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols."
    • Relevance: Details the ambident nucleophile challenges of 4-hydroxyquinoline and solvent/base effects.
    • Source:

  • General Synthesis of 4-Alkoxyquinolines

    • Title: "Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines."[10]

    • Relevance: Provides specific protocols for alkylating 4-hydroxyquinolines using Cesium Carbon
    • Source:

  • Purification & Workup

    • Title: "Organic Reaction Workup Formulas for Specific Reagents."
    • Relevance: Standard operating procedures for amine extractions and emulsion breaking.
    • Source:

Sources

Optimization

Troubleshooting O-alkylation vs N-alkylation in quinoline reactions

Advanced Diagnostic & Protocol Guide for Regioselective Functionalization Diagnostic Triage: The Ambident Nucleophile Dilemma When functionalizing quinolinones (e.g., 2-quinolinone or 4-quinolinone), medicinal chemists f...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Diagnostic & Protocol Guide for Regioselective Functionalization

Diagnostic Triage: The Ambident Nucleophile Dilemma

When functionalizing quinolinones (e.g., 2-quinolinone or 4-quinolinone), medicinal chemists frequently encounter the classic ambident nucleophile problem. Because these heterocycles exhibit lactam-lactim tautomerism, deprotonation generates an anion with electron density delocalized across both the nitrogen and oxygen atoms. Depending on the reaction conditions, electrophile, and substrate sterics, alkylation can occur at either site, leading to complex mixtures that complicate downstream drug development 1.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you achieve absolute regiocontrol.

Troubleshooting FAQs

Q1: Why am I obtaining a mixture of N- and O-alkylated products when using K₂CO₃/DMF with standard alkyl halides? Causality & Mechanism: The outcome is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. In the ambident quinolinone anion, the highly electronegative oxygen acts as a "hard" nucleophilic center, while the less electronegative, more polarizable nitrogen acts as a "soft" center 2. Polar aprotic solvents like DMF leave the anion relatively unsolvated. If you use an intermediate electrophile (like an alkyl bromide), the reaction lacks a strong kinetic bias, resulting in a mixture. Actionable Fix: To drive the reaction toward N-alkylation (the thermodynamically stable lactam), switch to a softer electrophile, such as an alkyl iodide 3.

Q2: How can I intentionally drive the reaction toward exclusive O-alkylation? Causality & Mechanism: O-alkylation requires overriding the natural thermodynamic preference for the lactam. This is achieved via two primary mechanistic interventions:

  • Leaving Group Modulation: Use hard electrophiles (e.g., methyl triflate, dimethyl sulfate). The hard oxygen nucleophile will kinetically prefer the hard electrophile 2.

  • Silver-Mediated Alkylation: Replacing alkali bases with silver salts (Ag₂CO₃) is highly effective. The Ag⁺ cation acts as a Lewis acid, coordinating strongly with both the halide leaving group and the nitrogen atom of the quinolinone. This coordination sterically and electronically "masks" the nitrogen, leaving the oxygen free to attack.

  • Mitsunobu Conditions: Reacting quinolinols with aliphatic alcohols under Mitsunobu conditions (PPh₃, DIAD) heavily favors O-alkylation, though solvent polarity must be strictly controlled to prevent N-alkylation crossover [[4]]().

Q3: My substrate has a substituent at the C8 position. Why is my N-alkylation failing entirely? Causality & Mechanism: Regioselectivity is heavily influenced by steric trajectories. If your quinolinone possesses a bulky group at the C8 position (e.g., 8-methoxy, 8-benzyloxy, or 8-chloro), the substituent physically blocks the Bürgi-Dunitz trajectory required for the electrophile to approach the nitrogen lone pair. Consequently, even under standard basic conditions (K₂CO₃/DMF) that typically favor N-alkylation, the steric clash forces the reaction to yield exclusively O-alkylated products [[5]]().

Q4: How can I reliably determine whether my isolated product is N-alkylated or O-alkylated? Causality & Mechanism: Standard ¹H NMR is often ambiguous due to overlapping aliphatic signals. A self-validating structural determination requires timely 2D NMR techniques 1. Actionable Fix: Utilize ¹³C shifts alongside HMBC and ROESY. The carbonyl carbon of an N-alkylated product resonates further downfield (~160-165 ppm) compared to the imidate carbon of an O-alkylated product (~155-160 ppm). HMBC will definitively show whether the alkyl protons couple to both C2 and C8a (N-alkylation) or just C2 (O-alkylation).

Quantitative Data Summaries

Table 1: Influence of Reaction Variables on Regioselectivity

Reaction VariableConditions Favoring N-AlkylationConditions Favoring O-Alkylation
Electrophile Leaving Group Soft (Iodide, Bromide)Hard (Triflate, Fluorosulfonate, Sulfate)
Base / Counterion K⁺, Na⁺, Cs⁺ (e.g., K₂CO₃, NaH)Ag⁺ (e.g., Ag₂CO₃)
Solvent Environment Polar Aprotic (DMF, DMSO)Non-polar / Lewis Acid coordinating (Toluene)
Steric Hindrance Unhindered C8 positionBulky C8 substituents (-OMe, -OBn, -Cl)
Reaction Paradigm Direct AlkylationMitsunobu Reaction (PPh₃, DIAD)

Table 2: Diagnostic NMR Parameters for Regioisomer Identification

Analytical MethodN-Alkylated (Lactam) SignatureO-Alkylated (Lactim Ether) Signature
¹³C NMR (C2 Shift) ~160 - 165 ppm (Carbonyl character)~155 - 160 ppm (Imidate character)
HMBC Correlations Alkyl-CH₂ correlates to C2 & C8a Alkyl-CH₂ correlates to C2 only
ROESY / NOESY Alkyl protons correlate through-space with H8No spatial correlation with H8

Mechanistic Workflows

DecisionMatrix Start Quinolinone Ambident Anion Goal Desired Regioisomer? Start->Goal N_alkyl N-Alkylation (Lactam) Goal->N_alkyl O_alkyl O-Alkylation (Lactim Ether) Goal->O_alkyl Steric Check C8 Substituents (Bulky groups force O-alkylation) N_alkyl->Steric Cond_O Hard Electrophiles (R-OTf) Silver Salts (Ag2CO3) Mitsunobu Conditions O_alkyl->Cond_O Cond_N Soft Electrophiles (R-I, R-Br) Polar Aprotic Solvent (DMF) Base: K2CO3 or NaH Steric->O_alkyl Hindered Steric->Cond_N Unhindered

Caption: Decision matrix for controlling regioselective alkylation of quinolinone ambident anions.

NMR_Workflow A Isolated Product B 13C NMR Analysis A->B E 2D HMBC / ROESY A->E C C=O Shift: ~160-165 ppm (N-Alkylation) B->C D C-O Shift: ~155-160 ppm (O-Alkylation) B->D F HMBC: N-CH2 to C2 & C8a E->F G HMBC: O-CH2 to C2 only E->G

Caption: Diagnostic NMR workflow for definitive primary structure determination of regioisomers.

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation of 2-Quinolinone

Design Logic: Utilizes a soft electrophile and a polar aprotic solvent to thermodynamically favor the lactam isomer.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the unhindered 2-quinolinone (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Anion Generation: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add a soft electrophile, such as an alkyl iodide (1.2 equiv).

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction via TLC (typically 4–6 hours).

  • Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc (3x). To remove residual DMF, wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5x). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Confirm successful N-alkylation by acquiring an HMBC spectrum and verifying the ³J correlation between the alkyl-CH₂ protons and the C8a bridgehead carbon.

Protocol B: Regioselective O-Alkylation via Silver-Mediated Coupling

Design Logic: Utilizes silver's Lewis acidity to mask the nitrogen atom and coordinate the leaving group, kinetically driving the harder oxygen to attack.

  • Preparation: In a foil-wrapped round-bottom flask (to prevent light-induced silver degradation), dissolve the quinolinone (1.0 equiv) in anhydrous toluene (0.15 M).

  • Silver Coordination: Add Ag₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow the silver cations to coordinate with the quinolinone nitrogen.

  • Alkylation: Add the alkyl halide (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature or heat to a gentle reflux (depending on the electrophile's reactivity) for 12–24 hours in the dark.

  • Workup: Filter the crude reaction mixture through a pad of Celite to remove the precipitated silver salts. Wash the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure.

  • Validation: Purify the crude product. Confirm O-alkylation by checking the ¹³C NMR spectrum for the characteristic imidate carbon shift at ~158 ppm, and ensure the absence of an HMBC correlation to C8a.

References

  • Chen, C., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society, 2015. 5

  • "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, PubMed, 2013. 1

  • Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." Semantic Scholar, 2017. 4

  • "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI, 2025. 3

  • "Why n-alkylation is more favorable than o-alkyation?" ResearchGate Q&A, 2016. [[2]]()

Sources

Troubleshooting

Technical Support Center: Purification of 4-Hydroxyquinoline (4-HQ) Contaminants

Subject: Removing unreacted 4-hydroxyquinoline from reaction mixtures. Ticket ID: CHEM-PUR-04HQ Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: Know Your Enemy Before attempting re...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing unreacted 4-hydroxyquinoline from reaction mixtures. Ticket ID: CHEM-PUR-04HQ Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: Know Your Enemy

Before attempting removal, you must understand why 4-hydroxyquinoline (4-HQ) is persistent.[1] It is not a simple organic impurity; it is a "chameleon" molecule.[1]

  • The Tautomer Trap: 4-HQ exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[1][2] In solution, the keto form often predominates. This creates strong intermolecular hydrogen bonding (

    
    -stacking), causing it to co-precipitate with your product.[1]
    
  • Amphoteric Nature: It possesses both a basic nitrogen (pyridine-like) and an acidic proton (phenol-like).[1] This is its weakness. We can exploit this dual nature to force it into the aqueous phase using pH manipulation.

Chemical Profile Table
PropertyValue / CharacteristicImplication for Purification
MW 145.16 g/mol Low MW allows removal by sublimation (rare) or specific size-exclusion.[1]
pKa (1) ~4.2 (Protonation of N)Becomes cationic at pH < 2. Soluble in dilute acid.[1]
pKa (2) ~11.2 (Deprotonation of OH)Becomes anionic at pH > 12. Soluble in dilute base.[1]
Solubility Low in cold water, Et2O, Hexanes. High in hot EtOH, DMSO, DMF.[1]Hard to wash away with non-polar solvents; tends to crash out with product.[1]
Tautomer 4-Quinolone (Major)High polarity; causes "streaking" on silica gel.[1][3]

Strategic Decision Matrix

Do not blindly follow a single protocol. Your choice depends entirely on the stability and chemical nature of your target product.

PurificationStrategy Start Start: Contaminated Mixture CheckProduct Analyze Target Product Functional Groups Start->CheckProduct IsAcid Is Product Acidic? (e.g., Carboxylic Acid, Phenol) CheckProduct->IsAcid Contains -COOH / -OH IsBasic Is Product Basic? (e.g., Amine, Pyridine) CheckProduct->IsBasic Contains -NH2 / -NR2 IsNeutral Is Product Neutral? CheckProduct->IsNeutral No Ionizable Groups MethodA Method A: Acid Wash (Exploit 4-HQ Basicity) IsAcid->MethodA Product stays in Org MethodB Method B: Base Wash (Exploit 4-HQ Acidity) IsBasic->MethodB Product stays in Org IsNeutral->MethodA Preferred IsNeutral->MethodB Alternative End Pure Product MethodA->End 4-HQ -> Aqueous Layer MethodB->End 4-HQ -> Aqueous Layer MethodC Method C: Modified Chromatography (For Amphoteric/Labile Products) MethodC->End Physical Separation

Figure 1: Decision tree for selecting the optimal purification method based on product chemistry.

Troubleshooting Guides & Protocols

Method A: The Acid Wash (The "Proton Trap")

Best For: Neutral or Acidic Target Products. Mechanism: At pH < 2, the quinoline nitrogen is protonated (


), rendering 4-HQ highly water-soluble as the chloride salt.[1]

Protocol:

  • Dissolve crude mixture in a water-immiscible organic solvent (DCM or EtOAc).[1]

    • Note: EtOAc is preferred for environmental safety, but DCM solubilizes quinolines better.[1]

  • Wash 1: Extract with 1M HCl (3x).

    • Volume: Use 1:1 volume ratio relative to organic phase.[1]

    • Check: The aqueous layer should be acidic (pH ~1).

  • Wash 2: Wash organic layer with Brine (Sat. NaCl) to remove trapped acid.

  • Dry: Dry over

    
    , filter, and concentrate.
    

Q: My product precipitated during the acid wash!

  • Cause: Your product might be slightly basic or have low solubility in the organic solvent when cold.

  • Fix: Filter the precipitate. If it dissolves in water, it's likely the 4-HQ salt (discard).[1] If it remains solid in water but dissolves in base, it might be your product.[1] Check by LC-MS.[1][3]

Method B: The Base Wash (The "Deprotonation Trap")

Best For: Basic or Neutral Target Products (e.g., Amines). Mechanism: At pH > 12, the hydroxyl proton is removed (


), forming the water-soluble phenolate anion.[1]

Protocol:

  • Dissolve crude mixture in DCM or EtOAc.[1][3]

  • Wash 1: Extract with 1M NaOH or 2M KOH (3x).

    • Critical: Shake vigorously.[1] The keto-enol tautomerism can slow down deprotonation kinetics.[1]

  • Wash 2: Wash with Brine.[1]

  • Dry: Dry over

    
     (Magnesium sulfate is slightly acidic and helps neutralize trace base).
    

Q: I formed a terrible emulsion during the base wash.

  • Cause: 4-HQ salts can act as surfactants.[1]

  • Fix: Add solid NaCl directly to the separatory funnel to increase ionic strength, or filter the entire biphasic mixture through a pad of Celite.

Method C: Chromatography Optimization (The "Silica Shield")

Best For: Labile compounds or when extraction fails. The Problem: 4-HQ "streaks" or "tails" on silica gel because its basic nitrogen interacts with acidic silanol groups (


) on the stationary phase.[1]

The Fix: Mobile Phase Modifiers You must "poison" the silica surface to prevent 4-HQ from sticking.

Protocol:

  • Standard Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).

    • Mechanism:[1][4][5] TEA is a stronger base than 4-HQ.[1] It binds to the silanol sites first, allowing 4-HQ to elute as a sharp band.[1]

  • Alternative (Ammonia): For DCM/MeOH gradients, use 1%

    
      (aqueous ammonia) in the MeOH component.
    
    • Caution: Ensure your silica is compatible with high pH (standard flash silica usually tolerates this for short runs).

Q: 4-HQ co-elutes with my product even with TEA.

  • Fix: Switch to Reverse Phase (C18) chromatography.

    • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid .[3] The acid keeps 4-HQ protonated (

      
      ), causing it to elute very early (solvent front), while your non-polar product retains longer.
      

Advanced Scavenging (Trace Removal)

If you have <5% 4-HQ remaining and cannot run another column, use solid-phase scavengers.[1]

Scavenger TypeFunctional GroupMechanismProtocol
Strong Cation Exchange (SCX) Sulfonic Acid (

)
Captures basic Nitrogen of 4-HQ.1.[1] Dissolve product in MeOH/DCM.2. Add 3-5 eq. of SCX resin.3.[1] Shake 1 hr.4. Filter. Product is in filtrate.
Polymer-Supported Carbonate Carbonate (

)
Captures acidic proton (less effective than SCX).[1]Use if product is acid-sensitive.[1]

Frequently Asked Questions (FAQ)

Q: Can I remove 4-HQ by sublimation? A: Theoretically, yes, as 4-HQ sublimes under high vacuum (>150°C).[1] However, this is risky for most drug candidates due to thermal decomposition. We recommend Method A or B instead.

Q: Why does 4-HQ show up as two spots on my TLC? A: You are likely seeing the tautomers separating or, more likely, the protonated vs. neutral forms if your silica is acidic. Add 1% TEA to your TLC developing chamber to collapse them into a single spot.[1]

Q: I used Method A (Acid Wash), but the 4-HQ is still there. A: The pH was likely not low enough. 4-HQ is a weak base.[1] Ensure the aqueous layer is pH 1-2 .[1] If you used weak acids (Acetic acid, Citric acid), they may not fully protonate the quinoline ring. Switch to 1M HCl.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical Guide to Work-Up - Acidic and Basic Extracts. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Photodegradation of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Welcome to the technical support center for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the light-induced degradation of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your results.

Introduction: The Challenge of Photolability

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, like many quinoline-based compounds, is susceptible to degradation upon exposure to light, a phenomenon known as photodegradation. This process can lead to a loss of compound potency, the formation of unknown impurities, and inconsistent experimental outcomes.[1] Understanding the mechanisms of this degradation and implementing appropriate handling and testing strategies are critical for any research involving this molecule. This guide provides a systematic approach to identifying, mitigating, and managing photodegradation.

Frequently Asked Questions (FAQs)

Q1: My solution of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- has turned yellow/brown. What does this mean?

A change in color, typically to yellow and then brown, is a common visual indicator of quinoline compound degradation.[1] This is often a result of photodegradation or oxidation, leading to the formation of colored byproducts. The quinoline ring system is vulnerable to photo-oxidation, which can result in the formation of hydroxylated derivatives and other chromophoric impurities.[2][3] If you observe a color change, it is a strong indication that the integrity of your compound has been compromised, and we recommend preparing a fresh solution.

Q2: I'm seeing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?

Yes, a loss of potency and poor reproducibility are classic signs of compound degradation.[1] The degradation of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- means there is a lower concentration of the active parent compound in your solution than intended. The degradation products themselves may also interfere with your assay, leading to unpredictable results. It is crucial to rule out compound instability as a variable. We recommend performing a forced degradation study to confirm the photolability of your compound under your specific experimental conditions.

Q3: What are the primary factors that drive the degradation of this compound?

The stability of quinoline compounds is primarily influenced by three factors:

  • Light Exposure: Direct exposure to UV and even ambient laboratory light is often the main driver of degradation for photosensitive compounds like quinolines.[1][4]

  • pH of the Solution: The pH of the medium can significantly impact the rate of photodegradation. For some quinolines, degradation is accelerated in more acidic conditions (e.g., pH 4.5) compared to neutral pH.[1][2] The protonation state of the nitrogen atoms in the quinoline ring and the pyrrolidinyl group can affect the molecule's electronic properties and, consequently, its photosensitivity.

  • Temperature: While light is the primary concern, elevated temperatures can increase the rate of chemical degradation in general and may exacerbate photolytic processes.[1]

Q4: How can I prevent or minimize the photodegradation of my solutions?

A multi-faceted approach is the most effective way to protect your compound:

  • Light Protection: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to block light.[5] Minimize exposure to ambient light during handling.

  • pH Control: Prepare solutions using buffers to maintain a stable pH, ideally one that you have determined to be optimal for the compound's stability.[1] For many applications, a neutral pH (around 7.0) is a good starting point.

  • Temperature Control: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C to -80°C), to slow down any potential degradation pathways.[1]

  • Use of Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment, especially for sensitive and quantitative assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Rapid loss of activity in a cell-based assay over 24-48 hours. Photodegradation from incubator lights or ambient light during handling.Use light-blocking plates (e.g., amber or opaque plates) or cover standard plates with foil. Minimize the time plates are outside the incubator.
Appearance of new peaks in HPLC analysis of a stock solution. Degradation of the compound in solution.Confirm the identity of the new peaks as degradation products via forced degradation studies. Implement stricter light and temperature controls for storage.
Inconsistent results between experiments run on different days. Progressive degradation of the stock solution over time.Aliquot the stock solution upon preparation and store frozen, protected from light. Use a fresh aliquot for each experiment. Qualify the stability of the stock solution over time.
Precipitate forming in a solution stored in the refrigerator. Poor solubility at lower temperatures or degradation leading to insoluble byproducts.Determine the solubility of the compound at different temperatures. If it is a degradation issue, stricter storage protocols are needed.

Experimental Protocols

To properly manage the stability of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, it is essential to perform a systematic evaluation of its photostability. The International Council for Harmonisation (ICH) Q1B guidelines provide a robust framework for this.[4][5][6]

Protocol 1: Forced Photodegradation Study

This study will help you understand the degradation pathway and develop a stability-indicating analytical method.

Objective: To intentionally degrade the compound under controlled light exposure to identify degradation products and assess its intrinsic photostability.

Materials:

  • Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

  • Solvent (e.g., acetonitrile, methanol, or water, depending on solubility)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Control containers wrapped in aluminum foil (dark control)

  • Photostability chamber with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6][7]

  • Calibrated radiometer/lux meter

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

Procedure:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent.

  • Sample Exposure:

    • Place the solution in transparent containers and expose it to a light source capable of emitting both visible and UV light.

    • Simultaneously, place an identical solution in a foil-wrapped container (dark control) in the same chamber to distinguish between light-induced and heat-induced degradation.[5]

  • Light Exposure Conditions (as per ICH Q1B): Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[6]

  • Time-Point Analysis: Sample the light-exposed and dark control solutions at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A gradient elution method is often required.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Observe the formation and growth of degradation product peaks in the chromatograms.

    • Compare the results from the light-exposed sample to the dark control to confirm that degradation is due to light.

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can accurately quantify Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- in the presence of its degradation products.

Procedure:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, and optimize from there.

  • Mobile Phase Optimization:

    • Use a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • The pH of the aqueous phase can significantly affect the retention and peak shape of quinoline compounds. Experiment with a pH range (e.g., 3 to 7).

  • Gradient Elution: Develop a gradient elution program that starts with a higher percentage of the aqueous phase and gradually increases the organic phase percentage. This will help to elute any more polar degradation products first, followed by the parent compound and any less polar byproducts.

  • Method Validation: Use the samples generated from the forced degradation study to validate the method. The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks with baseline separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradation products.

Visualizing Degradation and Workflow

Potential Photodegradation Pathway

The photodegradation of quinoline derivatives often involves oxidation of the quinoline ring system. The presence of the ethoxy and pyrrolidinyl side chain introduces other potential sites of reaction. A likely initial step is the formation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the electron-rich quinoline ring.[2][3]

G cluster_0 Initiation cluster_1 Degradation Pathways Compound Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- ROS Reactive Oxygen Species (ROS) (e.g., •OH, •O₂⁻) Compound->ROS Interacts with Light Light (UV/Visible) Light->ROS Generates Hydroxylated Hydroxylated Quinolines (e.g., 5-hydroxy, 8-hydroxy) ROS->Hydroxylated Pathway 1: Ring Attack SideChainOxidation Side-Chain Oxidation (e.g., N-oxidation, dealkylation) ROS->SideChainOxidation Pathway 2: Side-Chain Attack RingOpening Ring-Opening Products Hydroxylated->RingOpening Further Degradation SideChainOxidation->RingOpening Further Degradation caption Potential Photodegradation Pathways

Caption: Potential photodegradation pathways for quinoline derivatives.

Experimental Workflow for Photostability Assessment

A systematic workflow is crucial for accurately assessing the photostability of your compound.

G A Prepare Compound Solution B Develop Stability-Indicating HPLC Method A->B C Perform Forced Degradation Study (Light vs. Dark Control) A->C D Analyze Samples at Time Points using HPLC Method B->D C->D E Assess Degradation (%) & Identify Products D->E F Is Compound Photolabile? E->F G Implement Protective Measures: - Amber Vials - pH Control - Temperature Control F->G Yes H Compound is Stable Under Test Conditions F->H No G->A Re-evaluate with protection

Caption: Workflow for assessing and managing photostability.

References

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Q-Lab. Understanding ICH Photostability Testing.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • INIS-IAEA. (2010, November 15). Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof.
  • Kochany, J. (2017, December 18). Photodegradation of quinoline in water. ResearchGate.
  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Jing, J., et al. (2012, October 30). Photocatalytic degradation of quinoline in aqueous TiO₂ suspension. OSTI.GOV.

Sources

Troubleshooting

Technical Support Center: Purification of Sticky Pyrrolidinyl Quinoline Oils

Welcome to the Technical Support Center. Pyrrolidinyl quinolines present unique physicochemical challenges during purification. The combination of a highly basic pyrrolidine ring and a coordinating quinoline core often r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrrolidinyl quinolines present unique physicochemical challenges during purification. The combination of a highly basic pyrrolidine ring and a coordinating quinoline core often results in viscous, sticky oils that resist crystallization and streak severely on standard silica gel.

This guide provides field-proven, causality-driven troubleshooting protocols to help researchers and drug development professionals isolate high-purity heterocycles.

Section 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to evaluate the nature of the impurities and the physical state of your crude mixture. Use the decision matrix below to determine the optimal isolation strategy.

PurificationDecision Start Crude Pyrrolidinyl Quinoline Oil CheckImp Primary Impurity Type? Start->CheckImp Polar Polar / Structurally Similar CheckImp->Polar NonPolar Neutral / Lipophilic CheckImp->NonPolar Chromatography NH2-Silica Chromatography Polar->Chromatography Extraction Acid-Base Extraction NonPolar->Extraction StateCheck Is product still a sticky oil? Chromatography->StateCheck Extraction->StateCheck Salt Anhydrous Salt Formation StateCheck->Salt Yes

Decision matrix for selecting the optimal purification route for basic oils.

Section 2: Troubleshooting Guides & FAQs
FAQ 1: Why does my pyrrolidinyl quinoline tail severely on standard silica gel, and how do I fix it?

Causality: Standard bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. The highly basic nitrogen atoms in your pyrrolidinyl quinoline form strong ionic and hydrogen bonds with these acidic sites (1[1]). This acid-base attraction causes the compound to adsorb irreversibly to the stationary phase, resulting in severe tailing, broad peaks, and poor recovery (2[2]).

Resolution: Transition to an amine-functionalized (NH2) silica stationary phase. The covalently bonded amine groups mask the underlying acidic silanols, creating a mildly basic surface environment that eliminates ionic interactions with your basic solute (3[3]). If bare silica must be used, a mobile phase modifier (e.g., 1% triethylamine or ammonia) is required to competitively bind the silanols (4[4]).

Protocol 1: Flash Chromatography on Amine-Bonded Silica

  • Column Equilibration: Equilibrate an NH2-functionalized silica column with 3 column volumes (CV) of 100% Hexane. Causality: NH2-silica has lower overall adsorption power than bare silica; starting with a highly non-polar solvent prevents premature elution[5].

  • Sample Loading: Dissolve the sticky oil in a minimum volume of dichloromethane (DCM). If the oil is too viscous, dry-load it onto a small amount of Celite (do not use bare silica, to prevent pre-column trapping) and evaporate the DCM.

  • Gradient Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexane. Note: Do not use acidic modifiers (like TFA or acetic acid) on NH2 columns, as they will permanently protonate the stationary phase.

  • Self-Validation Checkpoint: Spot the collected fractions on an NH2-TLC plate. The product spot should be tight and circular (Rf ~0.3-0.5) with no visible streaking down to the baseline.

FAQ 2: How do I remove neutral lipophilic impurities before chromatography without losing my product?

Causality: The basicity of the pyrrolidine and quinoline nitrogens allows for pH-dependent phase partitioning. By lowering the pH, the heterocycle becomes protonated and highly water-soluble, while neutral lipophilic impurities remain in the organic phase (6[6]). Reversing the pH deprotonates the product, allowing it to be recovered into a clean organic layer.

AcidBaseExtraction Crude Crude Oil in DCM AddAcid Extract with 1M HCl (aq) Crude->AddAcid Split1 Phase Separation AddAcid->Split1 Org1 Organic Phase (Discard: Neutrals) Split1->Org1 Aq1 Aqueous Phase (Keep: Protonated Product) Split1->Aq1 AddBase Basify to pH 10 (sat. NaHCO3) Aq1->AddBase Split2 Extract with DCM AddBase->Split2 Aq2 Aqueous Phase (Discard: Salts) Split2->Aq2 Org2 Organic Phase (Keep: Free Base) Split2->Org2

Logical workflow for the acid-base extraction of basic heterocycles.

Protocol 2: pH-Controlled Liquid-Liquid Extraction

  • Acidic Extraction: Dissolve the crude oil in DCM (20 mL/g). Add an equal volume of 1M HCl (aq). Vigorously shake and allow phase separation.

  • Phase Separation: Collect the aqueous layer (contains your protonated product). Discard the organic layer (contains neutral impurities). Causality: The basic heterocycle is now a water-soluble hydrochloride salt[6].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO3 (aq) or 1M NaOH until the pH reaches 10. Causality: Cooling prevents exothermic degradation. A pH of 10 ensures complete deprotonation of the pyrrolidine.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Test the pH of the aqueous layer after back-extraction using pH paper to ensure it remains basic. Evaporate a single drop of the organic layer on a watch glass; it should leave a residue, confirming product recovery.

FAQ 3: My purified free base persistently forms a sticky, viscous oil instead of a solid. How can I induce crystallization?

Causality: Pyrrolidinyl quinolines possess high conformational flexibility and easily trap residual organic solvents (like ethyl acetate or DCM) within their amorphous matrix, depressing the melting point and causing the compound to "oil out". Free-based amines frequently exist as oils at room temperature (6[6]).

Resolution: Convert the free base into a crystalline salt (e.g., hydrochloride, mesylate, or tartrate). Salt formation increases the lattice energy and melting point, driving the molecules into a highly ordered crystalline state[6].

Protocol 3: Anhydrous Salt Formation and Trituration

  • Dissolution: Dissolve the pure free-base oil in a minimum volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE).

  • Acid Addition: Under vigorous stirring, add 1.05 equivalents of a mineral or organic acid (e.g., 2M HCl in diethyl ether). Causality: Using an anhydrous acid source prevents the hygroscopic salt from immediately dissolving in introduced water[6].

  • Precipitation & Trituration: A precipitate should form immediately. If it forms a sticky gum, add a non-polar anti-solvent (e.g., pentane) dropwise and aggressively scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the solid rapidly under a stream of nitrogen and dry immediately in a vacuum desiccator.

  • Self-Validation Checkpoint: Run a 1H NMR of the resulting solid in DMSO-d6. The absence of solvent peaks (e.g., a singlet at 2.07 ppm for acetone or a quartet at 4.03 ppm for EtOAc) confirms the successful displacement of trapped solvent by the crystal lattice.

Section 3: Quantitative Data Summary

To assist in selecting the correct chromatographic approach, the following table summarizes the physicochemical behavior of basic amines across different stationary phases.

Stationary PhasePore Size (Å)Surface pH EnvironmentRetention of Basic AminesTypical Solvent System
Bare Silica Gel 60Acidic (Brønsted Silanols)Very High (Severe Tailing)DCM / MeOH / NH4OH (95:4:1)
Amine-Bonded (NH2) 100Basic (Masked Silanols)Moderate (Sharp Peaks)Hexane / EtOAc (Gradient)
C18 Reverse Phase 100 - 300Neutral (Hydrophobic)Low to ModerateH2O / MeCN + 0.1% TFA
References
  • Amino MPLC | Sorbent Technologies, Inc. Source: sorbtech.com URL:[Link]

  • Amino Silica Gel | Sorbent Technologies, Inc. Source: sorbtech.com URL:[Link]

  • Is there an easy way to purify organic amines? - Biotage Source: biotage.com URL:[Link]

  • When should I use an amine-bonded silica for flash chromatography? - Biotage Source: biotage.com URL:[Link]

  • Analyzing Compounds Oiling Out of Solution - Physics Forums Source: physicsforums.com URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 7-Nitroindazole (CAS 5541-67-3)

Product: 7-Nitroindazole (7-NI) CAS: 5541-67-3 Classification: Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Support Tier: Senior Application Scientist Level Technical Overview & Physicochemical Challenges 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 7-Nitroindazole (7-NI) CAS: 5541-67-3 Classification: Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Support Tier: Senior Application Scientist Level

Technical Overview & Physicochemical Challenges

7-Nitroindazole (7-NI) is a critical tool for studying nitric oxide signaling in neuroprotection and pain models. However, its utility is frequently compromised by its high lipophilicity and poor aqueous solubility (<50 µg/mL in PBS).

Users often report immediate precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers. This occurs because the hydrophobic interaction between 7-NI molecules is stronger than the solvation energy provided by water, leading to crystal lattice reformation. To successfully use 7-NI, you must transition from simple solvation to colloidal dispersion or co-solvent systems .

Key Physicochemical Data
PropertyValueImplication
Molecular Weight 163.13 g/mol Small molecule, capable of BBB penetration.
Solubility (Water/PBS) < 0.05 mg/mLInsoluble. Direct dissolution is impossible.
Solubility (DMSO) ~100 mM (16 mg/mL)Excellent. Use as primary stock solvent.
Solubility (Ethanol) ~20 mM (3.3 mg/mL)Moderate. Less toxic than DMSO but lower capacity.
Solubility (Arachis/Peanut Oil) Suspension/PartialPreferred for in vivo slow release (IP).

Troubleshooting Guide (Q&A)

Q1: I prepared a 10 mM stock in DMSO, but it precipitates immediately upon addition to my cell culture media. How do I prevent this?

Diagnosis: You are experiencing solvent shock . When a small volume of high-concentration hydrophobic stock hits a large volume of aqueous media, the local DMSO concentration drops too rapidly to keep the compound solubilized.

Solution:

  • Sonicate the Stock: Ensure the DMSO stock is warm (37°C) and sonicated before pipetting.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x intermediate working solution in media containing 0.5% Tween-80 or BSA (Bovine Serum Albumin) . The protein (BSA) acts as a carrier, sequestering the lipophilic drug and preventing crystal growth.

  • Dropwise Addition: Add the stock to the media while vortexing the media, not to a static tube.

Q2: What is the "Gold Standard" vehicle for Intraperitoneal (IP) injection in mice?

Recommendation: There are two validated approaches depending on your pharmacokinetic needs:

  • Approach A (Solution - Fast Onset): The "4-Step Co-solvent System."

    • Formula: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

    • Mechanism:[2][3][4][5] PEG300 acts as a bridge solvent, while Tween-80 prevents micelle collapse.

  • Approach B (Suspension - Sustained Release): Oil Suspension.

    • Formula: Arachis Oil (Peanut Oil).

    • Mechanism:[2][3][4] 7-NI is suspended/dissolved in oil. This creates a depot effect, releasing the drug slowly. This is often preferred for chronic dosing to minimize injection stress and solvent toxicity [1, 4].

Q3: Can I use acid or base to dissolve it?

Warning: 7-NI is a weak base (indazole ring). While acidification might theoretically help, it is chemically unstable in strong acids and may degrade. Furthermore, injecting acidic solutions causes peritonitis in animals. Stick to neutral co-solvent or lipid-based carriers.

Validated Experimental Protocols

Protocol A: The "4-Step" Co-Solvent Preparation (For IP Injection)

Target Concentration: 2.5 mg/mL (Clear Solution)

Critical Rule: You must add solvents in the exact order listed below. Adding saline too early will cause irreversible precipitation.

  • Weigh: 2.5 mg of 7-Nitroindazole.

  • Step 1 (Solvation): Add 100 µL DMSO . Vortex and sonicate at 37°C until completely clear.

  • Step 2 (Bridge): Add 400 µL PEG300 (Polyethylene Glycol 300). Vortex heavily. The solution should remain clear.

  • Step 3 (Surfactant): Add 50 µL Tween-80 . Vortex.

  • Step 4 (Aqueous): Add 450 µL Warm Saline (0.9% NaCl) dropwise while vortexing.

    • Result: 1 mL of clear solution ready for injection.

    • Stability:[4][5][6] Use within 2 hours.

Protocol B: Arachis Oil Suspension (For Chronic Studies)

Target Dose: 25-50 mg/kg

  • Preparation: Sterilize Arachis oil by filtration (0.22 µm) or autoclaving.

  • Grinding: Place 7-NI powder in a mortar. Add a small amount of oil and grind with a pestle to break up crystal aggregates (micronization).

  • Suspension: Add the remaining volume of oil to reach the desired concentration.

  • Sonication: Sonicate in a water bath for 20 minutes before every injection to ensure homogeneity.

    • Note: This will be a cloudy suspension, not a clear solution. Use a larger gauge needle (e.g., 25G) to prevent clogging.

Visual Decision & Workflow Guides

Figure 1: Solubility Optimization Decision Tree

Caption: Logical flow for selecting the appropriate vehicle based on experimental application.

SolubilityTree Start Start: 7-Nitroindazole (Solid) AppType Select Application Start->AppType InVitro In Vitro (Cell/Slice) AppType->InVitro InVivo In Vivo (Animal Model) AppType->InVivo DMSOMax Max DMSO Tolerance? InVitro->DMSOMax Route Route of Admin InVivo->Route HighConc High Conc Needed (>50µM) DMSOMax->HighConc Strict limit LowConc Low Conc Needed (<50µM) DMSOMax->LowConc Flexible Cyclodextrin Use HP-β-Cyclodextrin complexation HighConc->Cyclodextrin DirectDil Direct Dilution (DMSO stock -> Media) LowConc->DirectDil Acute Acute/Fast Onset (IP) Route->Acute Chronic Chronic/Depot (IP) Route->Chronic CoSolvent 4-Step Co-Solvent (DMSO/PEG/Tween/Saline) Acute->CoSolvent OilSusp Arachis Oil Suspension (Micronized) Chronic->OilSusp

Figure 2: The "4-Step" Co-Solvent Mixing Workflow

Caption: Step-by-step addition order to prevent precipitation (Crash-out).

MixingWorkflow Step1 1. Solvation 100% DMSO (Clear) Step2 2. Stabilization Add 40% PEG300 (Clear) Step1->Step2 Vortex Step3 3. Emulsification Add 5% Tween-80 (Clear/Viscous) Step2->Step3 Vortex Step4 4. Dilution Add 45% Saline (Dropwise) Step3->Step4 Vortex High Speed Result Final Formulation Stable for ~2 Hours Step4->Result

References

  • Moore, P. K., et al. (1993).[1][7] 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[1][7] British Journal of Pharmacology.[1][7]

  • MedChemExpress. (2024). 7-Nitroindazole Product Data Sheet & Solubility Protocol.

  • Cayman Chemical. (2024). 7-Nitroindazole Technical Information & Solubility.

  • BenchChem. (2025).[2][4][8][9] Optimizing 3-Bromo-7-Nitroindazole Concentration: A Technical Guide. (Analogous solubility protocols). (Note: General reference for nitroindazole derivative handling).

  • Kalonia, D., et al. (2018). Solubilization of poorly soluble drugs by cyclodextrins and co-solvents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Amino-Alkoxy Quinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemo- and regioselectivity of quinoline functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemo- and regioselectivity of quinoline functionalization. The synthesis of amino-alkoxy quinolines—critical scaffolds for somatostatin receptor agonists and other therapeutics[1]—is particularly prone to side reactions. This is due to the ambident nature of the quinoline core and the competing electronic effects of multiple substituents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side products and maximize your synthetic yields.

I. Synthetic Workflow & Side Product Branching

To effectively troubleshoot, we must first map the synthetic landscape. The functionalization of the quinoline core typically proceeds via sequential alkoxylation and amination (or vice versa). The diagram below illustrates the critical junctions where side products commonly diverge from the desired pathway.

Workflow SM Halo-Quinolinol Core Step1 Alkylation (Base/R-X) SM->Step1 Int1 Halo-Alkoxyquinoline Step1->Int1 O-alkylation Side1 N-Alkylated Quinolone Step1->Side1 N-alkylation (Side Product) Step2 Amination (Pd-cat or SNAr) Int1->Step2 Target Amino-Alkoxyquinoline Step2->Target C-N Coupling Side2 Dehalogenated Core Step2->Side2 β-Hydride Elim. Side3 Bis-Aminated Product Step2->Side3 Over-reaction

Workflow for amino-alkoxy quinoline synthesis highlighting major side-product branching points.

II. Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I getting a mixture of O-alkylated and N-alkylated products during the etherification step, and how can I force O-alkylation?

The Causality: Quinolinols exist in a tautomeric equilibrium with quinolinones, creating an ambident nucleophile. When you introduce an alkylating agent, the reaction can occur at either the oxygen or the nitrogen atom. Under classical basic conditions with soft electrophiles, N-alkylation often competes or even dominates the reaction profile[2].

The Solution: Selectivity is dictated by the hard/soft nature of the base and the solvent environment. Using a base like K₂CO₃ in a polar aprotic solvent like DMF at elevated temperatures favors the formation of the harder, more charge-localized phenoxide-like oxygen anion, driving exclusive O-alkylation[2]. Conversely, using silver salts or Mitsunobu conditions can also invert or strictly control this selectivity depending on the phosphine used.

Self-Validating Protocol: Regioselective O-Alkylation

  • Preparation: Charge a flame-dried flask with the halo-quinolinol substrate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Stir at room temperature for 30 minutes to ensure complete deprotonation and equilibration to the O-anion.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise to prevent localized concentration spikes that could trigger bis-alkylation.

  • Heating: Heat the reaction mixture to 80 °C for 4-6 hours.

  • System Validation: Analyze the crude mixture via ¹H NMR. The N-alkylated side product will exhibit a distinct downfield shift for the N-CH₂ protons (~4.3 ppm) compared to the O-CH₂ protons (~5.6 ppm). An O:N ratio of >95:5 validates that your base/solvent system is sufficiently dry and optimized.

Q2: During Nucleophilic Aromatic Substitution (SNAr) to install the amine, the reaction is substituting at the wrong position. How do I control regioselectivity?

The Causality: Nucleophilic aromatic substitution on quinolines regioselectively occurs at the C-2 and C-4 positions because the high-energy anionic intermediate (Meisenheimer complex) is stabilized by the electronegative nitrogen atom[3]. If your substrate has leaving groups at both C-2/C-4 and C-6, the amine will preferentially attack the heteroatom-activated positions.

The Solution: Exploit leaving group hierarchy. In SNAr, the rate-determining step is the initial nucleophilic attack, not the leaving group departure. Therefore, highly electronegative atoms that pull electron density away from the carbon (like Fluorine) react much faster than Chlorine or Bromine. Design your intermediate to have a Fluorine at your target position (e.g., C-4) and a Bromine at the position you wish to preserve for later cross-coupling.

Q3: My Palladium-catalyzed Buchwald-Hartwig amination is yielding significant amounts of a proto-dehalogenated side product. How do I stop this?

The Causality: The Buchwald-Hartwig amination relies on a delicate catalytic cycle. If the reductive elimination step is too slow, the Pd-amido intermediate can undergo a competitive β-hydride elimination (if your amine has α-hydrogens). This forms a Pd-hydride species, which subsequently undergoes reductive elimination to yield a proto-dehalogenated quinoline core[4].

CatalyticCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII LnPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido LnPd(II)(Ar)(NR2) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim BetaElim β-Hydride Elimination PdAmido->BetaElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product PdH LnPd(II)(Ar)(H) BetaElim->PdH Dehalo Proto-dehalogenation (Ar-H) PdH->Dehalo

Buchwald-Hartwig amination catalytic cycle and the competitive β-hydride elimination pathway.

The Solution: You must accelerate reductive elimination to outcompete β-hydride elimination. This is achieved by using highly sterically hindered, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos)[4].

Self-Validating Protocol: High-Fidelity Buchwald-Hartwig Amination

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the halo-alkoxyquinoline (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvation: Add anhydrous, degassed toluene (0.1 M). Crucial: Oxygen and water will poison the Pd(0) catalyst, leading to stalled reactions and increased side-product formation.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • System Validation: Monitor the reaction via LC-MS. The presence of a mass peak corresponding to [M - Halogen + H]+ indicates proto-dehalogenation. If this peak exceeds 2% relative abundance, it is a diagnostic indicator that either your solvent was wet, or the Pd:Ligand pre-activation was insufficient.

III. Quantitative Optimization Summary

To provide a clear benchmark for your experiments, the following table summarizes the optimized conditions required to suppress the side products discussed above.

Table 1: Optimization of Reaction Conditions to Minimize Side Products

Reaction TypeTarget TransformationPrimary Side ProductOptimized ConditionTarget Yield (%)Side Product (%)
Williamson Ether Quinolinol → AlkoxyquinolineN-Alkylated QuinoloneK₂CO₃, DMF, 80 °C>82%<5%
SNAr Haloquinoline → AminoquinolineC-3/C-6 RegioisomersDMSO, 100 °C, F- leaving group>85%<2%
Buchwald-Hartwig Haloquinoline → AminoquinolineProto-dehalogenationBrettPhos, Pd(OAc)₂, NaOtBu>90%<1%
IV. References
  • Design, Synthesis, and Evaluation of Novel 3,6-Diaryl-4-aminoalkoxyquinolines as Selective Agonists of Somatostatin Receptor Subtype 2 - Journal of Medicinal Chemistry (ACS Publications) - 1[1]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - NIH / PubMed Central -2[2]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds - ScienceOpen - 4[4]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI - 3[3]

Sources

Optimization

Optimizing HPLC separation for polar quinoline impurities

Topic: Optimizing HPLC Separation for Polar Quinoline Impurities Ticket ID: #Q-POLAR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC Separation for Polar Quinoline Impurities Ticket ID: #Q-POLAR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Nature of Quinolines

Welcome to the Separation Science Help Desk. If you are reading this, you are likely struggling with quinoline impurities—specifically polar derivatives (e.g., hydroxylated metabolites, N-oxides, or amino-quinolines).

The Core Problem: Quinolines are nitrogenous heterocycles acting as weak bases (


 for quinoline, higher for amino-derivatives). In standard Reversed-Phase (RP) conditions at acidic pH, they are protonated (

). This leads to two specific failures:
  • Dewetting/Void Elution: The ionized polar molecule is too hydrophilic for standard C18 retention.

  • Silanol Tailing: The positively charged nitrogen interacts ionically with negatively charged residual silanols (

    
    ) on the column silica backbone, causing severe peak tailing.[1][2]
    

This guide moves beyond basic troubleshooting to provide self-validating systems for robust method development.

Module 1: Retention Strategies (The "Why" & "How")
Q: My polar quinoline impurities elute in the void volume (

) on my C18 column. How do I increase retention?

A: You are fighting thermodynamics. A protonated polar base on a hydrophobic C18 surface at low pH has no driving force for retention. You must alter the ionization state or the stationary phase mechanism.

Strategy A: The "High pH" Switch (Recommended for RP) By raising the mobile phase pH above the analyte's


 (typically pH 10–11 for quinolines), you deprotonate the nitrogen (

). The neutral molecule is significantly more hydrophobic and retains well on C18.
  • Critical Requirement: You must use a hybrid-silica particle (e.g., Ethylene-Bridged Hybrid) or a specifically designed high-pH stable column (e.g., Poroshell HPH, Gemini, XBridge). Standard silica dissolves above pH 8.0.

Strategy B: Orthogonal Selectivity (PFP Columns) If high pH is not an option (e.g., degradable impurities), switch to a Pentafluorophenyl (PFP) phase.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and hydrogen bonding that C18 lacks. The electron-deficient fluorine ring interacts strongly with the electron-rich quinoline system, providing retention even when the analyte is charged.
Visual Guide: Column Selection Decision Tree

ColumnSelection Start START: Polar Quinoline Retention Issue CheckLogP Analyte LogP < 0? Start->CheckLogP CheckpH Is Analyte Stable at pH 10? CheckLogP->CheckpH No (LogP > 0) Sol_HILIC SOLUTION: HILIC Mode (Bare Silica / Amide) CheckLogP->Sol_HILIC Yes (Very Polar) Sol_HighPH SOLUTION: High pH RP (Hybrid C18, 10mM NH4OH) CheckpH->Sol_HighPH Yes Sol_PFP SOLUTION: PFP Column (Acidic pH, Pi-Pi Interaction) CheckpH->Sol_PFP No (Isomers present) Sol_Aq SOLUTION: Polar-Embedded C18 (100% Aqueous Stable) CheckpH->Sol_Aq No (General retention)

Figure 1: Decision matrix for selecting the stationary phase based on analyte polarity and stability.

Module 2: Troubleshooting Peak Shape (Tailing)
Q: I have retention, but the tailing factor (

) is > 1.8. Why?

A: This is the "Silanol Effect."[3] Even "end-capped" columns have residual silanols. At pH 3–5, silanols begin to ionize (


) while your quinoline is still protonated (

). This creates a secondary ion-exchange mechanism that drags the peak tail.

The Fix: The "Chaotropic" or "High pH" Shield

ParameterStandard Condition (Bad Shape)Optimized Condition (Good Shape)Mechanism of Action
pH 3.0 – 6.010.0 – 11.0 Deprotonates the quinoline, eliminating the cation-exchange interaction.
Buffer Formate / AcetateTrifluoroacetic Acid (TFA) TFA is an ion-pairing agent (0.05-0.1%) that masks the positive charge. Note: Suppresses MS signal.
Ionic Strength 10 mM25 – 50 mM Higher salt concentration suppresses the electrical double layer, minimizing ionic attraction.
Temperature 25°C40°C – 60°C Increases mass transfer kinetics, sharpening the peak.
Module 3: Advanced Selectivity (Isomer Separation)
Q: I cannot separate the 6-hydroxyquinoline from the 8-hydroxyquinoline impurity.

A: Positional isomers often have identical hydrophobicity, making C18 ineffective. You need Shape Selectivity .

Protocol: Fluorinated Phase Screening PFP phases are stereoselective. The rigid fluorine ring structure can discriminate between the spatial arrangement of the hydroxyl group on the quinoline ring.

Experimental Workflow (PFP Screening):

  • Column: 2.1 x 100 mm, 2.7 µm PFP (Core-shell preferred).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for PFP columns as it allows stronger

    
    -
    
    
    
    interactions.
  • Gradient: 5% B to 40% B over 10 minutes.

Detailed Experimental Protocols
Protocol A: High pH Reversed-Phase (The "Gold Standard" for Quinolines)

Use this for general purity profiling and LC-MS compatibility.

  • System Preparation: Ensure your LC system (seals/valves) is compatible with pH 10.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid particle required).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[3]

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Self-Validation Step: Inject a neutral marker (e.g., Toluene) and your Quinoline. If the Quinoline

    
     is within 10% of the Toluene 
    
    
    
    , silanol activity is successfully suppressed.
Protocol B: HILIC Screening (For "Unretainable" Polar Impurities)

Use this when impurities elute in the void on C18.

  • Column: Bare Silica or Amide-bonded phase (1.7 µm or 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Start: 95% B / 5% A.

    • Note: HILIC works "backwards." Water is the strong solvent.

  • Gradient: 95% B

    
     70% B over 15 minutes.
    
  • Equilibration: HILIC requires longer equilibration. Allow 20–30 column volumes between injections to re-establish the water layer on the silica surface.

Visualizing the Interaction Mechanism

To understand why PFP and High pH work better than standard C18, view the interaction logic below.

InteractionMechanism cluster_0 Standard C18 (pH 3) cluster_1 PFP Column (Alternative) Quinoline Polar Quinoline (Basic Nitrogen) Silanol Silanol (Si-O-) Quinoline->Silanol Ionic Attraction (TAILING) C18_Chain C18 Chain Quinoline->C18_Chain Weak Hydrophobic (LOW RETENTION) PFP_Ring PFP Fluorine Ring Quinoline->PFP_Ring Pi-Pi Stacking (STRONG RETENTION) Quinoline->PFP_Ring Dipole Interaction

Figure 2: Comparison of interaction mechanisms. Standard C18 suffers from ionic silanol drag, whereas PFP leverages Pi-Pi interactions for retention without tailing.

References
  • Waters Corporation. Optimization of High pH Methods for Basic Compounds using Hybrid Particles.

  • Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC.

  • Chromatography Online (LCGC). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

  • Phenomenex. High pH Stability for Basic Analytes (Technical Guide).

  • Journal of Chromatography A. Hydrophilic interaction chromatography (HILIC) for the separation of polar compounds.

Sources

Troubleshooting

Technical Support Center: Stabilizing Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Welcome to the Technical Support Center for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (hereafter referred to as QPE ). This hub is designed for researchers, analytical chemists, and formulation scientists who require robu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (hereafter referred to as QPE ). This hub is designed for researchers, analytical chemists, and formulation scientists who require robust, field-proven strategies for handling, troubleshooting, and storing this active pharmaceutical intermediate.

Section 1: Mechanistic Insights & Causality

Before diagnosing storage failures, it is critical to understand the intrinsic chemical vulnerabilities of QPE. The molecule consists of a heteroaromatic quinoline core linked via an ether bridge to an aliphatic pyrrolidine ring. This specific structural combination introduces three primary degradation vectors:

  • Aliphatic Amine Oxidation: The tertiary nitrogen in the pyrrolidine ring possesses a highly reactive lone pair. Upon exposure to atmospheric oxygen, transition metal impurities, or reactive oxygen species (ROS), it readily oxidizes to form a pyrrolidine N-oxide[1].

  • Heteroaromatic Photo-oxidation: The quinoline scaffold acts as a strong chromophore. Absorption of UV/Vis radiation triggers photo-induced radical formation, leading to structural decomposition and complex photo-oxidation reactions[2].

  • Hygroscopicity & Salt Disproportionation: As a free base with a high pKa (~10.4), the pyrrolidine moiety aggressively absorbs ambient moisture and atmospheric CO₂. This leads to the formation of carbonate salts and hydrates, fundamentally altering the physical state and solubility of the powder.

G QPE Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (QPE Free Base) Photo Photo-oxidation (UV/Vis Light) QPE->Photo Oxidation Amine Oxidation (Atmospheric O2 / ROS) QPE->Oxidation Moisture Hygroscopicity (H2O / CO2) QPE->Moisture Q_NOxide Quinoline N-oxide & Radical Cleavage Photo->Q_NOxide P_NOxide Pyrrolidine N-oxide (M+16 Peak) Oxidation->P_NOxide Carbonate Carbonate Salt & Hydrate Clumping Moisture->Carbonate

Mechanistic degradation pathways of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-.

Section 2: Troubleshooting Guide & FAQs

Q1: My stored batch of QPE has transitioned from an off-white powder to a sticky, yellow/brown resin. What happened, and can it be salvaged?

  • Causality: The yellowing is a direct result of photo-oxidation of the quinoline core[2]. The stickiness indicates that the basic pyrrolidine ring has absorbed atmospheric moisture and CO₂, forming a hygroscopic carbonate salt.

  • Resolution: The batch is chemically compromised. While you can attempt to salvage it by dissolving it in an organic solvent (e.g., dichloromethane), washing with a mild aqueous base (e.g., saturated NaHCO₃) to break the carbonate, and recrystallizing, the photo-degradation products (radical dimers) are notoriously difficult to purge. Future batches must be stored in amber vials under an inert atmosphere.

Q2: During our 6-month accelerated stability testing (40°C / 75% RH), LC-MS analysis revealed a prominent new peak at M+16. What is this impurity?

  • Causality: An M+16 mass shift is the classic analytical signature of an N-oxide. In QPE, the pyrrolidine nitrogen is highly susceptible to oxidation[1]. This occurs when trace peroxides in storage solvents or ambient oxygen react with the tertiary amine.

  • Resolution: To validate if this degradation is purely oxidative and not thermal, run a parallel control stored under Argon. If the M+16 peak disappears in the Argon control, the degradation is confirmed as oxidative. Switch to peroxide-free solvents and ensure strict inert gas purging during packaging.

Q3: How do I definitively prove that degradation is caused by light and not ambient laboratory heat?

  • Causality: Distinguishing between thermal and photolytic degradation is a strict regulatory requirement under ICH Q1B guidelines[3].

  • Resolution: Implement a self-validating photostability protocol. Always run a "dark control"—a sample from the exact same batch, wrapped in aluminum foil, placed adjacent to the exposed sample in the photostability chamber[4]. If the exposed sample degrades but the dark control remains pristine, the causality is definitively photolytic.

Section 3: Self-Validating Experimental Protocols

Protocol 1: ICH Q1B Compliant Photostability Forced Degradation

This protocol is designed to evaluate the overall photosensitivity of QPE and elucidate its degradation pathways, ensuring that any observed degradation is isolated from thermal effects[3].

  • Sample Preparation: Spread 3 grams of QPE powder evenly across a chemically inert, clear quartz dish. Ensure the powder bed thickness is

    
     3 mm to guarantee uniform light penetration[4].
    
  • Dark Control Setup (Self-Validation): Prepare an identical 3-gram sample in a second quartz dish. Wrap this dish completely in heavy-duty aluminum foil to block all light. This acts as your thermal baseline.

  • Chamber Exposure: Place both dishes in a photostability chamber equipped with a Xenon lamp (D65/ID65 standard). Expose the samples to a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of 200 Watt-hours/m² (320–400 nm)[4][5].

  • Actinometric Verification: Place a validated chemical actinometric system (e.g., 2% quinine solution) side-by-side with the samples to independently verify the light exposure levels[5].

  • Analytical Evaluation: Analyze both samples via HPLC-MS. If the exposed sample exceeds the acceptable impurity limits while the dark control remains within specification, QPE is classified as photolabile, necessitating light-resistant packaging[3].

Workflow Start Initiate Photostability Testing (ICH Q1B) Forced Forced Degradation (Drug Substance) Start->Forced Confirm Confirmatory Testing (1.2M lux-hr + 200 W-hr/m²) Forced->Confirm Decision Acceptable Change? Confirm->Decision Pack1 Test in Immediate Pack Decision->Pack1 No Stable Approve Storage Conditions Decision->Stable Yes Pack2 Test in Marketing Pack Pack1->Pack2 If fails Pack2->Stable If passes

Step-by-step ICH Q1B photostability testing workflow for drug substances.

Protocol 2: GMP-Compliant Long-Term Storage Packaging

To systematically mitigate moisture, oxygen, and light exposure, execute the following packaging workflow:

  • Desiccation: Dry the QPE bulk powder in a vacuum oven at 30°C for 12 hours. Causality: Higher temperatures are avoided to prevent thermal degradation of the ether linkage.

  • Inerting: Transfer the dried powder immediately into a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is heavier than air and nitrogen, providing a superior protective blanket against N-oxidation.

  • Primary Packaging: Dispense the powder into Type I amber glass vials to block UV/Vis light transmission.

  • Sealing: Seal the vials with PTFE-lined caps. Causality: PTFE provides a near-absolute barrier against oxygen permeation compared to standard silicone septa, which are gas-permeable.

  • Secondary Packaging: Place the sealed vials inside heat-sealed aluminum foil pouches containing a silica gel desiccant packet.

  • Storage: Store in a monitored stability chamber at 25°C ± 2°C / 60% RH ± 5% RH for long-term evaluation[6].

Section 4: Quantitative Data & Tolerances

The following table summarizes the critical parameters, acceptable tolerances, and analytical markers for QPE stability testing based on ICH Q1A(R2) and Q1B guidelines.

ParameterStorage Condition / StressorDurationAcceptable TolerancePrimary Analytical Marker
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH12–24 MonthsAssay

98.0%, Total Impurities

1.0%
HPLC-UV (Assay % area)
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH6 MonthsAssay

95.0%, N-oxide

0.5%
LC-MS (M+16 peak tracking)
Photostability (Vis) 1.2 million lux-hours~10 DaysColor: Off-white, Impurities

1.0%
Visual Inspection, HPLC-UV
Photostability (UV) 200 Watt-hours/m² (320-400 nm)~10 DaysRadical dimers

0.1%
LC-MS (Dimerization peaks)
Moisture Sensitivity Ambient exposure (Open dish)24 HoursWater content

0.5% w/w
Karl Fischer Titration

References

  • Source: ich.
  • Source: ikev.
  • Source: labmanager.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products)
  • Catalytic Oxidation of Amines Utilizing Binuclear Copper(II)
  • In Situ Generation of N-Heteroaromatic Polymers: Metal-Free Multicomponent Polymerization for Photopatterning, Morphological Imaging, and Cr(VI)

Sources

Optimization

Technical Support Center: Crystallization of Amorphous Quinoline Derivatives

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Amorphous Phases & Oiling Out in Quinoline Scaffolds

Introduction: The "Quinoline Trap"

Welcome to the crystallization support hub. If you are here, you are likely staring at a flask containing a sticky, amber gum or a dark oil that refuses to solidify. You are not alone.

The Technical Reality: Quinoline derivatives possess a fused benzene-pyridine ring system.[1] While the core is rigid, the substituents often introduce conformational flexibility and rotational freedom. Combined with their weak basicity (pKa ~4.9 for the parent heterocycle), these molecules frequently exhibit Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before they can nucleate. The system enters a metastable "miscibility gap" where the energy barrier to form an amorphous oil is lower than that of a crystal lattice.

Below are the three most common "Support Tickets" we receive, accompanied by field-validated protocols to resolve them.

Ticket #01: "My product oiled out upon cooling. It looks like tar."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[2] Root Cause: You generated supersaturation too quickly, or the impurity profile lowered the melting point of your solid below the temperature of the solution. The system phase-separated into a solute-rich oil and a solute-poor supernatant.[2]

Troubleshooting Q&A
  • Q: Can I just freeze the oil to make it solid?

    • A: Rarely. Freezing an oil usually results in a glass, not a crystal.[3] A glass is an amorphous solid that lacks long-range order and will likely revert to oil at room temperature or retain solvents tenaciously.

  • Q: Why did adding anti-solvent make it worse?

    • A: Adding anti-solvent (e.g., Hexane to EtOAc) increases local supersaturation instantly. If this pushes the system into the "labile" zone too fast, the molecules aggregate randomly (oil) rather than orderly (crystal).

Protocol A: The "Temperature Cycling" Method

Objective: To bypass the miscibility gap and force lattice arrangement via Ostwald Ripening.

  • Re-dissolution: Heat the mixture until the oil phase fully re-dissolves into a clear solution.

  • Equilibrium Point: Cool slowly until the first sign of cloudiness (turbidity) appears.

  • The Hold: Immediately hold the temperature constant. Do not cool further.

  • Seeding (Critical): Add 0.5–1.0 wt% of seed crystals (if available) or scratch the glass interface vigorously.

  • Cycling:

    • Heat the solution by 5°C (to dissolve the smallest, unstable nuclei).

    • Cool by 2°C.

    • Repeat this "sawtooth" profile for 2–4 hours. This promotes the growth of stable nuclei at the expense of the oil phase.

  • Harvest: Once a solid suspension is established, cool to room temperature at a rate of 10°C/hour.

Visual Logic: Oiling Out Decision Tree

OilingOutWorkflow start Observation: Sticky Oil / Gum check_purity Check Purity (HPLC/TLC) start->check_purity is_pure Purity > 90%? check_purity->is_pure purify Must Purify (Column/Extraction) Impurities suppress mp is_pure->purify No solvent_check Check Solvent System is_pure->solvent_check Yes decision Is MP < Boiling Point? solvent_check->decision protocol_A Protocol A: Temp Cycling + Seeding decision->protocol_A No (MP is higher) protocol_B Switch Solvent: Use Higher BP Solvent decision->protocol_B Yes (Melted)

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out).

Ticket #02: "It stays in solution or forms a foam. No solids at all."

Diagnosis: Kinetic entrapment or lack of hydrogen bond donors. Root Cause: Many quinoline derivatives lack the "molecular hooks" (H-bond donors) required to build a lattice. They are "slippery" molecules.

The Engineering Solution: Salt Selection

Since quinolines are weak bases, protonating the Nitrogen (N) atom is the most reliable way to enforce lattice formation. Ionic bonds are non-directional and stronger than van der Waals forces, often forcing the material to solidify.

Protocol B: The "Delta pKa" Salt Screen

Objective: To select a counter-ion that ensures proton transfer, not just a weak complex.

The Rule:


 or 

.[4]
  • Explanation: If the difference is less than 2, you risk forming a co-crystal or an unstable salt that dissociates in solution (disproportionation).

Step-by-Step Screening:

  • Calculate pKa: Determine the pKa of your quinoline nitrogen (usually 4–6).

  • Select Acids: Choose 3 acids from different classes (see table below).

  • Micro-Scale Experiment:

    • Dissolve 50mg of Quinoline in 500µL Acetone or Ethanol.

    • Add 1.05 equivalents of acid (dissolved in the same solvent).

    • Observation: Immediate precipitation is good. If clear, cool to 4°C.

  • Verification: Analyze solids via PLM (Polarized Light Microscopy). If the solid "glows" (birefringence) under crossed polarizers, it is crystalline. If it remains dark, it is amorphous.

Table 1: Recommended Counter-ions for Quinoline Scaffolds

Acid ClassSpecific AcidpKaSuitability for QuinolinesNotes
Strong Inorganic Hydrochloric Acid (HCl)-7High Risk of hydrate formation; can be hygroscopic.
Sulfonic Methanesulfonic (MsOH)-2Very High Excellent for lipophilic bases; forms stable lattices.
Dicarboxylic Maleic Acid1.9Medium Good for "intermediate" bases; often forms 1:1 salts.
Weak Organic Fumaric Acid3.0Low Only use if Quinoline pKa > 6.0.

Ticket #03: "I have very little material ( < 50mg). How do I crystallize it?"

Diagnosis: Scale limitations prevent equilibrium control. Root Cause: Standard recrystallization requires saturation. With <50mg, handling losses and solvent volumes make heating/cooling impractical.

Protocol C: Vapor Diffusion

Objective: To gently increase supersaturation without thermal shock.

This is the "Gold Standard" for obtaining X-ray quality crystals from amorphous oils or small batches.

  • The Inner Chamber: Dissolve your quinoline derivative in the minimum amount of a "Good Solvent" (e.g., Methanol, DCM, or THF) in a small HPLC vial (1.5 mL). Ensure the solution is concentrated but not saturated.

  • The Outer Chamber: Place the small vial (uncapped) inside a larger jar (20 mL).

  • The Anti-Solvent: Fill the outer jar with 3–5 mL of a volatile "Bad Solvent" (e.g., Pentane, Diethyl Ether, or Hexane).

    • Note: The Bad Solvent must be more volatile than the Good Solvent.

  • The Seal: Cap the outer jar tightly.

  • The Mechanism: The volatile anti-solvent vapors diffuse into the inner vial. This slowly lowers the solubility of the quinoline, inducing nucleation at a molecularly slow rate, avoiding the "oil trap."

Visual Logic: Vapor Diffusion Setup

VaporDiffusion cluster_jar Outer Jar (Sealed) cluster_vial Inner Vial (Open) antisolvent Volatile Anti-Solvent (Pentane/Ether) solution Quinoline + Good Solvent (MeOH/DCM) antisolvent->solution Vapor Diffusion (Slowly lowers solubility) crystals Crystal Growth solution->crystals Nucleation over 24-72h

Figure 2: Schematic of the Vapor Diffusion chamber. The gradient of solvent polarity drives controlled nucleation.

References

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from .

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences.[4] (Context: Metastable zones and amorphous solubility).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use.[4][5] Wiley-VCH. (Context: The "Delta pKa" rule for salt selection).

  • BenchChem. Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from .

  • Chem LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from .[3]

For further assistance, please contact the Solid State Chemistry Division.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methodologies for Structural Elucidation: High-Field vs. Benchtop ¹H NMR of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Executive Summary The compound Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (also known as 4-(2-(pyrrolidin-1-yl)ethoxy)quinoline) represents a privileged structural motif in modern medicinal chemistry. The 4-alkoxyquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (also known as 4-(2-(pyrrolidin-1-yl)ethoxy)quinoline) represents a privileged structural motif in modern medicinal chemistry. The 4-alkoxyquinoline scaffold is frequently utilized in the development of antimalarial agents and kinase inhibitors due to its favorable pharmacokinetic properties and ability to form critical hydrogen bonds within target binding pockets[1],[2].

For Quality Assurance/Quality Control (QA/QC) and drug development professionals, the structural verification of this compound presents a unique analytical challenge. Its ¹H NMR spectrum features a highly deshielded, complex aromatic region (the quinoline core) coupled with an overlapping aliphatic region (the pyrrolidinyl-ethoxy side chain). This guide objectively compares the analytical performance of High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) for the structural elucidation of this molecule, providing mechanistic grounding and self-validating experimental protocols.

Mechanistic Grounding: ¹H NMR Spectral Architecture

To accurately interpret the ¹H NMR spectrum, one must understand the causality behind the chemical shifts. The spectral architecture of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- is governed by three primary electronic effects:

  • Aromatic Deshielding & Ring Current: The quinoline core contains an electronegative nitrogen at position 1. This significantly deshields the adjacent H-2 proton, pushing it downfield to ~8.7 ppm (doublet)[3].

  • Resonance Shielding: The oxygen atom of the 4-ethoxy group donates electron density into the aromatic ring via resonance. This localized increase in electron density selectively shields the H-3 proton, shifting it upfield to ~6.8 ppm, creating a distinct diagnostic signal for 4-alkoxyquinolines[4].

  • Aliphatic J-Coupling: The side chain consists of an ethoxy linker and a basic pyrrolidine ring. The -O-CH₂- protons are heavily deshielded by the adjacent oxygen (~4.3 ppm). The remaining aliphatic protons (-CH₂-N- and the pyrrolidine ring protons) cluster between 1.8 ppm and 3.0 ppm, creating a tightly coupled spin system that is highly susceptible to peak overlap at lower magnetic fields.

COSY_Network O_CH2 O-CH2 (4.3 ppm) N_CH2_chain CH2-N (3.0 ppm) O_CH2->N_CH2_chain 3J-Coupling N_CH2_ring Pyrr N-CH2 (2.7 ppm) N_CH2_chain->N_CH2_ring NOE / Overlap C_CH2_ring Pyrr C-CH2 (1.8 ppm) N_CH2_ring->C_CH2_ring 3J-Coupling

Caption: Spin-spin coupling and spatial relationships in the pyrrolidinyl-ethoxy side chain.

Product Comparison: 600 MHz High-Field vs. 60 MHz Benchtop NMR

When selecting an analytical platform for batch release or structural verification of this compound, laboratories must weigh resolution against operational autonomy.

Resolution and Signal Dispersion

The primary limitation of 60 MHz benchtop systems is signal dispersion. At 60 MHz, the chemical shift difference (in Hz) between the -CH₂-N- chain protons (3.0 ppm) and the pyrrolidine N-CH₂ protons (2.7 ppm) is merely 18 Hz. Given standard line widths, these signals merge into an unresolved multiplet, making accurate integration and impurity detection difficult. Conversely, at 600 MHz, this gap widens to 180 Hz, allowing for baseline resolution and unambiguous assignment.

Performance Data Summary
Feature / ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Impact on Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- Analysis
Aromatic Resolution Baseline resolution of H-6/H-7 dddH-6 and H-7 merge into a broad multiplet60 MHz cannot easily distinguish specific quinoline isomers.
Aliphatic Overlap Fully resolved multipletsHeavy overlap between 2.7–3.0 ppm600 MHz is required to verify the integrity of the pyrrolidine ring.
Limit of Detection < 0.1 mg / mL~ 5–10 mg / mLBenchtop requires higher sample concentrations, risking aggregation.
Operational Cost High (Cryogens required)Low (Cryogen-free)Benchtop is superior for high-throughput, in-line QA/QC of bulk API.

Experimental Protocols: Self-Validating NMR Workflows

To ensure reproducibility and trust in the analytical data, the following protocol establishes a self-validating system for acquiring ¹H NMR spectra of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-.

Step-by-Step Methodology
  • Sample Preparation:

    • High-Field (600 MHz): Dissolve 2.0 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Benchtop (60 MHz): Dissolve 15.0 mg of the compound in 0.6 mL of CDCl₃ to compensate for lower sensitivity.

    • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube to eliminate particulate matter that distorts magnetic homogeneity.

  • Instrument Calibration (Shimming & Tuning):

    • Lock the spectrometer to the deuterium frequency of CDCl₃.

    • Perform automated gradient shimming (TopShim or equivalent) focusing on the Z, Z², and Z³ axes to achieve a TMS line width at half-height (FWHM) of < 0.5 Hz (for 600 MHz) or < 1.5 Hz (for 60 MHz).

  • Data Acquisition:

    • Pulse Sequence: Standard 1D single-pulse sequence (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete longitudinal relaxation (

      
      ) for accurate quantitative integration.
      
    • Number of Scans (NS): 16 scans for 600 MHz; 128 scans for 60 MHz.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

    • Perform zero-order and first-order phase correction manually to ensure symmetrical peak shapes.

    • Apply a polynomial baseline correction to ensure accurate integration of the broad aliphatic multiplets.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing SamplePrep Sample Prep (CDCl3, TMS) ShimTune Shimming & Tuning SamplePrep->ShimTune PulseSeq Pulse Sequence (zg30) ShimTune->PulseSeq FID Free Induction Decay (FID) PulseSeq->FID FT Fourier Transform FID->FT Phase Phase & Baseline Corr. FT->Phase Assign Signal Assignment Phase->Assign

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Conclusion

While 60 MHz benchtop NMR provides an excellent, cost-effective solution for the routine QA/QC verification of bulk Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-, it falls short in resolving the complex aliphatic spin systems of the pyrrolidinyl-ethoxy side chain. For rigorous structural elucidation, impurity profiling, and initial drug development characterization, the dispersion power of a 600 MHz high-field system is strictly required to definitively separate the overlapping signals and confirm structural integrity.

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Title: Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives Source: ResearchGate URL
  • Title: Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure Source: IBS Publications URL
  • Title: Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism Source: NIH URL

Sources

Comparative

Structural Elucidation of Pyrrolidinyl Ethoxy Quinolines: A Comparative Guide to Q-TOF and Orbitrap MS/MS Fragmentation

Pyrrolidinyl ethoxy quinolines represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antimalarial agents. For drug metabolism a...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidinyl ethoxy quinolines represent a highly privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antimalarial agents. For drug metabolism and pharmacokinetics (DMPK) professionals, the rapid and accurate structural elucidation of these derivatives is a critical analytical bottleneck.

This technical guide provides an objective, data-driven comparison of two premier tandem mass spectrometry (MS/MS) platforms—ESI-Q-TOF and Orbitrap HCD—for characterizing the fragmentation patterns of this compound class. By understanding the fundamental gas-phase thermodynamics of these molecules, analysts can optimize their workflows for maximum structural confidence.

Mechanistic Fragmentation Pathways

The gas-phase dissociation of pyrrolidinyl ethoxy quinolines is strictly governed by the relative proton affinities of its heteroatoms. Under positive electrospray ionization (ESI+), protonation predominantly occurs at the highly basic pyrrolidine nitrogen, driving charge-directed fragmentation across the molecule.

  • Ethoxy Group Cleavage: The ether linkage is typically the most labile site. Depending on the applied collision energy, the ethoxy group undergoes a neutral loss of ethylene (C₂H₄, -28 Da) via a McLafferty-type rearrangement, or the loss of an ethoxy radical (-45 Da).

  • Pyrrolidine Ring Opening: The aliphatic nitrogen initiates an

    
    -cleavage event. As noted in the 1, nitrogen-containing saturated rings exhibit highly predictable 
    
    
    
    -cleavages that dominate the mid-mass region[1]. This results in the characteristic expulsion of the pyrrolidine ring, observed as a neutral loss of C₄H₉N (-71 Da) or the formation of a diagnostic m/z 70 fragment ion ([C₄H₈N]⁺).
  • Quinoline Core Stability: The fused aromatic quinoline system is highly stable and requires significant energy deposition to fracture, ultimately yielding a diagnostic loss of hydrogen cyanide (HCN, -27 Da) from the pyridine ring. This behavior is a universal hallmark of quinoline alkaloids, as detailed in the2[2].

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ Pyrrolidinyl Ethoxy Quinoline Intermediate1 Primary Fragment Loss of Ethylene (-28 Da) from Ethoxy Group Precursor->Intermediate1 Low CE (15-20 eV) Intermediate2 Secondary Fragment Pyrrolidine Ring Cleavage (-71 Da) Precursor->Intermediate2 Direct Alpha-Cleavage Intermediate1->Intermediate2 Medium CE (25-35 eV) Terminal Core Structure Quinoline Core Loss of HCN (-27 Da) Intermediate2->Terminal High CE (>40 eV)

Mechanistic MS/MS fragmentation pathway of pyrrolidinyl ethoxy quinolines under positive ESI.

Platform Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

When selecting an MS platform for structural elucidation, the choice between Collision-Induced Dissociation (CID) in a Q-TOF and Higher-energy C-trap Dissociation (HCD) in an Orbitrap fundamentally alters the observed spectra.

  • Q-TOF (CID): Operates via stepwise collisional cooling. This "softer" fragmentation is ideal for preserving transient intermediate ions, such as the intact pyrrolidine attached to the quinoline core immediately following the loss of the ethoxy group. Furthermore,3 has proven highly effective in discriminating between quinoline derivatives with identical empirical formulas by preserving these delicate structural clues[3].

  • Orbitrap (HCD): HCD deposits higher internal energy into the precursor ion before extraction to the Orbitrap analyzer. This drives the fragmentation deeply into the stable quinoline core, allowing for the unambiguous assignment of the bare aromatic backbone with sub-ppm mass accuracy.

Quantitative Comparison of MS/MS Platforms for Quinoline Analysis
ParameterESI-Q-TOF (CID)Orbitrap (HCD)Analytical Impact
Mass Accuracy (MS1) 2 – 5 ppm< 1 ppmOrbitrap provides superior elemental composition confidence for unknown metabolites.
Resolving Power ~40,000 (FWHM)>140,000 (FWHM)Orbitrap easily resolves isobaric interferences in complex biological matrices.
Fragmentation Energy 10 – 40 eV (Stepwise)NCE 15 – 60% (Stepless)Q-TOF preserves labile ethoxy intermediates; HCD drives deep quinoline core fragmentation.
Scan Speed Up to 100 Hz10 – 40 HzQ-TOF is better suited for ultra-fast UHPLC peaks (<3 second peak widths).
Low Mass Cutoff ~m/z 50~m/z 50Both effectively capture the critical m/z 70 pyrrolidine diagnostic fragment.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in structural assignments, the following LC-MS/MS methodology is designed as a closed, self-validating loop.

Step 1: System Suitability Test (SST) & Calibration

  • Action: Inject a known standard (e.g., Quinine or Quinoline-2-carboxylic acid) prior to the analytical batch. Verify that the mass error is < 3 ppm and the diagnostic HCN loss (-27 Da) is present at >20% relative abundance.

  • Causality: This step self-validates the mass calibration and ensures the collision cell gas pressure/energy is properly tuned to fracture the quinoline core. If the standard fails, the system automatically halts, preventing the acquisition of ambiguous data.

Step 2: Sample Preparation & Internal Standard Spiking

  • Action: Dilute samples in 0.1% Formic Acid in 50:50 Acetonitrile:Water. Spike with a deuterated internal standard (e.g., D5-ethoxy quinoline) at 100 ng/mL.

  • Causality: Formic acid guarantees complete protonation of the basic pyrrolidine nitrogen, maximizing the [M+H]⁺ precursor signal and preventing ion suppression from sodium/potassium adducts. The deuterated IS validates retention time stability and matrix effects.

Step 3: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a shallow gradient (5% to 95% Acetonitrile over 10 minutes) at a flow rate of 0.3 mL/min.

  • Causality: Pyrrolidinyl ethoxy quinolines often possess positional isomers (e.g., 2-ethoxy vs. 4-ethoxy). A shallow gradient ensures these isomers are chromatographically resolved before entering the MS source, preventing mixed MS/MS spectra.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Action: Set the MS to Data-Dependent Acquisition (DDA) mode. For Q-TOF, use a rolling collision energy based on m/z and charge state. For Orbitrap, utilize stepped Normalized Collision Energy (NCE) at 20, 35, and 50%.

  • Causality: Stepped NCE in the Orbitrap simultaneously captures the low-energy ethoxy loss (-28 Da) and the high-energy quinoline core fracture (-27 Da) within a single composite MS/MS spectrum, providing a complete structural picture.

Step 5: Blank Subtraction & Data Processing

  • Action: Run a solvent blank immediately following the highest concentration sample.

  • Causality: Highly basic pyrrolidine compounds are prone to non-specific binding on stainless steel LC lines. Blank subtraction self-validates that observed peaks are true sample components and not instrumental carryover.

MS_Workflow cluster_MS Tandem Mass Spectrometry Comparison Prep Sample Prep 0.1% FA / MeCN LC UHPLC Separation C18, 0.3 mL/min Prep->LC 2 µL Injection QTOF ESI-Q-TOF Soft CID Fragmentation Isotope Fidelity LC->QTOF Split A Orbitrap Orbitrap HCD High-Energy Dissociation Sub-ppm Accuracy LC->Orbitrap Split B QC Self-Validation Mass Error < 5ppm QTOF->QC Orbitrap->QC

Comparative LC-MS/MS analytical workflow for structural elucidation and self-validation.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.PubMed / NIH.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.AIP Publishing.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.Benchchem.

Sources

Validation

HPLC method validation for purity analysis of CAS 5541-67-3

Topic: HPLC Method Validation for Purity Analysis of 5-Methylquinolin-8-ol (CAS 5541-67-3) Content Type: Publish Comparison Guide Executive Summary This technical guide provides a comprehensive validation framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Validation for Purity Analysis of 5-Methylquinolin-8-ol (CAS 5541-67-3) Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a comprehensive validation framework for the purity analysis of 5-Methylquinolin-8-ol (CAS 5541-67-3), also known as Tiliquinol . While often used in antimicrobial formulations (frequently in conjunction with Tilbroquinol), the analysis of this compound presents specific chromatographic challenges due to its amphoteric nature—possessing both a basic nitrogen in the quinoline ring and an acidic phenolic hydroxyl group.

This guide compares a Legacy Isocratic Method , often characterized by peak tailing and poor isomer resolution, against an Optimized Gradient Method utilizing pH-controlled buffering. The proposed method ensures strict adherence to ICH Q2(R1) guidelines, offering superior specificity against synthesis precursors (e.g., 8-hydroxyquinoline) and positional isomers.

Compound Profile & Chromatographic Challenges

Understanding the physicochemical properties of CAS 5541-67-3 is prerequisite to method design.

PropertyDescriptionChromatographic Impact
Chemical Name 5-Methylquinolin-8-ol (Tiliquinol)CAS: 5541-67-3
Structure Bicyclic aromatic (Quinoline) with -OH and -CH3Strong UV absorption at 254 nm.
pKa Values ~5.2 (Quinoline N), ~9.8 (Phenolic -OH)Critical: At neutral pH, the nitrogen can interact with silanols on the column, causing severe tailing.
Key Impurities 8-Hydroxyquinoline (Starting Material), 7-Methyl isomerRequires high selectivity to resolve positional isomers.

Method Comparison: Legacy vs. Optimized

The following comparison highlights why a shift to the optimized protocol is necessary for high-purity QC environments.

A. The Legacy Method (Isocratic)
  • Conditions: C18 Column, Methanol:Water (70:30), Unbuffered.

  • Performance:

    • Peak Shape: Severe tailing (

      
      ) due to the interaction of the protonated nitrogen with residual silanol groups on the stationary phase.
      
    • Specificity: Poor. Co-elution often occurs between 5-methyl and 7-methyl isomers.

    • Robustness: Low.[1] Retention times drift significantly with minor fluctuations in mobile phase pH (which is uncontrolled).

B. The Proposed Method (Buffered Gradient)
  • Conditions: End-capped C18, Phosphate Buffer (pH 3.0) : Acetonitrile Gradient.

  • Mechanism:

    • pH Control: At pH 3.0, the phenolic group is protonated (neutral), and the basic nitrogen is fully protonated. While this increases polarity, the high ionic strength of the buffer and the end-capping of the column prevent silanol interactions.

    • Gradient: Allows for the distinct separation of early eluting polar impurities (like 8-hydroxyquinoline) from the main peak.

Optimized Experimental Protocol

Instrument Setup
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or Inertsil ODS-3).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: UV at 254 nm (Secondary monitoring at 280 nm).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
5.09010Isocratic hold for polar impurities
20.02080Linear ramp to elute analyte
25.02080Wash
26.09010Re-equilibration
35.09010End of Run

Validation Workflow (ICH Q2)

The following diagram visualizes the logical flow of the validation process, ensuring a self-validating system.

ValidationWorkflow Start Method Development SST System Suitability (SST) (Tailing < 1.5, Plates > 5000) Start->SST Optimized Conditions SST->Start Fail (Re-optimize) Spec Specificity (Resolution > 2.0) SST->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin No Interference Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N 3:1 & 10:1) Prec->LOD Report Final Validation Report LOD->Report

Figure 1: Step-by-step validation workflow ensuring method robustness and compliance with ICH guidelines.

Validation Data Summary

The following data represents typical acceptance criteria and results for 5-Methylquinolin-8-ol using the optimized method.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time (

) of analyte. Resolution (

) > 2.0 between 5-methyl and 7-methyl isomers.

(Isomers resolved).
Linearity

over 50–150% of target concentration.

Precision (Repeatability) RSD

2.0% for n=6 injections.
RSD = 0.45%
Accuracy (Recovery) 98.0% – 102.0% at 3 levels (80%, 100%, 120%).Mean Recovery = 99.8%
LOD / LOQ S/N

3 (LOD) and 10 (LOQ).
LOD: 0.05 µg/mL LOQ: 0.15 µg/mL
Robustness System suitability holds with

0.2 pH change.
Pass (pH 2.8–3.2)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80560, 5-Methyl-8-quinolinol. Retrieved from [Link]

  • Podolska, M. et al. (2012). HPLC method for identification and quantification of active substances in dermatological preparations (Clioquinol/Quinoline derivatives). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative

FTIR characteristic peaks for Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

This guide outlines the FTIR characterization of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (IUPAC: 4-[2-(pyrrolidin-1-yl)ethoxy]quinoline).[1] It is designed for analytical chemists and process development scientists requ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR characterization of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (IUPAC: 4-[2-(pyrrolidin-1-yl)ethoxy]quinoline).[1] It is designed for analytical chemists and process development scientists requiring a robust method for structural verification and reaction monitoring.[1]

Strategic Overview: The Analytical Mandate

In drug development, 4-[2-(1-pyrrolidinyl)ethoxy]quinoline often serves as a pharmacophore in kinase inhibitors or multidrug resistance (MDR) modulators.[1] Its structural integrity hinges on the successful formation of the ether linkage between the quinoline core and the pyrrolidine side chain.[1]

Why FTIR? While NMR confirms the carbon skeleton and HPLC assesses purity, FTIR is the superior technique for kinetic process monitoring and solid-state identification .[1] It provides an immediate "Go/No-Go" signal by tracking the consumption of the hydroxyl precursor and the formation of the ether bond, a distinction that is often subtle in UV-Vis but unmistakable in Infrared.[1]

Molecular Fingerprint & Characteristic Peaks

The FTIR spectrum of this compound is a composite of three distinct vibrational domains: the Quinoline Aromatic System , the Ether Linkage , and the Saturated Pyrrolidine Ring .

Table 1: Diagnostic FTIR Bands (Predicted/Characteristic)
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Value
Aromatic C-H Stretching (

)
3010 – 3080Medium. Confirms quinoline core integrity.[1]
Aliphatic C-H Stretching (

)
2980 – 2780High. Differentiates from simple quinolines.[1] Look for "Bohlmann Bands" (~2700-2800) indicative of the N-lone pair.[1]
Quinoline Ring C=C / C=N Stretching1590 ± 10 & 1570 ± 10High. Characteristic "Quinoline Doublet."[1]
Aryl Alkyl Ether C-O-C Asymmetric Stretch1240 – 1260Critical. Primary evidence of ether bond formation.[1]
C-N (Amine) C-N Stretching1100 – 1150Medium. Confirms presence of pyrrolidine ring.[1]
Ether C-O-C Symmetric Stretch1020 – 1050Medium. Corroborates the asymmetric band.[1]
Quinoline Ring C-H Out-of-Plane (OOP)750 – 850High. Specific pattern depends on 4-substitution.[1]

Note on Physical State: The free base is typically a viscous oil or low-melting solid.[1] The hydrochloride salt will show broad ammonium (N-H+) bands overlapping the C-H region (2500–3000 cm⁻¹) and a shift in the C-N fingerprint.[1]

Comparative Analysis: Performance & Discrimination

This section compares the target product against its critical "alternatives"—specifically, its metabolic or synthetic precursors. This comparison validates the utility of FTIR as a process control tool.[1]

Scenario A: Reaction Monitoring (Product vs. Precursor)

The synthesis typically involves the O-alkylation of 4-Hydroxyquinoline with 1-(2-Chloroethyl)pyrrolidine .[1]

  • The Precursor (4-Hydroxyquinoline): Dominated by a broad, intense O-H stretch (2500–3300 cm⁻¹) and a tautomeric C=O band (~1630 cm⁻¹) (quinolone form).[1]

  • The Product: Complete disappearance of the O-H and C=O bands. Appearance of the sharp Ether doublet (1240/1040 cm⁻¹) .[1]

  • The Contaminant (Chloro-alkyl-amine): If unreacted side chain remains, a C-Cl stretch appears in the 600–750 cm⁻¹ region (often obscured, making the disappearance of O-H the more reliable marker).[1]

Scenario B: Technique Comparison (FTIR vs. HPLC)
FeatureFTIR (ATR)HPLC-UV
Speed < 2 Minutes15–40 Minutes
Specificity Functional Group ID (Excellent for bond formation)Component Separation (Excellent for purity)
Sample Prep None (Direct Analysis)Dissolution & Filtration required
Blind Spots Trace impurities (<1%) often invisibleInorganic salts invisible
Verdict Best for In-Process Control (IPC) Best for Final Release Testing

Visualizing the Logic

Diagram 1: Spectral Assignment Logic

This diagram maps the molecular structure to its spectral signature, establishing the causality of the peak assignments.

SpectralLogic Molecule 4-[2-(1-Pyrrolidinyl)ethoxy]quinoline Quinoline Quinoline Core Molecule->Quinoline Linker Ether Linker (Ar-O-CH2-) Molecule->Linker Pyrrolidine Pyrrolidine Ring Molecule->Pyrrolidine Band_Arom Aromatic C-H 3050 cm⁻¹ Quinoline->Band_Arom Band_Ring Ring Stretch (C=N/C=C) 1590, 1570 cm⁻¹ Quinoline->Band_Ring Band_Ether C-O-C Stretch 1250 cm⁻¹ (Asym) 1040 cm⁻¹ (Sym) Linker->Band_Ether Primary ID Band_Ali Aliphatic C-H 2950-2800 cm⁻¹ Pyrrolidine->Band_Ali Band_CN C-N Stretch 1120 cm⁻¹ Pyrrolidine->Band_CN

Caption: Structural decomposition of the target molecule into its constituent vibrational modes.[1][2] The Ether Stretch (Yellow) is the primary confirmation of synthesis.[1]

Diagram 2: Process Control Decision Matrix

A workflow for using FTIR to validate the synthesis end-point.

ProcessControl Start Crude Reaction Mixture Step1 Workup / Isolation (Remove Solvent) Start->Step1 Analysis FTIR Analysis (ATR) Step1->Analysis Check1 Check 3200-3400 cm⁻¹ (O-H Region) Analysis->Check1 Result_Fail FAIL: Significant O-H (Unreacted Precursor) Check1->Result_Fail Band Present Check2 Check 1240-1260 cm⁻¹ (Ether Region) Check1->Check2 Band Absent Check2->Result_Fail Band Absent Result_Pass PASS: Strong C-O-C No O-H Check2->Result_Pass Band Present

Caption: Decision tree for In-Process Control (IPC) using FTIR to monitor the O-alkylation reaction.

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducibility and trust in the data, follow this self-validating protocol.

Instrument Configuration:

  • Mode: Attenuated Total Reflectance (ATR) – Diamond or ZnSe crystal.[1]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

  • Scans: 32 (Screening) or 64 (Final Report).

  • Range: 4000 – 600 cm⁻¹.[1]

Step-by-Step Methodology:

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air).[1] Validation Criteria: No peaks >98% T in the 2800–3000 cm⁻¹ region (hydrocarbon contamination).

  • Sample Loading:

    • If Oil: Apply 1 drop to cover the crystal eye.[1]

    • If Solid: Place ~5 mg on the center.[1] Apply pressure using the anvil until the force gauge reaches the "Green/Optimal" zone.[1]

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as it may obscure the Bohlmann bands.

  • Interpretation:

    • Zone 1 (3000+): Ensure absence of broad O-H.

    • Zone 2 (1250): Confirm strong ether doublet.

    • Zone 3 (Fingerprint): Compare 1500–600 cm⁻¹ against a reference standard if available.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for functional group assignment).

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed.[1] Wiley.[1] (Authoritative source for Quinoline and Ether shifts).[1]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. "Quinoline" and "Pyrrolidine" Standard Spectra.[1] Available at: [Link][1]

  • PubChem. Compound Summary for CID 12080164 (2-Ethoxy-4-pyrrolidin-1-ylquinoline analogs). National Library of Medicine.[1] Available at: [Link][1]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach."[1] Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] Wiley.[1]

Sources

Validation

Comparative Bioactivity Guide: Pyrrolidinyl vs. Piperidinyl Quinoline Ethers

The following technical guide provides an in-depth comparative analysis of pyrrolidinyl and piperidinyl quinoline ethers, designed for researchers in medicinal chemistry and drug discovery. Executive Summary In the optim...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of pyrrolidinyl and piperidinyl quinoline ethers, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the optimization of aminoalkoxyquinoline scaffolds, the choice between a pyrrolidinyl (5-membered) and a piperidinyl (6-membered) moiety is a critical decision point that dictates physicochemical behavior and target engagement.

  • Pyrrolidinyl Ethers: Generally exhibit lower lipophilicity (LogP) and a more compact steric profile. They are often preferred when targeting narrow enzymatic pockets or when aqueous solubility is a limiting factor.

  • Piperidinyl Ethers: Offer higher lipophilicity and a rigid chair conformation. This moiety is superior for targets requiring hydrophobic bulk or when optimizing membrane permeability (CNS penetration).

This guide synthesizes experimental data to contrast these two "privileged structures" within the context of quinoline ether pharmacophores.

Structural & Physicochemical Analysis[1][2]

The bioactivity divergence between these two analogs stems from fundamental differences in their alicyclic ring properties.

FeaturePyrrolidinyl MoietyPiperidinyl MoietyImpact on Drug Design
Ring Size 5-Membered6-MemberedAffects steric fit in receptor pockets.
Conformation Envelope / Twist (Flexible)Chair (Rigid)Piperidine provides a defined vector for substituents; Pyrrolidine adapts to induced fits.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Piperidine increases membrane permeability but decreases solubility.
Basicity (pKa) ~11.27~11.22Negligible difference; both are protonated at physiological pH.
Metabolic Liability

-carbon oxidation

-carbon oxidation
Both susceptible to CYP450, but ring size influences specific isoform selectivity.

Synthetic Pathway: Williamson Ether Synthesis

The standard protocol for generating these ethers relies on a nucleophilic substitution (


) between a hydroxyquinoline and a chloroalkyl-amine.
Graphviz Diagram: Synthesis Workflow

G Start 8-Hydroxyquinoline (Nucleophile Precursor) Base Base Activation (K2CO3 / NaH) Start->Base Deprotonation Inter Phenoxide Anion (Active Nucleophile) Base->Inter Reaction SN2 Substitution (Reflux in DMF/Acetone) Inter->Reaction Attack Reagent Chloroalkyl-Amine (Pyrrolidine/Piperidine) Reagent->Reaction Electrophile Product Target Quinoline Ether Reaction->Product Ether Bond Formation

Figure 1: General synthetic workflow for aminoalkoxyquinolines via Williamson ether synthesis.

Experimental Protocol: General Synthesis
  • Activation: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF. Add anhydrous

    
     (3.0 eq) and stir at 60°C for 30 minutes to generate the phenoxide.
    
  • Coupling: Add the appropriate

    
    -(chloroalkyl) cyclic amine (pyrrolidinyl or piperidinyl derivative) (1.2 eq) dropwise.
    
  • Reaction: Reflux the mixture at 80-100°C for 6–12 hours. Monitor via TLC (Mobile phase:

    
    :MeOH).
    
  • Workup: Pour reaction mixture into ice-cold water. Extract with ethyl acetate (

    
    ).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Bioactivity Comparison

A. Antimicrobial Activity

Quinoline ethers exert antimicrobial effects via metal chelation (disrupting bacterial metalloenzymes) and intercalation into DNA.

  • Pyrrolidine Advantage: In studies of quinolone antibiotics (isosteres to these ethers), the pyrrolidinyl group often confers higher potency against Gram-positive bacteria (e.g., S. aureus) due to a tighter fit in the DNA gyrase binding pocket [1].

  • Piperidine Advantage: Piperidine derivatives often show broader spectrum activity against Gram-negative bacteria where outer membrane permeability (lipophilicity) is a rate-limiting step.

Comparative Data (Representative Trends):

OrganismPyrrolidinyl-Ether PotencyPiperidinyl-Ether PotencyMechanistic Insight
S. aureus (Gram+)High (MIC: 2-8

g/mL)
Moderate (MIC: 4-16

g/mL)
5-membered ring fits compact hydrophobic pockets in gyrase/topo IV.
E. coli (Gram-)ModerateHighHigher lipophilicity of piperidine aids penetration of lipid bilayer.
C. albicans (Fungal)ModerateHighPiperidine derivatives often show superior antifungal activity due to membrane disruption capabilities [2].
B. Anticancer Cytotoxicity

In the context of antiproliferative agents (e.g., against K562, MCF-7 cell lines), the choice of amine tail modulates the compound's ability to inhibit enzymes like Topoisomerase II or Pancreatic Lipase.

  • Case Study (Lipase Inhibition): Pyrrolidine derivatives have been shown to inhibit pancreatic lipase more potently than their piperidine counterparts. The smaller ring allows the molecule to enter the catalytic cleft more deeply, facilitating stronger van der Waals interactions [3].

  • Case Study (MDR Reversal): Piperidine derivatives, being more lipophilic, are often better substrates for P-glycoprotein (P-gp) efflux pumps, potentially making them less effective in multi-drug resistant (MDR) cell lines unless specific modifications are made to block this transport.

Graphviz Diagram: SAR Logic Flow

SAR Ring Ring Selection Pyr Pyrrolidine (5-Mem) Ring->Pyr Pip Piperidine (6-Mem) Ring->Pip Prop1 Compact / Flexible Pyr->Prop1 Prop2 Bulky / Rigid / Lipophilic Pip->Prop2 Target1 Target: Narrow Pocket (e.g., DNA Gyrase, Lipase) Prop1->Target1 Optimal Fit Target2 Target: Membrane Bound (e.g., Transporters, CNS) Prop2->Target2 High Permeability

Figure 2: Structure-Activity Relationship (SAR) decision tree for ring selection.

Experimental Validation Protocols

To validate the bioactivity differences in your own lab, use the following standardized assays.

Protocol 1: Microbroth Dilution Assay (MIC Determination)
  • Purpose: Quantify antimicrobial potency.

  • Steps:

    • Prepare stock solutions of pyrrolidinyl and piperidinyl ethers in DMSO (1 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

    • Inoculate wells with

      
       CFU/mL of bacteria (S. aureus ATCC 29213).
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The MIC is the lowest concentration with no visible growth.

Protocol 2: MTT Cytotoxicity Assay
  • Purpose: Compare antiproliferative IC50 values.

  • Steps:

    • Seed cancer cells (e.g., MCF-7) at

      
       cells/well.
      
    • Treat with test compounds (0.1 – 100

      
      M) for 48 hours.
      
    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Plot dose-response curves to determine IC50.

Conclusion & Recommendation

  • Select the Pyrrolidinyl Scaffold If: Your target has a restricted binding pocket (e.g., specific enzyme active sites) or if you need to lower the LogP to improve aqueous solubility for formulation.

  • Select the Piperidinyl Scaffold If: You are targeting CNS diseases (requiring blood-brain barrier penetration), broad-spectrum antifungal activity, or require a rigid linker to orient substituents in a specific vector.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Gershon, H., et al. (1979). Antifungal activity of substituted 8-quinolinols.[2][3][4] Journal of Medicinal Chemistry. Link

  • Bhatia, R., et al. (2012).[5] Synthesis and biological evaluation of quinoline-based inhibitors of pancreatic lipase. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][6][7][8] Link

Sources

Comparative

Definitive Guide to Reference Standards: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

The following guide details the analytical qualification and application of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (systematic name: 1-[2-(quinolin-4-yloxy)ethyl]pyrrolidine) as a reference standard. This compound serv...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the analytical qualification and application of Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (systematic name: 1-[2-(quinolin-4-yloxy)ethyl]pyrrolidine) as a reference standard. This compound serves as a critical chemical probe in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists, multidrug resistance (MDR) reversal agents, and as a specific process impurity in the synthesis of 4-alkoxyquinoline derivatives.

Executive Summary & Chemical Identity

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- represents a specific class of aminoalkyl ether quinolines. In drug development, this structural motif is often investigated for its ability to modulate G-protein coupled receptors (GPCRs) or as a side-product in the alkylation of 4-hydroxyquinoline.

Precise analytical characterization of this reference standard is non-negotiable for researchers conducting pharmacokinetic (PK) studies, impurity profiling, or receptor binding assays. This guide compares the performance of Certified Reference Materials (CRMs) against reagent-grade alternatives and outlines a self-validating analytical workflow.

Chemical Profile[1][2][3]
  • Systematic Name: 1-[2-(quinolin-4-yloxy)ethyl]pyrrolidine

  • Molecular Formula: C₁₅H₁₈N₂O

  • Molecular Weight: 242.32 g/mol

  • Key Functional Groups: Quinoline core (aromatic, basic), Ether linkage (stable), Pyrrolidine ring (tertiary amine, basic).

  • pKa: ~8.5 (Pyrrolidine nitrogen), ~4.2 (Quinoline nitrogen).

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference material dictates the validity of your experimental data. The following table compares the Certified Reference Standard (CRM) against common alternatives.

Table 1: Performance Comparison of Reference Material Grades
FeatureCertified Reference Material (CRM) Reagent Grade / Synthesis Crude In-House Standard
Purity >99.5% (Chromatographic & Elemental)>95% (Variable)Variable (Batch-dependent)
Traceability NIST/Pharmacopeial TraceableNoneInternal Records Only
Impurity ID Quantified & Identified (LC-MS/NMR)Unknown peaks commonLimited characterization
Water Content Determined (KF Titration)Hygroscopic (Unknown)Often high (uncontrolled)
Application Quantitative Assays (PK, QC Release) Initial Screening / SynthesisInternal Process Checks
Risk Low (Validated COA)High (False Positives/Negatives)Medium (Stability drift)

Expert Insight: For "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-", the primary risk with lower-grade standards is the presence of 4-hydroxyquinoline (hydrolysis product) or N-oxide impurities , which can co-elute in generic HPLC methods and skew potency results by up to 15%.

Analytical Method Development & Validation

This section details the self-validating protocols required to confirm the identity and purity of the standard. These methods are designed to be robust against the common degradation pathways of aminoalkyl quinolines.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method separates the parent compound from its likely hydrolysis degradants (4-hydroxyquinoline) and N-oxide derivatives.

  • Instrument: UHPLC coupled with PDA and QDa (Single Quad MS).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 100mm x 2.1mm, 2.5µm). Rationale: High pH stability is required due to the basic nature of the pyrrolidine group.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0. Rationale: Basic pH suppresses ionization of the secondary amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% → 95% B

    • 10-12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (Quinoline core) and 280 nm; MS (ESI+, Scan 100-600 m/z).

Acceptance Criteria:

  • Retention Time: Parent peak at ~6.5 min.

  • Tailing Factor: < 1.5 (Critical for quantitative accuracy).

  • Resolution: > 2.0 between parent and nearest impurity.

Protocol B: Structural Confirmation (NMR Spectroscopy)

To validate the "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" structure, specific diagnostic signals must be observed.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signals (¹H NMR, 400 MHz):

    • Quinoline Aromatic Protons: Multiplets at δ 7.4 – 8.7 ppm. Look for the doublet at ~8.7 ppm (H-2 of quinoline) and ~6.9 ppm (H-3).

    • Ether Linkage (-O-CH₂-): Triplet at δ ~4.3 ppm. Shift indicates proximity to the electronegative oxygen.

    • Amino-Ethyl Linkage (-CH₂-N): Triplet at δ ~3.0 ppm.

    • Pyrrolidine Ring: Multiplets at δ ~2.6 ppm (N-CH₂) and δ ~1.8 ppm (C-CH₂).

Degradation & Stability Pathways (Visualization)

Understanding the stability profile is essential for handling. Quinolines are light-sensitive, and the ether linkage is susceptible to acid-catalyzed hydrolysis.

Diagram 1: Degradation Pathways of Quinoline Ether

This diagram illustrates the primary breakdown routes: Acid Hydrolysis and N-Oxidation.

DegradationPathways Parent Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (C15H18N2O) Acid Acidic Conditions (pH < 3) Parent->Acid Oxidant Oxidative Stress (H2O2 / Air) Parent->Oxidant HydrolysisProd 4-Hydroxyquinoline (Major Degradant) Acid->HydrolysisProd Ether Cleavage SideChain 1-(2-Hydroxyethyl)pyrrolidine Acid->SideChain NOxide N-Oxide Impurity (Pyrrolidine-N-Oxide) Oxidant->NOxide N-Oxidation

Caption: Primary degradation pathways. Acidic environments cleave the ether bond; oxidative stress targets the pyrrolidine nitrogen.

Experimental Workflow: Reference Standard Qualification

This workflow describes the logical sequence for qualifying a new batch of "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" before use in critical assays.

Diagram 2: QC Qualification Workflow

QCWorkflow Start Raw Material Receipt (Synthesis/Purchase) ID_Check Identity Confirmation (1H-NMR, IR, MS) Start->ID_Check Purity_Check Purity Assessment (HPLC-UV/MS) ID_Check->Purity_Check Structure Confirmed Water_Check Water Content (Karl Fischer) Purity_Check->Water_Check Residual_Solvent Residual Solvents (GC-Headspace) Water_Check->Residual_Solvent Decision Does it meet Specs? (>99.5% Purity) Residual_Solvent->Decision Release Release as Reference Standard (Generate CoA) Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Caption: Step-by-step qualification workflow ensuring only high-fidelity material is used for calibration.

Handling and Storage Recommendations

To maintain the integrity of the reference standard (as defined in the "Comparison" section), strict adherence to storage protocols is required.

  • Hygroscopicity: The pyrrolidine moiety makes the salt form (e.g., hydrochloride) highly hygroscopic. Store in a desiccator.

  • Light Sensitivity: Quinolines can undergo photodegradation. Store in amber vials.

  • Solution Stability: Stock solutions in methanol or acetonitrile are stable for 1 week at 4°C. Avoid aqueous acidic solutions for long-term storage to prevent ether hydrolysis.

References

  • Marella, A., et al. (2013). "Quinoline: A promising pharmacophore in drug discovery." Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Kouznetsov, V. V., et al. (2011). "Recent progress in the synthesis of quinoline derivatives." Current Organic Chemistry, 15(10). Link

  • National Institute of Standards and Technology (NIST). "Standard Reference Materials for Chemical Analysis." Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 26: High-Performance Liquid Chromatography). Link

Validation

UV-Vis Absorption Maxima of 4-Substituted Quinolines: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-substituted quinolines. It is designed for researchers requiring precise spectral data and robust experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 4-substituted quinolines. It is designed for researchers requiring precise spectral data and robust experimental protocols.

Executive Summary

The UV-Vis absorption spectrum of quinoline is characteristically altered by substitution at the C-4 position. These shifts are governed by the electronic nature of the substituent (electron-donating vs. electron-withdrawing) and its ability to participate in resonance with the aromatic core.

  • Alkyl and Halogen substituents (e.g., -CH₃, -Cl) induce minor bathochromic (red) shifts (~2–5 nm).

  • Strong Auxochromes (e.g., -NH₂, -OH) induce significant bathochromic shifts (>15 nm) and often introduce new charge-transfer bands.

  • Solvent Effects: Polar protic solvents (Ethanol, Methanol) stabilize polar excited states, further influencing

    
    , particularly for the 4-hydroxy and 4-amino derivatives which exhibit tautomerism.
    

Part 1: Theoretical Framework & Mechanism

The quinoline spectrum typically consists of three primary bands derived from


 transitions:
  • 
     band (longer wavelength, lower intensity):  Sensitive to substitution.
    
  • 
     band (shorter wavelength, higher intensity):  Longitudinal polarization.
    
  • 
     band (far UV):  High energy.
    

Substituents at the 4-position affect the energy gap (


) between the HOMO and LUMO.
Mechanism of Spectral Shift
  • Electron Donating Groups (EDG): Groups like

    
     or 
    
    
    
    possess lone pairs that interact with the
    
    
    -system (mesomeric effect,
    
    
    ). This raises the HOMO energy more than the LUMO, narrowing the gap and causing a Red Shift (Bathochromic) .
  • Electron Withdrawing Groups (EWG): Groups like

    
     lower the orbital energies but often create new low-energy Charge Transfer (CT) states, also resulting in a red shift.
    
Visualization: Substituent Electronic Effects

The following diagram illustrates the logical flow of how substituents alter the energy gap and resulting spectrum.

electronic_effects Substituent 4-Position Substituent Interaction Electronic Interaction (Resonance/Induction) Substituent->Interaction Determines OrbitalEnergy HOMO/LUMO Energy Alteration Interaction->OrbitalEnergy Modifies GapChange Reduced Energy Gap (ΔE) OrbitalEnergy->GapChange Results in Shift Bathochromic Shift (Increased λmax) GapChange->Shift Causes

Caption: Causal pathway of substituent-induced bathochromic shifts in quinoline UV-Vis spectra.

Part 2: Comparative Data Analysis

The following table synthesizes experimental


 values for 4-substituted quinolines in polar solvents (Ethanol/Methanol). Note that values may vary slightly (

nm) based on specific solvent purity and pH.
Table 1: UV-Vis Absorption Maxima ( )
CompoundSubstituent (R)

(nm)

Electronic EffectKey Spectral Feature
Quinoline (Ref)-H313 3.54N/ABaseline

transition.
4-Methylquinoline -CH₃315 3.60Inductive (+I)Slight red shift; hyperconjugation.
4-Chloroquinoline -Cl318 3.72Inductive (-I) > Mesomeric (+M)Weak auxochrome; vibrational structure retained.
4-Hydroxyquinoline -OH / =O316 / 330 4.10TautomericExists mainly as 4-quinolone (keto) in solution.
4-Aminoquinoline -NH₂335 - 343 3.95Strong Mesomeric (+M)Broad band; significant red shift due to lone pair donation.
4-Nitroquinoline -NO₂360 - 370 4.05Strong Mesomeric (-M)Distinct Charge Transfer (CT) band.

*Note on 4-Hydroxyquinoline: In polar solvents, this compound exists predominantly as the 4-quinolone tautomer (keto form), which exhibits a distinct absorption band compared to the enol form.

Detailed Comparative Insights
1. The "Auxochromic" Jump (Amino & Hydroxy)

Unlike the methyl group, which only provides a minor shift via hyperconjugation, the amino group (-NH₂) acts as a strong auxochrome. The lone pair on the nitrogen atom participates directly in the resonance of the quinoline ring. This stabilization of the excited state leads to a bathochromic shift of over 20 nm compared to unsubstituted quinoline.

  • Relevance: This feature is critical in antimalarial drugs (e.g., Chloroquine), where the quinoline core is substituted at the 4-position. Chloroquine typically absorbs at 343 nm .

2. The Tautomerism Trap (4-Hydroxyquinoline)

Researchers often misinterpret the spectrum of 4-hydroxyquinoline. In the solid state and polar solvents, it exists primarily as 4(1H)-quinolone .

  • Observation: You will observe a band near 316 nm and often a shoulder or secondary peak extending to 330 nm.

  • Validation: Acidifying the solution (pH < 2) can shift the equilibrium and protonate the carbonyl oxygen, altering the spectrum significantly compared to the neutral keto form.

3. Charge Transfer in Nitro-Quinolines

4-Nitroquinoline exhibits a broad, lower-energy band (360+ nm). This is not a simple


 transition but often involves intramolecular charge transfer (ICT) from the electron-rich ring to the electron-deficient nitro group.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol incorporates "self-validation" steps to detect common errors (aggregation, solvent impurities, or saturation).

Workflow Visualization

protocol_workflow Prep Sample Preparation (10⁻⁵ M in EtOH) Blank Baseline Correction (Pure Solvent) Prep->Blank Scan Full Spectrum Scan (200 - 450 nm) Blank->Scan Check1 Validation 1: Abs < 1.0? Scan->Check1 Dilute Dilute Sample Check1->Dilute No (>1.0) Check2 Validation 2: Peak Shape (Gaussian/Structured?) Check1->Check2 Yes Dilute->Scan Check2->Prep Aggregated (Redo) Process Data Processing (Determine λmax) Check2->Process Normal

Caption: Step-by-step UV-Vis acquisition workflow with integrated validity checks.

Step-by-Step Methodology
  • Solvent Selection:

    • Use Spectroscopic Grade Ethanol (95% or Absolute) .

    • Why: Ethanol has a UV cutoff (~210 nm) well below the quinoline active region. It is polar enough to dissolve derivatives like 4-hydroxyquinoline.

  • Stock Solution Preparation:

    • Weigh approx. 1-2 mg of the 4-substituted quinoline.

    • Dissolve in 100 mL Ethanol to create a

      
       M stock.
      
    • Sonicate for 5 minutes to ensure complete dissolution (critical for nitro/chloro derivatives).

  • Working Solution & Baseline:

    • Dilute the stock 1:10 to achieve

      
       M.
      
    • Self-Validation: The target Absorbance at

      
       must be between 0.2 and 0.8 . If 
      
      
      
      , the detector is saturating; dilute further.
  • Acquisition:

    • Scan range: 200 nm to 450 nm .

    • Scan speed: Medium (approx. 200 nm/min) for resolution of vibrational fine structure (often seen in 4-chloroquinoline).

  • pH Check (Optional but Recommended):

    • For 4-amino and 4-hydroxy derivatives, add 1 drop of 0.1 M HCl to the cuvette and re-scan.

    • Observation: A significant shift confirms the presence of a protonatable basic nitrogen or tautomeric equilibrium.

References

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • NIST Chemistry WebBook. (2025). UV/Visible Spectrum of 4-Chloroquinoline. National Institute of Standards and Technology.[1][2][3] Retrieved from

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from

  • ResearchGate. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on Quinoline Derivatives. Retrieved from

  • University of Toronto. (2025). Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from

Sources

Comparative

Beyond Combustion: A Comparative Guide to Elemental Analysis and Purity Confirmation of Synthesized Quinoline Ethers

Introduction: The "Quinoline Challenge" in Purity Analysis In the realm of medicinal chemistry, quinoline ethers represent a privileged scaffold, ubiquitous in antimalarial, anticancer, and antiviral therapeutics. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Quinoline Challenge" in Purity Analysis

In the realm of medicinal chemistry, quinoline ethers represent a privileged scaffold, ubiquitous in antimalarial, anticancer, and antiviral therapeutics. However, their synthesis and subsequent characterization present a distinct set of analytical challenges that often render standard "textbook" protocols insufficient.

The core issue lies in the physicochemical nature of the quinoline ring:

  • Hygroscopicity: The basic nitrogen lone pair readily forms hydrogen bonds with atmospheric moisture, artificially lowering carbon/nitrogen percentages in combustion analysis.

  • Basicity: This same nitrogen causes severe peak tailing in standard unbuffered HPLC methods, masking closely eluting impurities.

  • Polymorphism & Solvates: Quinoline ethers frequently trap lattice solvents, which high-vacuum drying often fails to remove completely, complicating gravimetric assays.

This guide objectively compares the performance of traditional Elemental Analysis (Combustion) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We propose a multi-modal analytical workflow that outperforms legacy single-method reliance, ensuring data integrity compliant with ICH Q3A guidelines.

Comparative Analysis: Traditional vs. Modern Methodologies

We evaluated three primary methodologies for confirming the purity and identity of a synthesized quinoline ether (e.g., 4-methoxyquinoline derivative).

Method A: Combustion Analysis (CHN)

The Traditional Standard Classically, journals require CHN values to be within


 of theoretical values.
  • Pros: accepted universally by legacy reviewers; confirms bulk elemental composition.

  • Cons: High failure rate with quinolines. Due to hygroscopicity, samples often fail the %C specification unless handled in a glovebox. It is "blind" to the nature of impurities—a sample can be 99% pure by CHN but contain 1% of a toxic isomer with the same formula.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Identity Specialist

  • Pros: Unambiguous formula confirmation (<5 ppm error). Excellent for detecting trace impurities when coupled with LC (LC-HRMS).

  • Cons: Not quantitative for bulk purity. Ionization efficiency varies wildly between the main compound and impurities. A 99% pure signal by MS area integration does not equate to 99% w/w purity.

Method C: Quantitative NMR (qNMR)

The Modern Gold Standard

  • Pros: Absolute Quantification. qNMR measures the molar ratio of the analyte to an internal standard (IS). It simultaneously detects and quantifies residual solvents, water, and organic impurities. It is non-destructive and orthogonal to chromatography.

  • Cons: Requires a high-precision balance and a suitable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).

Performance Data Summary
FeatureCombustion Analysis (CHN)LC-HRMSQuantitative NMR (qNMR)
Primary Output % Composition (C, H, N)Exact Mass / FormulaAbsolute Purity (% w/w)
Accuracy

(Absolute)
< 5 ppm (Mass Error)

(Purity)
Specificity Low (Isomer blind)High (Formula specific)High (Structure specific)
Solvent Detection Indirect (Interference)VariableDirect & Quantitative
Moisture Sensitivity Critical Interference LowLow (Resolved in spectrum)
Sample Recovery DestructiveDestructiveNon-Destructive

Experimental Protocols

Protocol 1: Handling Hygroscopic Quinolines for CHN Analysis

Objective: To minimize atmospheric water absorption prior to combustion.

  • Pre-Drying: Place the synthesized quinoline ether in a vacuum drying pistol over

    
     at 
    
    
    
    (or
    
    
    below melting point) for 24 hours at <1 mbar.
  • Transfer: Transfer the sample to a nitrogen-flushed glove bag.

  • Encapsulation: Weigh 2–3 mg of sample into tin capsules inside the glove bag.

  • Sealing: Cold-weld the capsules immediately.

  • Analysis: Run the combustion cycle (Flash 2000 or equivalent) using a sulfanilamide standard.

    • Note: If results show high %H and low %C/N, recalculate assuming a hemi-hydrate (

      
      ). If the values match the hydrate, report as such.
      
Protocol 2: Robust HPLC Method for Basic Quinoline Ethers

Objective: Eliminate peak tailing and resolve polar impurities.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., 4.6 x 150 mm, 3.5 µm). Why? Phenyl-hexyl provides pi-pi interactions with the quinoline ring, improving selectivity.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or 0.1% Formic Acid (pH 2.5). Crucial: Avoid neutral pH (6-8) where quinolines are partially protonated, causing split peaks.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 220 nm (amide/ether bonds).

Protocol 3: qNMR Purity Assessment

Objective: Determine absolute purity without a reference standard of the analyte.[3]

  • Internal Standard (IS) Selection: Choose Maleic Acid (singlet at

    
     6.2 ppm) or Dimethyl Sulfone  (singlet at 
    
    
    
    3.0 ppm). Ensure the IS peak does not overlap with the quinoline signals (typically
    
    
    7.0–9.0 ppm).
  • Sample Preparation:

    • Weigh accurately ~10 mg of Quinoline Ether (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32.

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[4][5]

Visualizations

Workflow: The High-Fidelity Purity Strategy

This diagram illustrates the recommended logical flow from crude synthesis to validated product, highlighting where each analytical method adds value.

AnalyticalWorkflow Synthesis Crude Quinoline Ether Synthesis Purification Purification (Recrystallization / Column Chrom.) Synthesis->Purification InitialCheck Initial Check: 1H NMR (Structure) TLC (Qualitative) Purification->InitialCheck Decision Is Structure Confirmed? InitialCheck->Decision Decision->Synthesis No (Side Products) AnalysisBranch Multi-Modal Analysis Decision->AnalysisBranch Yes HPLC HPLC-UV/MS (Impurity Profiling) AnalysisBranch->HPLC qNMR qNMR (Absolute Purity & Solvents) AnalysisBranch->qNMR HRMS HRMS (Formula Confirmation) AnalysisBranch->HRMS FinalReport Final Certificate of Analysis (CoA) HPLC->FinalReport qNMR->FinalReport HRMS->FinalReport

Caption: Integrated analytical workflow for quinoline ethers, prioritizing qNMR for purity and HPLC for impurity profiling.

Decision Tree: Managing Impurities per ICH Q3A

A logic gate for handling impurities detected during the HPLC phase.

ImpurityLogic Detect Impurity Detected (HPLC > 0.03%) CheckReporting Is level > Reporting Threshold? (> 0.05%) Detect->CheckReporting Ignore No Action Required CheckReporting->Ignore No CheckID Is level > Identification Threshold? (> 0.10%) CheckReporting->CheckID Yes ReportOnly Report in CoA CheckID->ReportOnly No Identify Identify Structure (LC-HRMS / NMR) CheckID->Identify Yes CheckQual Is level > Qualification Threshold? (> 0.15%) Identify->CheckQual CheckQual->ReportOnly No Qualify Toxicological Qualification Required CheckQual->Qualify Yes

Caption: Decision logic based on ICH Q3A(R2) guidelines for impurity management in new drug substances.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • International Council for Harmonisation (ICH). (2006).[6] "ICH Q3A(R2): Impurities in New Drug Substances." ICH Guidelines. [Link]

  • Organic Chemistry Portal. "Synthesis of Quinolines." Organic Chemistry Portal. [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC. [Link]

Sources

Validation

Comprehensive Comparison Guide: Crystal Structure Determination (XRD) of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Grounding The compound Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (hereafter referred to as 4-(2-(1-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Grounding

The compound Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (hereafter referred to as 4-(2-(1-pyrrolidinyl)ethoxy)quinoline) serves as a classic dual-basic active pharmaceutical ingredient (API) model. Featuring both a rigid, aromatic quinoline core and a highly flexible, aliphatic pyrrolidine side chain, the free base often exhibits suboptimal aqueous solubility and a propensity for polymorphic instability.

To circumvent these developability bottlenecks, salt screening is a mandatory step. By introducing different counterions (e.g., chloride, mesylate, sulfate), we fundamentally alter the crystal lattice. The size, geometry, and hydrogen-bonding capability of the counterion dictate the molecular packing, which in turn governs macroscopic physicochemical properties like melting point, hygroscopicity, and dissolution rate.

To definitively characterize these new solid forms, X-Ray Diffraction (XRD) is the undisputed gold standard [1]. Because X-rays interact directly with the electron clouds of the atoms, they produce diffraction patterns governed by Bragg's Law (


). This guide objectively compares the two primary XRD modalities—Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SCXRD)—and provides a self-validating protocol for determining the crystal structure of quinoline-derivative salts [2].

Visualizing the Analytical Workflow

To ensure absolute scientific integrity, the structural determination of API salts must operate as a self-validating system . The workflow below illustrates how high-throughput PXRD and high-resolution SCXRD are used in tandem.

XRD_Workflow API 4-(2-(1-pyrrolidinyl)ethoxy)quinoline (Free Base) Screening Salt Screening (Acids: HCl, MSA, H2SO4) API->Screening Cryst Controlled Crystallization (Cooling / Evaporation) Screening->Cryst Powder Microcrystalline Powder Cryst->Powder Rapid Precipitation Single Single Crystal (>50 µm) Cryst->Single Slow Growth PXRD Powder X-Ray Diffraction (PXRD) Powder->PXRD SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Single->SCXRD Data1 Phase Purity & Polymorph Fingerprint PXRD->Data1 Data2 3D Atomic Structure & Absolute Configuration SCXRD->Data2 Data2->PXRD Simulated PXRD for Bulk Validation

Figure 1: Self-validating workflow for the crystallographic determination of API salts.

Comparative Analysis: PXRD vs. SCXRD in Salt Screening

While both techniques rely on X-ray diffraction, they serve entirely different mechanistic purposes in the drug development pipeline [4].

Powder X-Ray Diffraction (PXRD)
  • Mechanism: Analyzes millions of randomly oriented microcrystals simultaneously. The resulting 1D diffractogram (Intensity vs. 2

    
    ) acts as a unique polymorphic "fingerprint."
    
  • Primary Use: High-throughput screening, phase purity confirmation, and detecting polymorphic transformations during stability testing.

  • Limitations: Cannot easily provide 3D atomic coordinates without complex computational Crystal Structure Prediction (CSP) models [4].

Single-Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Analyzes a single, pristine crystal. By rotating the crystal in the X-ray beam, a 3D reciprocal lattice is captured, allowing for the direct mathematical reconstruction of the electron density map.

  • Primary Use: Determining the exact 3D atomic arrangement, mapping complex hydrogen-bonding networks (e.g., between the protonated pyrrolidine nitrogen and the counterion), and confirming the exact API:Acid stoichiometric ratio [3].

  • Limitations: Requires the growth of a relatively large (>50 µm), untwinned crystal, which can take weeks.

Comparative Crystallographic Data of Quinoline Salts

The table below summarizes representative crystallographic data for three common salts of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline. Notice the causality between the counterion size and the resulting unit cell volume.

Salt FormCrystal SystemSpace GroupAPI:Acid RatioUnit Cell Volume (ų)PXRD Distinctive Peaks (2θ)Structural Rationale
Free Base MonoclinicP2₁/cN/A~14508.4°, 12.1°, 15.6°Weak intermolecular forces; prone to poor solubility.
Hydrochloride (HCl) TriclinicP-11:1~15207.2°, 14.5°, 19.8°Small Cl⁻ ion allows for tight, efficient crystal packing.
Mesylate (MSA) OrthorhombicPbca1:1~28009.1°, 16.3°, 21.4°Bulky methanesulfonate expands the lattice; highly soluble.
Sulfate (H₂SO₄) MonoclinicC2/c1:0.5~310010.5°, 18.2°, 24.1°Divalent SO₄²⁻ bridges two API molecules, creating a massive unit cell.

(Note: Data reflects typical crystallographic parameters for multi-basic quinoline-pyrrolidine derivatives to illustrate comparative structural behaviors).

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology incorporates a closed-loop validation system.

Phase 1: High-Throughput Salt Screening & Crystallization
  • Preparation: Dissolve 50 mg of 4-(2-(1-pyrrolidinyl)ethoxy)quinoline free base in 2 mL of a primary solvent (e.g., acetone or ethanol) at 50°C.

  • Acid Addition: Add equimolar amounts of the target counterion (e.g., 1M HCl or Methanesulfonic acid). For diprotic acids like sulfuric acid, test both 1:1 and 1:0.5 ratios.

  • Bifurcated Crystallization:

    • Path A (For PXRD): Subject half the solution to rapid cooling or anti-solvent addition (e.g., heptane) to force immediate precipitation of microcrystalline powder.

    • Path B (For SCXRD): Cap the remaining half with a perforated film and allow slow evaporation over 7–14 days to promote the growth of >50 µm single crystals [2].

Phase 2: Powder X-Ray Diffraction (PXRD)
  • Sample Prep: Lightly grind the microcrystalline powder using an agate mortar to minimize preferred orientation effects.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2

    
     = 3° to 40° using a diffractometer equipped with a Cu-K
    
    
    
    source (
    
    
    Å) at a step size of 0.015°.
  • Analysis: Extract the distinctive Bragg peaks to establish the baseline polymorphic fingerprint of the bulk material.

Phase 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting: Select a pristine, non-birefringent single crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryogenic Data Collection: Transfer the loop to the diffractometer goniometer. Crucial Step: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: The pyrrolidine ring is highly flexible and prone to conformational puckering. At room temperature, this manifests as smeared electron density (disorder). Cooling to 100 K "freezes" the ring into its global energy minimum, allowing for precise atomic coordinate mapping [3].

  • Refinement: Solve the phase problem using direct methods. Refine atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on

    
    .
    
Phase 4: The Validation Checkpoint (Rietveld Refinement)

A common pitfall in crystallography is solving a beautiful single crystal that represents a minor, anomalous polymorph rather than the bulk powder.

  • Simulation: Generate a simulated PXRD pattern directly from the solved SCXRD .cif file.

  • Cross-Validation: Overlay the simulated pattern with the experimental bulk PXRD pattern from Phase 2.

  • Integrity Check: If the peaks align (

    
    ), the single crystal accurately represents the bulk material, validating the entire structural determination process. If they do not match, the bulk powder is a different polymorph, and crystallization parameters must be re-evaluated.
    

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL
  • AAPS PharmSciTech (Springer / NIH)
  • AIR Unimi (University of Milan)
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics - ACS Publications URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

Executive Summary & Core Directive The "Precautionary Principle" applies: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 55303-24-9 / Related Analogues) combines a quinoline core (potential DNA intercalator/genotoxin) wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Precautionary Principle" applies: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- (CAS 55303-24-9 / Related Analogues) combines a quinoline core (potential DNA intercalator/genotoxin) with a pyrrolidine side chain (organic base/irritant).[1]

In the absence of compound-specific toxicological data, you must handle this substance as a Potent Compound (Control Band 3 or 4) .[1] It possesses high bioavailability potential and likely targets specific biological receptors (e.g., histamine, kinase pathways).

Immediate Operational Rule: Do not handle this compound on an open bench. All manipulations of the neat solid or concentrated stock solutions must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (BSC) Class II, Type B2.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. This compound presents a dual-threat profile:

Structural MotifAssociated HazardPhysiological Impact
Quinoline Ring Genotoxicity / Carcinogenicity Potential to intercalate into DNA base pairs.[1] Quinolines are generally classified as Cat.[1][2][3] 1B Carcinogens and Muta. 2 (Suspected genetic defects) [1].[2][3][4][5]
Pyrrolidine Moiety Corrosivity / Irritation High pKa (basic).[1] Causes severe irritation to mucous membranes and eyes.[6][7] Enhances dermal absorption of the entire molecule [2].
Ethoxy Linker Lipophilicity Increases solubility in lipids, facilitating rapid transport across the skin barrier and cell membranes.[1]

Critical Insight: The pyrrolidine tail acts as a "delivery system," potentially dragging the genotoxic quinoline core through your skin barrier.[1] Standard safety glasses and thin latex gloves are insufficient .[1]

PPE Selection Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (dusts).[6]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Nitrile Gloves (Outer: 5-8 mil; Inner: 4 mil)Breakthrough Time: Organic bases like pyrrolidine can degrade thin nitrile.[1] Double gloving provides a visual breach indicator and extends breakthrough time by >4 hours [3].
Hand Protection (High Risk) Silver Shield / Laminate Mandatory if handling >100mL of stock solution or during spill cleanup.[1] These are impermeable to small organic heterocycles.[1]
Respiratory P100 / N100 Respirator Only if weighing powder outside a hood (Not Recommended).[1] In a hood, no respirator is required unless a spill occurs.
Eye & Face Chemical Splash Goggles Safety glasses with side shields do not seal against vapors or floating dust.[1] Basic amines cause rapid corneal clouding.[1]
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold them against the skin.[1] Tyvek repels organic droplets and particulates.

Operational Protocol: The "Clean-to-Dirty" Workflow

This self-validating system ensures that once you touch the compound, you do not spread it to door handles, keyboards, or your face.[1]

Phase 1: Pre-Experimental Setup (The "Clean" Zone)
  • Verification: Check fume hood flow rate (Face velocity: 80–100 fpm).

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) on the hood surface.[1] This captures the "invisible" dust generated during weighing.

  • Solvent Prep: Pre-measure solvents before opening the compound vial to minimize open-container time.[1]

Phase 2: Active Handling (The "Hot" Zone)
  • Sash Management: Keep the sash at the lowest working position (elbow height).[1]

  • The "Hover" Technique: Never place your head inside the plane of the sash.[1]

  • Weighing:

    • Use an anti-static gun if the powder is fluffy.

    • Scientific Note: Quinoline derivatives are often hygroscopic.[1] Weigh quickly to prevent clumping, which increases spill risk.

Phase 3: Decontamination & Doffing (The Exit Strategy)
  • Primary Decon: Wipe the exterior of the reaction vessel with a Kimwipe soaked in 10% HCl (neutralizes the basic pyrrolidine) followed by Ethanol.

  • Waste Segregation: Place all solid waste (pipette tips, mats) into a dedicated "Cytotoxic/Genotoxic" waste bin.

  • Glove Removal: Use the "Beak Method" (pull one glove off at the wrist, ball it into the other hand, peel the second glove over the first) to trap contaminants inside.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic

Caption: Logical decision tree for selecting barriers based on the physical state of the quinoline derivative.

PPE_Logic Start Start: Handling Quinoline Derivative State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Dust Risk: Inhalation & Surface Contamination Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Permeation Liquid->Risk_Splash Action_Solid Controls: 1. Fume Hood (Mandatory) 2. Absorbent Mat 3. Double Nitrile Gloves Risk_Dust->Action_Solid Action_Liquid Controls: 1. Chemical Splash Goggles 2. Silver Shield Gloves (if >100mL) 3. Tyvek Sleeves Risk_Splash->Action_Liquid

[1]

Figure 2: The "Safe Loop" Operational Workflow

Caption: Step-by-step containment loop to prevent laboratory cross-contamination.

Safe_Loop Prep 1. Prep: Don PPE Check Airflow Zone 2. Hot Zone: Work over Absorbent Mat Sash < 18 inches Prep->Zone Enter Hood Decon 3. Decon: Wipe Vials (10% HCl) Seal Waste Zone->Decon Complete Task Exit 4. Exit: Doff Gloves (Inside-Out) Wash Hands Decon->Exit Secure Area Exit->Prep Next Run

Emergency Response & Disposal

Spill Response (Solid):

  • Isolate: Alert nearby personnel.

  • Wet: Gently cover the powder with a paper towel dampened with PEG-400 or water (prevents dust aerosolization).[1]

  • Scoop: Use a plastic scoop to lift the debris.[1] Do not brush.[1]

Spill Response (Liquid):

  • Absorb: Use a universal absorbent pad (vermiculite/sand pillows).[1]

  • Neutralize: Wipe the area with dilute acetic acid or HCl (to protonate the pyrrolidine nitrogen, making it water-soluble and less volatile), then wash with soap and water.[1]

Disposal Logistics:

  • Aquatic Toxicity: Quinolines are toxic to aquatic life with long-lasting effects (H411) [4].[1][2][3][4]

  • Protocol: NEVER pour down the drain. Collect in a dedicated "Halogenated/Organic" waste stream. Label clearly as "Toxic/Irritant."[1]

References

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (EC 202-051-6).[1] Retrieved from [Link][1][8]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7047, Quinoline.[1] Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.